Methyl 6-chloro-3-methylpyrazine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-chloro-3-methylpyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(7(11)12-2)10-5(8)3-9-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIUVTLMZTWARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166831-45-3 | |
| Record name | methyl 6-chloro-3-methylpyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-chloro-3-methylpyrazine-2-carboxylate
Abstract: This technical guide provides a comprehensive overview of Methyl 6-chloro-3-methylpyrazine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, validated synthetic protocols, analytical characterization, and critical applications in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.
Introduction and Core Identification
This compound is a substituted pyrazine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). The pyrazine ring system is a common motif in bioactive molecules, and the specific arrangement of the chloro, methyl, and methyl ester substituents on this compound offers multiple, distinct points for chemical modification.[1] This strategic functionalization makes it a preferred starting material for constructing libraries of compounds in early-phase drug discovery.
The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 1166831-45-3[2][3][4][5][6]
This unique identifier ensures unambiguous identification in global databases, procurement systems, and regulatory filings.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The table below summarizes the key physical, chemical, and spectroscopic properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1166831-45-3 | [2][3][4] |
| Molecular Formula | C₇H₇ClN₂O₂ | [3][4][7] |
| Molecular Weight | 186.59 g/mol | [3][5] |
| Appearance | White solid | [2] |
| Boiling Point | 258.5 ± 35.0 °C (Predicted) | [3] |
| Density | 1.314 ± 0.06 g/cm³ (Predicted) | [3] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.56 (s, 1H), 3.94 (s, 3H), 2.76 (s, 3H) | [2] |
| Mass Spectrum (m/z) | 187 (M+H)⁺ | [2] |
| SMILES | O=C(C1=NC(Cl)=CN=C1C)OC | [5] |
Self-Validating System Insight: The proton NMR data is highly diagnostic. The singlet at 8.56 ppm corresponds to the lone proton on the pyrazine ring. The singlets at 3.94 ppm and 2.76 ppm are characteristic of the methyl ester and the ring-substituted methyl group, respectively. The integration (1H, 3H, 3H) confirms this assignment. When synthesizing or procuring this material, obtaining an NMR spectrum that matches this pattern is the first critical step in identity confirmation.
Synthesis and Purification Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative method adapted from documented procedures.[2]
Experimental Protocol: Synthesis of this compound
Objective: To prepare the title compound from its hydroxylated precursor.
Materials:
-
Methyl 6-hydroxy-3-methylpyrazine-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Isohexane
-
Silica Gel for column chromatography
Procedure:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 6-hydroxy-3-methylpyrazine-2-carboxylate (1.0 eq) in phosphorus oxychloride (12.0 eq).
-
Heat the suspension to 90 °C and stir vigorously for 70-90 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: Phosphorus oxychloride serves as both the chlorinating agent and the solvent in this reaction. The excess is required to drive the reaction to completion. Heating is necessary to overcome the activation energy for the conversion of the hydroxyl group to the chloro group.
-
-
Quenching: After cooling to room temperature, slowly and carefully add the reaction mixture dropwise to a beaker of cold water (approx. 60 mL per 1 g of starting material), ensuring the temperature of the water does not exceed 40 °C by using an external ice bath.
-
Trustworthiness Check: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with extreme caution. Slow, controlled addition is critical to prevent a runaway reaction.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[2]
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[2]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield a crude yellow oil.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of 0% to 20% ethyl acetate in isohexane as the eluent.[2]
-
Isolation: Collect the pure fractions (identified by TLC) and concentrate under reduced pressure to yield this compound as a white solid.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the title compound.
Reactivity and Applications in Drug Development
The true value of this compound lies in its versatile reactivity, which allows for its incorporation into more complex drug candidates. The two primary reactive handles are the chloro group at the C6 position and the methyl ester at the C2 position.
-
The Chloro Group: This is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. More importantly, it is a prime site for modern cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a ubiquitous functional group in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol or reacted with organometallic reagents.
Case Study: Intermediate in the Synthesis of Bioactive Amides
This compound is a direct precursor to 6-chloropyrazine-2-carboxylic acid derivatives which have been investigated for a range of biological activities.[8][9] For example, amides derived from the corresponding carboxylic acid have been synthesized and tested for antimycobacterial and antifungal properties.[9] The synthesis involves the hydrolysis of the methyl ester followed by amide bond formation.
Logical Pathway for Drug Candidate Synthesis
The following diagram illustrates a common synthetic pathway leveraging the compound's reactivity to generate a hypothetical drug candidate.
Caption: A generalized synthetic pathway from the title compound to a potential drug candidate.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
-
Hazard Statements: The compound is associated with warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[7][10][11]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[12] All manipulations should be performed in a well-ventilated chemical fume hood.[12]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C, to ensure long-term stability.[5][7]
Conclusion
This compound (CAS: 1166831-45-3) is a high-value intermediate for the pharmaceutical and agrochemical industries. Its well-defined structure and dual reactive sites provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is critical for its effective use in research and development programs aimed at discovering the next generation of therapeutic agents.
References
-
6-Chloropyrazine-2-carboxylic acid | CAS#:23688-89-3. Chemsrc. [Link]
-
6-Chloropyrazine-2-carboxylic acid. Chem-Impex. [Link]
-
This compound (C7H7ClN2O2). PubChemLite. [Link]
-
Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 11084353. PubChem. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
-
Methyl 5-amino-6-chloropyrazine-2-carboxylate | C6H6ClN3O2 | CID 129915850. PubChem. [Link]
- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
-
Methylpyrazine-2-carboxylate. NIST WebBook. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | 1166831-45-3 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 1166831-45-3 [sigmaaldrich.com]
- 5. 1166831-45-3|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 1166831-45-3 [sigmaaldrich.com]
- 7. achmem.com [achmem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity | MDPI [mdpi.com]
- 10. Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 11084353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 5-amino-6-chloropyrazine-2-carboxylate | C6H6ClN3O2 | CID 129915850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 6-Chloropyrazine-2-carboxylic acid | CAS#:23688-89-3 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to Methyl 6-chloro-3-methylpyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of Methyl 6-chloro-3-methylpyrazine-2-carboxylate. Designed for professionals in chemical research and drug development, this document synthesizes available data to offer a detailed understanding of this compound's characteristics, highlighting areas where further experimental investigation is warranted.
Introduction: A Versatile Heterocyclic Scaffold
This compound is a substituted pyrazine derivative, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry. The pyrazine ring is a core structural motif in numerous biologically active molecules, and the presence of chloro, methyl, and methyl carboxylate substituents on this scaffold offers multiple points for synthetic modification. This versatility makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The electron-deficient nature of the pyrazine ring, further accentuated by the chloro and carboxylate groups, plays a crucial role in its reactivity, particularly in nucleophilic aromatic substitution reactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is limited in the public domain, a combination of reported data and computational predictions provides a solid foundation for its characterization.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1166831-45-3 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 186.60 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
Molecular Structure:
Sources
An In-depth Technical Guide to the Structural Analysis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug development. Its biological activity and utility as a synthetic intermediate are intrinsically linked to its precise chemical structure. Unambiguous structural confirmation and purity assessment are therefore critical prerequisites for its application in research and pharmaceutical development. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, grounded in established spectroscopic and chromatographic principles. We detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), explaining the causal relationships between molecular structure and spectral output.
Introduction: The Significance of Pyrazines and Structural Integrity
Pyrazine and its derivatives are a class of heterocyclic compounds frequently incorporated into the core structures of pharmacologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable scaffolds in the design of novel therapeutics. This compound (MCMPC) serves as a key building block in the synthesis of more complex molecules.
The journey from a chemical entity to a viable drug candidate is predicated on a rigorous understanding of its structure. Incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. This guide establishes a self-validating system of analytical protocols designed to provide an unequivocal structural and purity profile of MCMPC.
Molecular and Physicochemical Profile
A foundational understanding of the target molecule is paramount before undertaking any analytical procedure.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value | Source |
| CAS Number | 1166831-45-3 | [1][2][4][5][6] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][7] |
| Molecular Weight | 186.60 g/mol | [1][5] |
| Monoisotopic Mass | 186.0196 Da | [3] |
| Appearance | White solid | [4] |
| Boiling Point | 258.5 ± 35.0 °C (Predicted) | [1] |
| Density | 1.314 ± 0.06 g/cm³ (Predicted) | [1] |
| SMILES | CC1=NC=C(N=C1C(=O)OC)Cl | [3][7] |
Diagram 1: Chemical Structure of MCMPC
Caption: 2D structure of this compound.
Synthesis and Purification Context
The structural analysis of a compound must consider its synthetic origin, as impurities are often related to starting materials, by-products, or residual solvents. A common synthetic route involves the condensation of an α-amino nitrile with an α-keto ester, followed by chlorination.
For instance, the reaction of methyl 2-amino-2-oxoacetate with 2-aminopropanenitrile could form a dihydropyrazine intermediate, which is then oxidized and subsequently chlorinated to yield the final product.
Purification is typically achieved by column chromatography on silica gel using a solvent system like ethyl acetate/isohexane, followed by concentration to yield the product as a white solid.[4] This process is critical for removing reaction-related impurities prior to definitive analysis.
Core Spectroscopic Analysis
A multi-spectroscopic approach is essential for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Expertise & Causality: The substituents on the pyrazine ring (chloro, methyl, and methyl carboxylate) create a specific electronic environment. The electron-withdrawing nature of the nitrogen atoms, the chloro group, and the carboxylate group will deshield adjacent protons and carbons, shifting their signals downfield in the NMR spectrum.[8]
Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H NMR (CDCl₃, 400 MHz) [4] | ¹³C NMR (Predicted) | Rationale |
| Pyrazine-H | δ 8.56 (s, 1H) | ~145-150 ppm | This sole aromatic proton is a singlet as it has no adjacent protons. Its downfield shift is due to the deshielding effects of the two ring nitrogens and the adjacent chloro group. |
| Ester -OCH₃ | δ 3.94 (s, 3H) | ~53 ppm | Typical chemical shift for methyl ester protons. |
| Ring -CH₃ | δ 2.76 (s, 3H) | ~22 ppm | Typical chemical shift for a methyl group attached to an aromatic ring. |
| Pyrazine-C (C-Cl) | - | ~150-155 ppm | Carbon directly attached to the electronegative chlorine atom. |
| Pyrazine-C (C-COOCH₃) | - | ~148-152 ppm | Quaternary carbon attached to the ester group. |
| Pyrazine-C (C-CH₃) | - | ~155-160 ppm | Quaternary carbon attached to the methyl group. |
| Ester C=O | - | ~164 ppm | Carbonyl carbon of the ester group. |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of high-purity MCMPC into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently invert to fully dissolve the sample.
-
Instrument Setup: Use a ≥400 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~12 ppm centered around 6 ppm is appropriate.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of ~220 ppm centered around 110 ppm is standard.[8]
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule, as well as structural clues from its fragmentation pattern.[9][10]
Expertise & Causality: The presence of a chlorine atom is a key diagnostic feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragments, where a peak at M+2 will be observed with roughly one-third the intensity of the M⁺ peak.
Expected Mass Spectral Data
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M+H]⁺ | 187.0269 / 189.0239 | The protonated molecular ion. The M+2 peak confirms the presence of one chlorine atom. This is commonly observed in Electrospray Ionization (ESI).[3][4] |
| [M-OCH₃]⁺ | 155 / 157 | Loss of the methoxy radical from the ester group (α-cleavage), a common fragmentation for esters.[11] |
| [M-COOCH₃]⁺ | 127 / 129 | Loss of the entire methyl carboxylate group. |
Diagram 2: Predicted ESI-MS Fragmentation Pathway
Caption: Key fragmentation pathways for MCMPC in Mass Spectrometry.
Protocol: Mass Spectrometry Analysis (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500 to observe the protonated molecular ion and key fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Causality: The vibrations of specific bonds require a discrete amount of energy, corresponding to a particular frequency of IR radiation. The presence of a strong carbonyl (C=O) stretch and aromatic ring vibrations are key confirmatory features for MCMPC.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic (Pyrazine-H) |
| ~2950-2990 | C-H Stretch | Aliphatic (-CH₃) |
| ~1720-1740 | C=O Stretch (Strong) | Ester |
| ~1550-1600 | C=N, C=C Stretch | Pyrazine Ring |
| ~1200-1300 | C-O Stretch | Ester |
| ~700-800 | C-Cl Stretch | Chloroalkane |
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
While spectroscopy confirms the structure, chromatography is essential for determining the purity of the sample.
Expertise & Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like MCMPC, Reversed-Phase HPLC is the method of choice. The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.
Diagram 3: HPLC Purity Analysis Workflow
Caption: Standard workflow for HPLC-based purity assessment.
Protocol: Reversed-Phase HPLC Method
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. An isocratic method (e.g., 60:40 Acetonitrile:Water) or a gradient may be used for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Analysis: Inject a filtered solution of the sample. The purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
Conclusion: An Integrated and Self-Validating Approach
The structural elucidation of this compound is not achieved by a single technique, but by the convergence of evidence from multiple, orthogonal analytical methods. NMR spectroscopy defines the C-H framework, Mass Spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups. Finally, HPLC provides a quantitative measure of purity, ensuring the integrity of the sample for its intended application. This integrated workflow constitutes a robust, self-validating system essential for maintaining the high standards of scientific integrity required in research and drug development.
References
-
PubChemLite. (n.d.). This compound (C7H7ClN2O2). Retrieved from PubChemLite website. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from Wikipedia website. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from Chemguide website. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website. [Link]
-
Sinfoo Biotech. (n.d.). This compound, (CAS# 1166831-45-3). Retrieved from Sinfoo Biotech website. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | 1166831-45-3 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 1166831-45-3 [chemicalbook.com]
- 5. 1166831-45-3|this compound|BLD Pharm [bldpharm.com]
- 6. sinfoobiotech.com [sinfoobiotech.com]
- 7. achmem.com [achmem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate
Executive Summary: Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of antiviral agents and other pharmaceuticals. Its substituted pyrazine core is a common scaffold in molecules designed to interact with biological targets. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic retrosynthetic analysis, detail the synthesis of a crucial pyrazinone precursor, and provide a field-proven, step-by-step protocol for the critical chlorination step. The causality behind experimental choices, mechanistic insights, and practical considerations for safety and purification are emphasized to ensure both scientific integrity and successful replication.
Introduction to the Pyrazine Scaffold
Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that feature prominently in the landscape of pharmacologically active molecules. Their unique electronic properties, ability to participate in hydrogen bonding, and rigid structural framework make them privileged scaffolds in drug design. These compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. This compound, in particular, serves as a highly versatile intermediate. The orthogonal reactivity of its functional groups—the ester for amide coupling, the chloro group for nucleophilic aromatic substitution, and the methyl group for further functionalization or steric tuning—makes it an invaluable tool for constructing complex molecular architectures, such as analogues of the antiviral drug Favipiravir[3][4].
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of highly substituted pyrazines requires a carefully planned strategy to control regioselectivity and ensure high yields. A common and effective approach involves the construction of a pyrazine ring with precursor functional groups (like a hydroxyl or amino group) that can be chemically converted into the desired substituent in a late-stage step.
Our retrosynthetic analysis identifies the critical C-Cl bond as the final key transformation. The target molecule can be disconnected at this bond, leading back to the more accessible precursor, Methyl 6-hydroxy-3-methylpyrazine-2-carboxylate. This precursor exists in tautomeric equilibrium with its more stable pyrazinone form. This pyrazinone intermediate is a logical synthetic target as the hydroxyl group can be efficiently converted to the required chloro group using standard chlorinating agents.
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
Methyl 6-chloro-3-methylpyrazine-2-carboxylate literature review
An In-Depth Technical Guide to Methyl 6-chloro-3-methylpyrazine-2-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery
Executive Summary
This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry. Its pyrazine core, a privileged scaffold found in numerous FDA-approved drugs, combined with strategically placed reactive groups—a chloro moiety, a methyl group, and a methyl ester—makes it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and, most importantly, its strategic application in the development of novel therapeutics, particularly in the realms of kinase inhibitors and antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their research programs.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring system is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is of profound interest in drug discovery, as it is present in several clinically successful drugs, including the anti-tuberculosis agent Pyrazinamide, the first-in-class proteasome inhibitor Bortezomib, and the antiviral Favipiravir.[1][2] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and can significantly influence the molecule's solubility, metabolic stability, and binding affinity to biological targets.[3]
This compound (CAS No. 1166831-45-3) is a prime example of a decorated pyrazine scaffold designed for synthetic utility. Each functional group serves a distinct purpose:
-
The 6-chloro group is an excellent leaving group, ideal for nucleophilic aromatic substitution (SNAr) reactions or for participating in palladium-catalyzed cross-coupling reactions.
-
The 2-methyl ester provides a handle for hydrolysis and subsequent amide bond formation, a cornerstone of medicinal chemistry.
-
The 3-methyl group can provide beneficial steric interactions or lipophilicity in a final drug candidate, influencing selectivity and pharmacokinetic properties.
This combination of features makes it a sought-after intermediate for constructing libraries of compounds aimed at various therapeutic targets.
Physicochemical and Safety Profile
The fundamental properties of this compound are summarized below. Proper handling and storage are critical for maintaining its integrity.
| Property | Value | Reference(s) |
| CAS Number | 1166831-45-3 | [4][5] |
| Molecular Formula | C₇H₇ClN₂O₂ | [4] |
| Molecular Weight | 186.59 g/mol | [4] |
| Appearance | White solid | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
| Boiling Point | 258.5±35.0 °C (Predicted) | [4] |
| Density | 1.314±0.06 g/cm³ (Predicted) | [4] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [5] |
Synthesis and Purification: A Validated Protocol
A reliable synthetic route for this compound has been documented, providing a clear pathway for its laboratory-scale production. The process involves the chlorination of a pyrazinone precursor.[4]
Detailed Experimental Protocol
Reaction: Preparation of this compound.[4]
-
Reaction Setup: To a suitable reaction vessel, add the starting material, intermediate 64-4 (CAS 1166831-47-5) (1.0 eq, e.g., 314 mg, 1.87 mmol).
-
Reagent Addition: Under stirring, add phosphorochloridic acid (POCl₃) (12.0 eq, e.g., 2.09 mL, 22.40 mmol). A suspension will form.
-
Heating: Heat the reaction mixture to 90 °C and maintain for 70 minutes. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Quenching: Upon completion, cool the reaction mixture. Slowly add the mixture dropwise to cold water (e.g., 20 mL) over 2-3 hours. It is critical to maintain the temperature of the aqueous mixture below 40 °C using an external cooling bath (e.g., an ice bath). This step quenches the excess POCl₃.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM) (e.g., 5 x 50 mL). The product will move into the organic layer.
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) to remove residual water.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield a yellow oil (crude product).
-
Purification: Purify the crude product using flash silica gel column chromatography. Elute with a gradient of 0% to 20% ethyl acetate in isohexane.
-
Final Product: Collect the pure fractions as indicated by TLC analysis and concentrate to dryness to afford this compound as a white solid (e.g., 142 mg, 40.8% yield).[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Confirmation of the structure is achieved through standard spectroscopic methods. The reported data provides a clear fingerprint for the molecule.[4]
| Analysis Method | Data |
| ¹H NMR | (400 MHz, CDCl₃) δ: 8.56 (s, 1H, pyrazine-H), 3.94 (s, 3H, -OCH₃), 2.76 (s, 3H, Ar-CH₃). |
| Mass Spec. | (ESI) m/z: 187 [M+H]⁺. |
Interpretation:
-
The ¹H NMR spectrum is clean and definitive. The singlet at 8.56 ppm is characteristic of the lone proton on the electron-deficient pyrazine ring. The singlets at 3.94 ppm and 2.76 ppm correspond directly to the methyl ester and the ring-bound methyl protons, respectively.
-
The mass spectrum confirms the molecular weight of the compound, with the base peak at m/z 187 corresponding to the protonated molecule.
Core Applications in Medicinal Chemistry
The true value of this compound lies in its application as a versatile intermediate for creating high-value pharmaceutical compounds.
Documented Use in Microbicidal Agents
A direct and concrete application of this compound is cited in a Chinese patent for the creation of novel microbicidal derivatives.[6] This demonstrates its utility as a starting material in agricultural and potentially human health applications for controlling fungal diseases. The pyrazine core itself is known to be a key component in compounds with antifungal activity.[7]
Strategic Role in the Synthesis of Kinase Inhibitors
Many modern cancer therapies are small molecule kinase inhibitors, which block signaling pathways that drive tumor growth. The pyrazine scaffold is a common core in these drugs.[8][9] this compound is an ideal starting point for building such inhibitors for several reasons:
-
Vector for Elaboration: The chloro group at the 6-position is readily displaced by amines in SNAr reactions. This is a widely used strategy to link the pyrazine "headgroup" to a "tail" fragment that confers selectivity and potency, as seen in the development of dual c-Met/VEGFR-2 inhibitors and TrkA inhibitors.[10][11]
-
Amide Coupling: The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to form amides. This amide bond often serves as a critical hydrogen bonding motif for anchoring the inhibitor to the kinase's hinge region.
-
Modulation of Properties: The 3-methyl group provides a point of substitution that can be used to fine-tune the inhibitor's profile, for example, by improving selectivity or metabolic stability.
The diagram below illustrates a generalized synthetic strategy used in kinase inhibitor discovery, for which this molecule is perfectly suited.
Caption: General strategy for elaborating the title compound into complex kinase inhibitors.
This strategic approach allows for the rapid generation of diverse molecules for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds into clinical candidates.[12][13][14]
Conclusion and Future Outlook
This compound is more than just a chemical; it is a key enabler for innovation in drug discovery. Its well-defined synthesis, characterized properties, and highly versatile set of functional groups provide medicinal chemists with a reliable and powerful tool. Its demonstrated use in the synthesis of microbicides and its strategic potential for building kinase inhibitors underscore its importance. As researchers continue to explore the vast chemical space around the pyrazine scaffold, this intermediate is poised to play a significant role in the development of the next generation of targeted therapies for a wide range of diseases.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1166831-45-3 [chemicalbook.com]
- 5. This compound | 1166831-45-3 [sigmaaldrich.com]
- 6. CN113924294B - æå¾®çç©è¡çç© - Google Patents [patents.google.com]
- 7. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 11. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: A Technical Guide to Methyl 6-chloro-3-methylpyrazine-2-carboxylate in Medicinal Chemistry
Introduction: The Pyrazine Core in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to other key aromatic systems have made it a cornerstone in the design of numerous therapeutic agents.[2][3] Pyrazine-containing molecules have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3] This guide focuses on a particularly valuable building block, methyl 6-chloro-3-methylpyrazine-2-carboxylate , and explores its applications in the synthesis of innovative drug candidates. We will delve into its synthesis, key chemical transformations, and its role in the development of targeted therapies, with a special emphasis on its utility in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Synthesis and Chemical Properties of the Core Scaffold
This compound is a readily accessible synthetic intermediate. A common laboratory-scale synthesis involves the reaction of a precursor with a chlorinating agent like phosphorochloridic acid.[4] The reaction mixture is carefully controlled to ensure the desired chlorination occurs, followed by purification via chromatography to yield the final product as a solid.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1166831-45-3 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Appearance | White to off-white solid |
The reactivity of this molecule is primarily dictated by the chloro substituent at the 6-position and the methyl ester at the 2-position. The chlorine atom is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, a key step in building molecular complexity. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, providing another point of diversification.
Application in the Synthesis of FGFR Inhibitors: A Case Study
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1][7] Aberrant FGFR signaling is implicated in the development of various cancers, making them an attractive target for therapeutic intervention.[8] The scaffold of this compound is an ideal starting point for the synthesis of potent and selective FGFR inhibitors.
A plausible synthetic pathway to a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-arylpyrazine-2-carboxamide derivatives, a class of potent FGFR inhibitors, is outlined below. This pathway leverages the key reactive sites of the starting material.[1]
Experimental Protocol: Synthesis of a 6-Aryl-3-aminopyrazine-2-carboxamide Core
Step 1: Suzuki-Miyaura Coupling
The chloro-group at the 6-position is first replaced with a desired aryl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10]
-
Diagram of the Suzuki-Miyaura Coupling Workflow
A typical workflow for the Suzuki-Miyaura coupling reaction. -
Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent system such as toluene and water are added the desired arylboronic acid (1.2 eq) and a base like sodium carbonate (2.0 eq).
-
The mixture is degassed with an inert gas (e.g., argon) for 15-20 minutes.
-
A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired methyl 6-aryl-3-methylpyrazine-2-carboxylate.
-
Step 2: Amide Formation
The methyl ester is then converted to the corresponding amide by reaction with the desired amine.
-
Methodology:
-
The methyl 6-aryl-3-methylpyrazine-2-carboxylate (1.0 eq) is dissolved in a suitable solvent like methanol.
-
The desired amine (e.g., 3,5-dihydroxyaniline, 1.5 eq) is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to yield the N-(3,5-dihydroxyphenyl)-6-aryl-3-methylpyrazine-2-carboxamide.
-
Step 3: Introduction of the 3-Amino Group
Further functionalization, such as nitration followed by reduction, can be performed to introduce the key 3-amino group, leading to the final pharmacologically active compounds.[1]
Structure-Activity Relationship (SAR) Insights
The pyrazine-2-carboxamide core serves as a crucial scaffold for binding to the ATP-binding pocket of FGFR. The 3-amino group often forms a key hydrogen bond with the hinge region of the kinase.[1] The substituent at the 6-position, introduced via the Suzuki coupling, can be varied to optimize potency, selectivity, and pharmacokinetic properties.[1]
Table 2: Representative FGFR Inhibition Data for 3-Amino-pyrazine-2-carboxamide Derivatives
| Compound | R Group (at C6) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 18i [1] | 2,6-dichloro-3,5-dimethoxyphenyl | 1.8 | 0.9 | 1.1 |
| 7a [1] | Phenyl | 10.2 | 8.5 | 12.1 |
| 7j [1] | 4-pyridyl | 5.6 | 4.1 | 6.8 |
Data extracted from a study on novel FGFR inhibitors.[1]
The data clearly indicates that substitution at the 6-position significantly influences the inhibitory activity against different FGFR isoforms.
Broader Applications in Medicinal Chemistry
The utility of this compound extends beyond FGFR inhibitors. Its derivatives have been investigated for a range of other therapeutic applications.
Antimycobacterial Agents
Substituted pyrazine-2-carboxamides, synthesized from related chloropyrazine precursors, have shown promising activity against Mycobacterium tuberculosis.[11] The amide functionality and the substituents on the pyrazine ring are crucial for their antimycobacterial effects.
Herbicidal Activity
Derivatives of pyrazine-2-carboxylic acid have also been explored for their potential as herbicides.[12] These compounds can act as inhibitors of photosynthesis, highlighting the diverse biological activities of this chemical class.
Conclusion: A Versatile and Indispensable Building Block
This compound is a highly versatile and valuable building block for medicinal chemists. Its well-defined reactivity allows for the strategic introduction of diverse functional groups, enabling the synthesis of complex molecular architectures. The successful application of this scaffold in the development of potent FGFR inhibitors underscores its importance in modern drug discovery. As the quest for novel and effective therapeutics continues, the strategic utilization of such privileged scaffolds will undoubtedly remain a key driver of innovation in the pharmaceutical sciences.
References
-
Guo, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Dienstmann, R., et al. (2014). Fibroblast growth factor receptor signaling in cancer. Molecular Cancer, 13(1), 1-14.
- Haugsten, E. M., et al. (2010). The evolving role of the fibroblast growth factor receptor family in cancer.
-
Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373. [Link]
-
Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. [Link]
- This cit
- This cit
-
Dolezal, M., et al. (2007). Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. Molecules, 12(12), 2589-2598. [Link]
- This cit
-
Ma, D., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]
- This cit
- This cit
- This cit
- This cit
-
The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Al-Tel, T. H. (2006). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1166831-45-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 6-chloro-3-methylpyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key scaffold in numerous biologically active compounds, and understanding the structural and electronic properties of its derivatives is paramount for the rational design of new therapeutic agents. Spectroscopic analysis provides a fundamental toolkit for elucidating the precise molecular structure and purity of such compounds. This guide offers a comprehensive analysis of the spectroscopic data for this compound, providing insights into the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra.
Molecular Structure and Identifiers
The chemical structure of this compound is presented below.
Figure 1: Chemical structure of this compound.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1166831-45-3[2][3] |
| Molecular Formula | C₇H₇ClN₂O₂[1][2] |
| Molecular Weight | 186.59 g/mol [1][2] |
| IUPAC Name | This compound |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms.
Experimental Data
The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃) as the solvent. The following chemical shifts (δ) in parts per million (ppm) were observed:
-
δ 8.56 (s, 1H)
-
δ 3.94 (s, 3H)
-
δ 2.76 (s, 3H) [3]
Interpretation and Signal Assignment
The simplicity of the spectrum, showing only three singlets, is consistent with the proposed structure.
-
δ 8.56 (s, 1H): This singlet corresponds to the single proton attached to the pyrazine ring at the C5 position. Its downfield chemical shift is characteristic of aromatic protons in electron-deficient heterocyclic systems like pyrazine. The absence of coupling confirms the presence of adjacent substituents.
-
δ 3.94 (s, 3H): This singlet is assigned to the three equivalent protons of the methyl group in the ester functionality (-COOCH₃). The chemical shift is typical for methyl esters.
-
δ 2.76 (s, 3H): This singlet is attributed to the three equivalent protons of the methyl group attached to the pyrazine ring at the C3 position.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data
The predicted chemical shifts for the seven distinct carbon atoms of this compound are as follows:
Table 2: Predicted ¹³C NMR Chemical Shifts
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the ester group is expected to be significantly deshielded. The chemical shift for the carbonyl carbon in methyl 3-aminopyrazine-2-carboxylate is observed at 166.6 ppm, providing a good reference. |
| ~155 | C6 | The carbon atom bearing the chlorine atom is expected to be downfield due to the electronegativity of chlorine and its position on the pyrazine ring. |
| ~150 | C3 | The carbon atom attached to the methyl group is also deshielded due to its position within the heterocyclic ring. |
| ~145 | C2 | The carbon atom attached to the carboxylate group is expected in this region. In methyl 3-aminopyrazine-2-carboxylate, a carbon in a similar environment appears at 146.5 ppm. |
| ~135 | C5 | The carbon atom bearing the single proton is predicted to be in this region of the aromatic carbons. |
| ~53 | -OCH₃ | The carbon of the methoxy group of the ester is typically found in this range. |
| ~22 | -CH₃ | The carbon of the methyl group attached to the pyrazine ring is expected to have a chemical shift in the aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6 mL of CDCl₃.
-
Instrumentation: Use a spectrometer with a carbon-observe probe, typically operating at a frequency of 100 MHz for a 400 MHz ¹H instrument.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the FID with a Fourier transform, followed by phasing and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Data
The mass spectrum of this compound shows a prominent peak at:
-
m/z 187 [M+H]⁺ [3]
Interpretation
The observed ion at m/z 187 corresponds to the protonated molecule [M+H]⁺, which confirms the molecular weight of the compound to be 186 g/mol . The presence of chlorine would also result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.
Proposed Fragmentation Pathway
A plausible fragmentation pathway for this compound under electron ionization (EI) or electrospray ionization (ESI) conditions is outlined below. The initial fragmentation would likely involve the loss of the methoxy group or the entire ester functionality.
Figure 2: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass-to-charge ratios of the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. While an experimental spectrum for the title compound was not found, the expected characteristic absorption bands can be predicted based on its functional groups and data from related pyrazine derivatives.
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~2950-2850 | C-H (aliphatic) | Stretching |
| ~1730-1715 | C=O (ester) | Stretching |
| ~1600-1450 | C=C, C=N (aromatic ring) | Stretching |
| ~1250-1100 | C-O (ester) | Stretching |
| ~850-750 | C-Cl | Stretching |
| ~850 | C-H (aromatic) | Out-of-plane bending |
The pyrazine ring itself exhibits characteristic stretching vibrations. For instance, pyrazine ring stretching modes have been observed around 1520 cm⁻¹ and 1121 cm⁻¹ in the IR spectrum of other pyrazine derivatives.[4] The C-H wag of a lone proton on a pyrazine ring can be observed around 851 cm⁻¹.[4]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and plot the spectrum as transmittance or absorbance versus wavenumber.
Summary of Spectroscopic Data
Table 4: Consolidated Spectroscopic Data for this compound
| Technique | Data | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.56 (s, 1H) | Pyrazine C5-H |
| δ 3.94 (s, 3H) | -COOCH₃ | |
| δ 2.76 (s, 3H) | Ring -CH₃ | |
| ¹³C NMR (Predicted) | ~165 ppm | C=O |
| ~155 ppm | C6-Cl | |
| ~150 ppm | C3-CH₃ | |
| ~145 ppm | C2-COOCH₃ | |
| ~135 ppm | C5-H | |
| ~53 ppm | -OCH₃ | |
| ~22 ppm | Ring -CH₃ | |
| Mass Spectrometry (ESI) | m/z 187 | [M+H]⁺ |
| Infrared (Predicted) | ~1730-1715 cm⁻¹ | C=O stretch |
| ~1600-1450 cm⁻¹ | Aromatic ring stretches | |
| ~1250-1100 cm⁻¹ | C-O stretch | |
| ~850-750 cm⁻¹ | C-Cl stretch |
References
Sources
Illuminating the Molecular Landscape: A Theoretical Guide to Pyrazine Carboxylate Derivatives in Drug Discovery
Introduction: The Pyrazine Carboxylate Scaffold - A Nexus of Therapeutic Potential
Pyrazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Among these, pyrazine carboxylate derivatives have emerged as a particularly versatile scaffold, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The therapeutic efficacy of these compounds is deeply rooted in their molecular structure, where subtle modifications to the pyrazine ring or the carboxylate group can dramatically alter their interaction with biological targets.[1] This guide delves into the theoretical and computational methodologies that are pivotal in unraveling the complex structure-activity relationships (SAR) of pyrazine carboxylate derivatives, thereby accelerating the rational design of novel therapeutics.
As researchers and drug development professionals, our goal is to move beyond serendipitous discovery towards a predictive science. Theoretical studies, encompassing quantum mechanics, molecular modeling, and statistical analysis, provide a powerful lens to inspect the molecular world. These in silico techniques allow us to predict molecular properties, simulate interactions with biological macromolecules, and build models that correlate chemical structure with biological activity, all before a single compound is synthesized. This guide will provide both a conceptual framework and practical insights into the application of Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis in the study of pyrazine carboxylate derivatives.
Pillar 1: Density Functional Theory (DFT) - Decoding Electronic Structure and Reactivity
At the heart of understanding a molecule's behavior lies its electronic structure. Density Functional Theory (DFT) has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.[6] For pyrazine carboxylate derivatives, DFT calculations are instrumental in determining optimized geometries, electronic properties, and spectroscopic features, which are foundational for all other theoretical investigations.
The choice of functional and basis set is a critical first step, directly influencing the accuracy of the results. The hybrid B3LYP functional combined with a Pople-style basis set, such as 6-31G(d,p) or 6-31++G**, is a common and reliable choice for organic molecules like pyrazine derivatives, providing robust calculations of molecular geometries and electronic properties.[1][6]
Key DFT-Derived Descriptors and Their Significance:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability.[6] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MSEP): The MSEP map is a vital tool for visualizing the charge distribution on the molecular surface. It identifies electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, red) regions. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts, which are critical for receptor binding.[1][7]
-
Global Chemical Reactivity Descriptors: Derived from HOMO and LUMO energies, descriptors like chemical potential (μ), hardness (η), and electrophilicity index (ω) provide quantitative measures of a molecule's reactivity and stability.[7][8]
Workflow for DFT Analysis of a Pyrazine Carboxylate Derivative
The following diagram illustrates a typical workflow for performing a DFT analysis.
Caption: A typical workflow for developing a QSAR model.
Building a Self-Validating System:
A trustworthy QSAR model must be rigorously validated to ensure its predictive power is not due to chance correlation.
-
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The cross-validated correlation coefficient (Q²) is a measure of the model's internal robustness.
-
External Validation: The model's true predictive ability is assessed using an external test set – a set of compounds that were not used in the model-building process. The model's ability to accurately predict the activities of these compounds (measured by the predictive R² value) is the ultimate test of its utility.
Example QSAR Study: Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic Acids
A study on the cytotoxicity of pyrazine-2-carboxylic acid amides employed DFT-calculated descriptors to build a QSAR model. [1]The full geometry optimizations were performed using the B3LYP method with the 6-31++G* basis set. [1]Quantum chemical descriptors like the average positive (Vs+) and negative (Vs-) electrostatic potentials on the molecular surface, and the energy of the LUMO were computed. [1] Using multilinear regression (MLR), a statistically significant five-parameter equation was developed with a correlation coefficient (R²) of 0.922, indicating a strong correlation between the selected descriptors and the observed cytotoxic activity. [1]Such a model allows researchers to understand that specific electronic features, like the distribution of electrostatic potential and the energy of the LUMO, are critical for the cytotoxicity of these compounds. [1]
Conclusion: An Integrated Computational Approach
The theoretical study of pyrazine carboxylate derivatives is not a linear process but an integrated cycle of inquiry. DFT provides the fundamental electronic and structural insights that are essential inputs for both molecular docking and QSAR. Molecular docking offers a dynamic picture of how these molecules interact with their biological targets, providing a mechanistic rationale for their activity. QSAR then bridges the gap, translating these complex molecular properties into predictive models of biological function.
By synergistically applying these computational pillars, researchers, scientists, and drug development professionals can navigate the vast chemical space of pyrazine carboxylate derivatives with greater efficiency and precision. This in silico-first approach de-risks the drug discovery pipeline, reduces reliance on expensive and time-consuming experimental screening, and ultimately accelerates the journey from a promising molecular scaffold to a life-saving therapeutic.
References
-
Zulqurnain, M., Fahmi, G. R., & Santoso, M. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering. [Link]
-
Zulqurnain, M., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering. [Link]
-
Unknown Author. (n.d.). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PMC - NIH. [Link]
-
Zulqurnain, M., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]
-
Ramadan, R. M., et al. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Bendola Publishing. [Link]
-
Unknown Author. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [https://www.rjpbcs.com/pdf/2017_8(2)/.[9]pdf]([Link]9]pdf)
-
Unknown Author. (2017). QSAR Analysis for 6-arylpyrazine-2-carboxamides as Trypanosoma Brucei Inhibitors. SAR and QSAR in Environmental Research. [Link]
-
Unknown Author. (n.d.). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]
-
Unknown Author. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]
-
Kelley, D. E., & Bach, T. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
-
Gao, J.-H., et al. (2023). A Novel Pyrazine Carboxyl Derivative and its Two d10 Metal Coordination Polymers: Syntheses, Characterization, DFT and Property. ResearchGate. [Link]
-
Unknown Author. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica. [Link]
-
Ellsworth, J. M., et al. (n.d.). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Scholar Commons. [Link]
-
Behzadi, H., et al. (2015). A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. ResearchGate. [Link]
-
Unknown Author. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Unknown Author. (n.d.). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine. [Link]
-
Unknown Author. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]
-
Khalil, T., et al. (2024). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. ResearchGate. [Link]
-
Unknown Author. (n.d.). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. ResearchGate. [Link]
-
Unknown Author. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. OUCI. [Link]
-
Ramadan, R. M., et al. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. ResearchGate. [Link]
-
Unknown Author. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]
-
Unknown Author. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
Unknown Author. (n.d.). Chemical structures of pyrazine derivatives used in this study and their experimental odors thresholds propriety. ResearchGate. [Link]
-
Unknown Author. (n.d.). Chemical Transformation of Pyrazine Derivatives. Jurnal Kimia Sains dan Aplikasi. [Link]
Sources
- 1. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. bendola.com [bendola.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its substituted pyrazine core is a prevalent scaffold in numerous biologically active compounds. This technical guide provides a comprehensive, multi-step protocol for the synthesis of this valuable compound, starting from accessible precursors. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Overall Synthetic Strategy
The synthesis of this compound is approached via a four-step sequence. The process begins with the construction of the pyrazinone ring system, followed by functional group manipulations to install the required chloro and methyl ester moieties.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxylic Acid
This initial phase constructs the core pyrazinone ring through a cyclocondensation reaction, followed by hydrolysis of the resulting amide.
Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide
The reaction proceeds via a condensation reaction between methylglyoxal and 2-amino malonamide in an alkaline solution to form the pyrazinone ring.
Protocol:
-
In a reaction vessel equipped with a mechanical stirrer and a thermometer, prepare a solution of 2-amino malonamide in water.
-
To this solution, add a 40% aqueous solution of methylglyoxal.
-
Cool the reaction mixture to 5 °C in an ice-water bath.
-
Slowly add a 40% aqueous solution of sodium hydroxide dropwise, maintaining the internal temperature at 5 °C.
-
After the addition is complete, continue stirring at 5 °C for 6 hours.
-
Neutralize the reaction mixture by the dropwise addition of a 10% hydrochloric acid solution to a pH of 6-7.
-
A solid precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the crude 3-hydroxy-5-methylpyrazine-2-carboxamide.
Step 2: Hydrolysis to 3-Hydroxy-5-methylpyrazine-2-carboxylic Acid
The amide is then hydrolyzed under acidic conditions to the corresponding carboxylic acid.
Protocol:
-
To the crude 3-hydroxy-5-methylpyrazine-2-carboxamide from the previous step, add a 50% aqueous solution of sulfuric acid.
-
Heat the mixture to 100 °C and maintain this temperature for 12 hours.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-hydroxy-5-methylpyrazine-2-carboxylic acid.[1]
Part 2: Synthesis of Methyl 3-hydroxy-5-methylpyrazine-2-carboxylate
The carboxylic acid is converted to its methyl ester via Fischer esterification.
Protocol:
-
Suspend 3-hydroxy-5-methylpyrazine-2-carboxylic acid in methanol in a round-bottom flask.
-
Cool the suspension in an ice-water bath.
-
Slowly add concentrated sulfuric acid dropwise.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxy-5-methylpyrazine-2-carboxylate.
Part 3: Synthesis of this compound
The final step involves the chlorination of the pyrazinone ring system.
Reaction Principle and Mechanism
The conversion of the 6-hydroxy group (which exists in tautomeric equilibrium with the pyrazinone form) to a chloro group is achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often referred to as phosphorochloridic acid.[2] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Caption: Proposed mechanism for the chlorination of the pyrazinone intermediate.
Experimental Protocol
Safety Precaution: Phosphorus oxychloride is a corrosive and toxic reagent. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
In a dry reaction vessel, suspend methyl 3-hydroxy-5-methylpyrazine-2-carboxylate (314 mg, 1.87 mmol) in phosphorus oxychloride (2.088 mL, 22.40 mmol).[2]
-
Stir the suspension and heat to 90 °C for 70 minutes.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly and carefully add the reaction mixture dropwise to 20 mL of crushed ice/water over 2-3 hours. This is a highly exothermic process. Maintain the temperature of the quenching mixture below 40 °C using an external cooling bath.[2]
-
Extraction: Extract the aqueous mixture with dichloromethane (5 x 50 mL).[2]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a yellow oil.[2]
Purification
The crude product can be purified by flash column chromatography on silica gel using a gradient elution of 0% to 20% ethyl acetate in isohexane.[2]
Data Presentation
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
| 1 & 2 | Methylglyoxal, 2-Amino Malonamide | NaOH, H₂SO₄ | Water | 5 °C then 100 °C | 6 h then 12 h | 3-Hydroxy-5-methylpyrazine-2-carboxylic Acid | - |
| 3 | 3-Hydroxy-5-methylpyrazine-2-carboxylic Acid | Methanol, H₂SO₄ | Methanol | Reflux | 5 h | Methyl 3-hydroxy-5-methylpyrazine-2-carboxylate | - |
| 4 | Methyl 3-hydroxy-5-methylpyrazine-2-carboxylate | Phosphorus oxychloride | Neat | 90 °C | 70 min | This compound | ~41%[2] |
Characterization Data for this compound:
-
Appearance: White solid[2]
-
¹H NMR (400 MHz, CDCl₃): δ 8.56 (s, 1H), 3.94 (s, 3H), 2.76 (s, 3H)[2]
-
Mass Spectrum (m/z): 187 (M + H)⁺[2]
Trustworthiness and Self-Validation
The protocols provided are based on established and published synthetic methods. The successful synthesis of the final product can be validated through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and intermediates. The provided ¹H NMR data serves as a benchmark for confirmation.[2]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, confirming the successful incorporation of the chloro-substituent.[2]
By following these detailed steps and validating the outcome with the specified analytical methods, researchers can confidently reproduce this synthesis.
References
-
National Center for Biotechnology Information. (n.d.). Phosphorus oxychloride. PubChem Compound Summary for CID 24813. Retrieved from [Link]
- Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
Sources
Comprehensive Analytical Characterization of Methyl 6-chloro-3-methylpyrazine-2-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Methyl 6-chloro-3-methylpyrazine-2-carboxylate (CAS No. 1166831-45-3) is a substituted pyrazine derivative of significant interest as a building block in medicinal chemistry and drug discovery.[1] The precise structural confirmation and purity assessment of this intermediate are critical for ensuring the reliability of downstream synthetic steps and the quality of final active pharmaceutical ingredients. This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols and interpretations herein are designed to be self-validating, providing researchers with the necessary tools for robust quality control.
Physicochemical Properties
A foundational step in any analytical workflow is to understand the basic physicochemical properties of the compound. These properties inform choices in solvent selection, chromatographic conditions, and sample handling.
| Property | Value | Source |
| CAS Number | 1166831-45-3 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | White solid | [2] |
| Boiling Point | 258.5 ± 35.0 °C (Predicted) | [1] |
| Density | 1.314 ± 0.06 g/cm³ (Predicted) | [1] |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide precise information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them.
Principle of Analysis
For this compound, ¹H NMR is expected to show three distinct singlet signals, corresponding to the three isolated proton-containing groups: the pyrazine ring proton, the methyl group on the ring, and the methyl ester group. The absence of coupling confirms their electronic isolation. ¹³C NMR will complement this by identifying all seven unique carbon atoms in the molecule, confirming the presence of the carbonyl ester, the substituted pyrazine ring carbons, and the two methyl carbons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[4] Add a trace amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the prepared solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2][4]
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Following this, acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a longer acquisition time may be necessary for the ¹³C spectrum due to the low natural abundance of the ¹³C isotope.
Data Interpretation
The expected chemical shifts provide a unique fingerprint for the molecule. Published data confirms the ¹H NMR spectrum in CDCl₃.[2]
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.56 | Singlet | 1H | Pyrazine C5-H | [2] |
| 3.94 | Singlet | 3H | Ester (-OCH₃) | [2] |
| 2.76 | Singlet | 3H | Ring (-CH₃) | [2] |
Table 2: Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~165 | Ester Carbonyl (C=O) |
| ~155 | Pyrazine C6-Cl |
| ~152 | Pyrazine C3-CH₃ |
| ~145 | Pyrazine C2-COOCH₃ |
| ~142 | Pyrazine C5-H |
| ~53 | Ester (-OCH₃) |
| ~22 | Ring (-CH₃) |
Note: ¹³C NMR shifts are estimated based on spectral data from structurally similar pyrazine derivatives and standard chemical shift prediction algorithms.[5][6]
Molecular Weight and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for analyzing volatile and semi-volatile compounds. It separates components of a mixture chromatographically before detecting them with a mass spectrometer, providing both retention time and mass-to-charge ratio (m/z) data.
Principle of Analysis
The compound is first vaporized and separated on a GC column. As it elutes, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). EI is a hard ionization technique that not only generates a molecular ion (M⁺˙) peak, confirming the molecular weight, but also causes predictable fragmentation. This fragmentation pattern serves as a chemical fingerprint that can be compared against spectral libraries for identification. For this molecule, the detection of a molecular ion at m/z ~186 and a characteristic isotopic pattern for one chlorine atom would be definitive.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column. A non-polar or medium-polarity column is suitable for this analyte.[7]
-
GC Method Parameters: [4][8][9]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: 1 µL, Splitless (for trace analysis) or Split 20:1 (for purity).
-
Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Method Parameters: [4][8][9]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Transfer Line Temp: 280 °C.
-
Data Interpretation
-
Identity Confirmation: The primary peak in the total ion chromatogram (TIC) should correspond to the target compound. Its mass spectrum should display a molecular ion (M⁺˙) at m/z 186 and an M+2 peak at m/z 188 with an intensity of approximately one-third of the M⁺˙ peak, which is characteristic of a monochlorinated compound.
-
Purity Assessment: The peak area percentage of the main peak in the TIC provides an estimate of purity relative to other volatile components.
-
Published Data: A mass spectrum result of m/z 187 for the [M+H]⁺ adduct (indicative of soft ionization like ESI) has been reported, which is consistent with a molecular weight of 186.59.[2]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard technique for accurately determining the purity of pharmaceutical compounds and for quantitative analysis. A reverse-phase method with UV detection is well-suited for this analyte due to its pyrazine chromophore.
Principle of Analysis
The sample is dissolved in a suitable solvent and injected into a high-pressure stream of liquid (the mobile phase). It passes through a column packed with a stationary phase (typically C18 silica). The compound partitions between the two phases based on its polarity, leading to separation from impurities. A Diode-Array Detector (DAD) or UV detector measures the absorbance of the eluent, producing a chromatogram where peak area is proportional to concentration.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile. Dilute to ~50 µg/mL with a 50:50 mixture of acetonitrile and water for injection.
-
Instrumentation: Use an HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD or variable wavelength UV detector.
-
HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 275 nm (or λ-max determined from DAD scan).
-
System Suitability and Data Analysis
-
System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure the system is performing adequately. Key parameters include retention time precision (<1% RSD), peak area precision (<2% RSD), and USP tailing factor (ideally ≤1.5).
-
Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. This provides a measure of purity relative to other UV-active impurities.
Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation.
Principle of Analysis
Specific chemical bonds vibrate at characteristic frequencies. When infrared radiation corresponding to these frequencies is passed through a sample, the energy is absorbed. An FTIR spectrum plots absorbance versus wavenumber (cm⁻¹), revealing peaks that correspond to the molecule's functional groups. For this compound, key expected absorptions include the C=O stretch of the ester, C-O stretches, aromatic C-H and C=N stretches of the pyrazine ring, and the C-Cl stretch.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected first.
Data Interpretation
The presence of characteristic peaks in the spectrum confirms the functional group makeup of the molecule.
Table 3: Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3100-3000 | C-H Stretch | Aromatic (Pyrazine Ring) | [5] |
| 2990-2950 | C-H Stretch | Aliphatic (-CH₃) | [5] |
| ~1725 | C=O Stretch | Ester | [10][11] |
| 1600-1450 | C=C, C=N Stretch | Pyrazine Ring | [12][13] |
| 1300-1150 | C-O Stretch | Ester | [10][11] |
| 800-600 | C-Cl Stretch | Aryl Halide | [14] |
Note: Wavenumber ranges are based on literature values for similar pyrazine and ester-containing compounds.
Conclusion
The combination of NMR for definitive structural elucidation, GC-MS for molecular weight confirmation and volatile impurity profiling, HPLC for high-accuracy purity determination, and FTIR for functional group verification provides a robust and comprehensive analytical package. Employing these orthogonal methods ensures the unambiguous identification and quality assessment of this compound, which is essential for its application in research and drug development.
References
-
Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]
-
PubChem. (n.d.). Methyl 6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Abstract. [Link]
-
PubChem. (n.d.). Methyl 3-amino-6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]
-
ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]
-
Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX. Revue Roumaine de Chimie, 63(10), 897-902. [Link]
-
Scribd. (n.d.). Analysis of Pyrazines by GC. [Link]
-
Tan, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441. [Link]
-
The Good Scents Company. (n.d.). methyl pyrazine carboxylate. [Link]
-
ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
-
Ranjitha, P. K., et al. (2021). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Journal of Molecular Structure, 1225, 129124. [Link]
- Google Patents. (n.d.).
-
PubChemLite. (n.d.). This compound (C7H7ClN2O2). [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl pyrazine-2-carboxylate. [Link]
-
International Journal of ChemTech Research. (2015). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. 8(4), 1888-1903. [Link]
- Google Patents. (n.d.).
-
Hofmann, T. et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(48), 15134–15142. [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 1166831-45-3 [chemicalbook.com]
- 3. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. nanoient.org [nanoient.org]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. researchgate.net [researchgate.net]
Comprehensive Structural Elucidation of Methyl 6-chloro-3-methylpyrazine-2-carboxylate using Advanced NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide to the complete structural characterization of Methyl 6-chloro-3-methylpyrazine-2-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical research. We outline optimized protocols for sample preparation and data acquisition for a suite of Nuclear Magnetic Resonance (NMR) experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. The narrative emphasizes the causality behind experimental choices and provides an in-depth analysis of the spectral data, demonstrating how these techniques work in concert to deliver unambiguous structural verification.
Introduction: The Significance of Substituted Pyrazines
Pyrazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Their unique chemical structures serve as foundational scaffolds for a wide array of therapeutic agents, including anti-tuberculosis medications like Pyrazinamide, as well as compounds investigated for anticancer, antibacterial, and anti-inflammatory activities.[3][4] this compound (CAS 1166831-45-3) is a vital intermediate, providing a versatile platform for further chemical modification.[5][6][7]
Given its role as a precursor in the synthesis of complex target molecules, the unequivocal confirmation of its structure is paramount to ensure the integrity of subsequent research and development.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the non-destructive and definitive structural elucidation of such organic molecules in solution. This guide provides the protocols and analytical framework necessary to achieve this confirmation with high confidence.
Principles of NMR Experiments for Structural Elucidation
A multi-faceted NMR approach is employed to piece together the molecular puzzle. Each experiment provides a specific type of information, and their combined interpretation leads to the final structure.
-
¹H NMR (Proton NMR): Identifies all unique proton environments in the molecule, providing information on their chemical environment (chemical shift), the number of protons (integration), and neighboring protons (spin-spin coupling).
-
¹³C NMR (Carbon NMR): Identifies all unique carbon environments, including those without attached protons (quaternary carbons).
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons in a spin system.[8]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This experiment is crucial for assigning carbon resonances.[8][9]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for mapping the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away, connecting molecular fragments and confirming the positions of substituents and quaternary carbons.[8][9][10]
Experimental Protocols
This section details the step-by-step methodology for sample preparation and NMR data acquisition. Following these protocols ensures high-quality, reproducible data.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.[11][12] A properly prepared sample should be homogeneous and free of particulate matter to ensure optimal magnetic field shimming.[13]
Materials:
-
This compound (high purity)
-
Deuterochloroform (CDCl₃, 99.8% D)
-
High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)[14]
-
Glass Pasteur pipette and glass wool
-
Small vial
Protocol:
-
Weighing: Accurately weigh 15-20 mg of the compound into a clean, dry vial. This concentration is sufficient for both ¹H and the less sensitive ¹³C-based experiments.[13][14][15]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[15] Vortex or gently swirl the vial to ensure the sample is completely dissolved. Complete dissolution is critical for spectral quality.[13]
-
Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[11][12]
-
Transfer: Filter the solution through the glass wool plug directly into the NMR tube.[11][12] This step removes any microscopic solid particles that can degrade spectral resolution by interfering with magnetic field homogeneity.[12][13]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer.
Instrument Setup:
-
Spectrometer: 400 MHz NMR spectrometer
-
Probe: Standard 5 mm broadband probe
-
Temperature: 298 K
-
Locking & Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30')
-
Spectral Width: 16 ppm, centered at ~6 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30')
-
Spectral Width: 220 ppm, centered at ~110 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
2D COSY Acquisition:
-
Pulse Program: DQF-COSY (e.g., 'cosygpmfqf')
-
Number of Scans: 8-16
-
Increments: 256-512 in the F1 dimension
2D HSQC Acquisition:
-
Pulse Program: Phase-sensitive gradient-enhanced (e.g., 'hsqcedetgpsisp2.3')
-
Number of Scans: 4-8
-
Increments: 256 in the F1 dimension
2D HMBC Acquisition:
-
Pulse Program: Gradient-selected magnitude mode (e.g., 'hmbcgplpndqf')
-
Number of Scans: 8-16
-
Increments: 256-512 in the F1 dimension
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.
Spectral Analysis and Interpretation
The following analysis is based on established principles and reported data for the title compound.[6]
Structure:
Figure 2. Chemical Structure of this compound
¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show three distinct singlet signals, consistent with the molecule's structure, which lacks any proton-proton coupling.
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-5 | 8.56 | Singlet | 1H | Aromatic Proton |
| H-8 | 3.94 | Singlet | 3H | Methoxy Protons (-OCH₃) |
| H-7 | 2.76 | Singlet | 3H | Methyl Protons (-CH₃) |
| Table 1: Predicted ¹H NMR data and assignments for this compound. Data corresponds with reported values.[6] |
Rationale:
-
H-5: The single aromatic proton is highly deshielded by the two electron-withdrawing nitrogen atoms and the adjacent chlorine atom, resulting in a downfield chemical shift.[16]
-
H-8 (-OCH₃): The protons of the methyl ester group appear in a typical range.
-
H-7 (-CH₃): The protons of the methyl group attached to the pyrazine ring are slightly deshielded by the aromatic system.
¹³C NMR Spectrum Analysis (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct carbon signals.
| Label | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C-2 | ~164 | Quaternary (C=O) |
| C-6 | ~155 | Quaternary |
| C-3 | ~152 | Quaternary |
| C-4 | ~148 | Quaternary |
| C-5 | ~144 | CH |
| C-8 | ~53 | CH₃ (-OCH₃) |
| C-7 | ~22 | CH₃ (-CH₃) |
| Table 2: Predicted ¹³C NMR chemical shifts and assignments. |
Rationale: The chemical shifts are predicted based on the influence of electronegative atoms (N, O, Cl) and aromaticity. The carbonyl carbon (C-2) is the most downfield, while the aliphatic methyl carbons (C-7, C-8) are the most upfield.
2D NMR Analysis: Confirming the Connectivity
While the 1D spectra are consistent with the proposed structure, 2D NMR provides definitive proof of the atomic connectivity.
-
COSY: As there are no H-H couplings, the COSY spectrum is expected to be empty, showing only diagonal peaks. This confirms that the three proton signals are from isolated spin systems.
-
HSQC: This spectrum will connect each proton signal to its directly attached carbon.
-
A cross-peak will connect the ¹H signal at 8.56 ppm (H-5) to the ¹³C signal at ~144 ppm (C-5) .
-
A cross-peak will connect the ¹H signal at 3.94 ppm (H-8) to the ¹³C signal at ~53 ppm (C-8) .
-
A cross-peak will connect the ¹H signal at 2.76 ppm (H-7) to the ¹³C signal at ~22 ppm (C-7) .
-
-
HMBC: This is the key experiment for establishing the final structure. It reveals long-range (2- and 3-bond) correlations.
Key Predicted HMBC Correlations:
-
Aromatic Proton (H-5) at 8.56 ppm:
-
³J correlation to C-3 (~152 ppm)
-
²J correlation to C-4 (~148 ppm)
-
³J correlation to C-6 (~155 ppm)
-
-
Methyl Protons (H-7) at 2.76 ppm:
-
²J correlation to C-3 (~152 ppm)
-
³J correlation to C-2 (~164 ppm)
-
³J correlation to C-4 (~148 ppm)
-
-
Methoxy Protons (H-8) at 3.94 ppm:
-
³J correlation to the carbonyl carbon C-2 (~164 ppm).
-
The HMBC correlations are definitive. The correlation from the methyl protons (H-7) to the carbonyl carbon (C-2) and ring carbon C-3 places the methyl and ester groups adjacent to one another. The correlation from the methoxy protons (H-8) exclusively to the carbonyl carbon confirms the ester functionality. Finally, the correlations from the aromatic proton (H-5) to three different ring carbons firmly establish its position relative to the chloro-substituent and the nitrogen atoms.
Conclusion
The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and self-validating system for the complete structural elucidation of this compound. The protocols and analytical strategies detailed herein offer a clear pathway for researchers to unambiguously verify the structure of this and other related heterocyclic intermediates, ensuring the integrity and success of subsequent synthetic and drug development endeavors.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved January 4, 2026, from [Link]
-
Biosynce. (2025, December 30). What are the applications of pyrazine derivatives?. Retrieved January 4, 2026, from [Link]
-
Acme Organics. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Retrieved January 4, 2026, from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved January 4, 2026, from [Link]
-
MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved January 4, 2026, from [Link]
-
Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China. Retrieved January 4, 2026, from [Link]
-
Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved January 4, 2026, from [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved January 4, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra (aromatic region) of free pyrazine.... Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectra of pyrazine substituted phosphonium salt. Retrieved January 4, 2026, from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 4, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Seeking potent anti-tubercular agents.... Retrieved January 4, 2026, from [Link]
-
PubMed Central. (2011, July 28). Theoretical NMR correlations based Structure Discussion. Retrieved January 4, 2026, from [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 4, 2026, from [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound | 1166831-45-3 [chemicalbook.com]
- 7. 1166831-45-3|this compound|BLD Pharm [bldpharm.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 13. organomation.com [organomation.com]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. benchchem.com [benchchem.com]
Mass Spectrometric Analysis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate: A Guide to Characterization and Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a heterocyclic compound of significant interest as a building block in medicinal chemistry and drug development.[1][2] Accurate and reliable analytical methods are essential for its characterization, purity assessment, and quantification in various matrices. This application note presents a comprehensive guide to the mass spectrometric analysis of this compound. We delve into the principles of its ionization and fragmentation behavior, provide a detailed, step-by-step protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be robust and adaptable for researchers in synthetic chemistry, quality control, and metabolic studies.
Introduction and Compound Overview
Pyrazine derivatives are a critical class of heterocyclic compounds widely utilized in the synthesis of pharmacologically active molecules.[3] this compound (C₇H₇ClN₂O₂) serves as a key intermediate in these synthetic pathways. Its structure, featuring a pyrazine ring substituted with chloro, methyl, and methyl carboxylate groups, presents unique analytical challenges and opportunities. Mass spectrometry, particularly when coupled with liquid chromatography, offers the requisite specificity and sensitivity for its unambiguous identification and precise measurement.
This guide provides the foundational knowledge for developing and implementing a robust LC-MS/MS method. We will explore its characteristic isotopic signature, predict its fragmentation pathways, and establish a validated protocol for its analysis.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 1166831-45-3 | [4][5] |
| Molecular Formula | C₇H₇ClN₂O₂ | [4] |
| Molecular Weight | 186.59 g/mol | [4] |
| Monoisotopic Mass | 186.0196 Da | Calculated |
Principles of Mass Spectrometric Behavior
Understanding the ionization and fragmentation characteristics of the target analyte is paramount for developing a selective and sensitive MS method.
Ionization and Isotopic Pattern
Due to the presence of nitrogen atoms in the pyrazine ring, this compound is readily protonated. Electrospray Ionization (ESI) in positive ion mode is the preferred technique, yielding a protonated molecular ion [M+H]⁺ at m/z 187.[5]
A key identifying feature of this compound is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[6] This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragment ions. The mass spectrum will exhibit two peaks separated by approximately 2 Da:
-
[M+H]⁺: The ion containing ³⁵Cl (m/z 187.0272)
-
[M+2+H]⁺: The ion containing ³⁷Cl (m/z 189.0243)
The intensity of the [M+2+H]⁺ peak will be approximately one-third that of the [M+H]⁺ peak.[6][7] This signature provides a high degree of confidence in the identification of chlorine-containing compounds.
Predicted Fragmentation Pathway (MS/MS)
Tandem mass spectrometry (MS/MS) is employed to elicit structurally informative fragment ions by subjecting the precursor ion (m/z 187) to collision-induced dissociation (CID). The fragmentation of aromatic halogenated compounds is influenced by the stability of the aromatic ring and the nature of its substituents.[8] Based on the structure, several fragmentation pathways are plausible, primarily involving the loss of the ester and methyl groups.
The proposed fragmentation pathway is illustrated below. The primary fragmentations are expected to be the neutral loss of methanol (CH₃OH) from the ester group, followed by the loss of carbon monoxide (CO).
Figure 1: Proposed fragmentation pathway for [M+H]⁺ of the target compound.
This predicted pathway provides a basis for selecting specific and sensitive transitions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments, which are crucial for quantitative analysis.
Application Protocol: LC-MS/MS Method
This section provides a detailed protocol for the quantitative analysis of this compound.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)
-
Additives: Formic Acid (LC-MS Grade)
-
Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials, sonicator.
Step-by-Step Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (1 µg/mL): Perform a serial dilution from the stock solution using a 50:50 mixture of acetonitrile and water to create a 1 µg/mL working standard.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by diluting the working standard with the 50:50 acetonitrile/water mixture.
-
Sample Analysis: For unknown samples, ensure they are diluted to fall within the calibration curve range using the same diluent. Filter all samples through a 0.22 µm syringe filter before placing them in autosampler vials.
Instrumental Setup and Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Table 2: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 min, hold at 95% for 2 min, return to 5% and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 3: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
Data Acquisition and Analysis
For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The selection of precursor and product ion pairs is critical for selectivity. Based on the predicted fragmentation, the following transitions are recommended.
Figure 2: Workflow for MRM-based quantitative analysis.
Table 4: Summary of MRM Transitions and Expected Data
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 187.0 | 155.0 | 127.0 | 15-25 (Optimize) |
The quantifier transition (187.0 -> 155.0) should be used for calculating the concentration, while the qualifier transition (187.0 -> 127.0) serves as a confirmation of the analyte's identity. The ratio of the qualifier to quantifier peak areas should be consistent across all standards and samples.
Conclusion
This application note provides a comprehensive framework for the analysis of this compound using LC-MS/MS. By leveraging the principles of its distinct isotopic signature and predictable fragmentation patterns, the described method offers high selectivity and sensitivity. The detailed protocol serves as a robust starting point for researchers, enabling reliable characterization and quantification of this important synthetic intermediate. Proper optimization of the outlined parameters on the specific instrumentation available will ensure the highest quality data for applications in drug discovery, chemical synthesis, and quality control.
References
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [This is a foundational textbook reference, a specific URL is not applicable].
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved January 4, 2026, from [Link][6]
-
Prasad, K. R., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Rasayan Journal of Chemistry, 6(4), 1915-1926. Retrieved from [Link][3]
-
Wang, X., et al. (2020). LCMS-guided detection of halogenated natural compounds. ResearchGate. Retrieved January 4, 2026, from [Link][7]
-
PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link][9]
-
M 、, N. F., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]
-
Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Journal of Organic Chemistry, 37(1), 1-25. Retrieved from [Link][10]
-
Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. Retrieved from [Link][1]
-
Plavšin, I., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 2), S238–S244. Retrieved from [Link][2]
Sources
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. This compound,(CAS# 1166831-45-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. This compound | 1166831-45-3 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Methyl 6-chloro-3-methylpyrazine-2-carboxylate using Flash Chromatography
Abstract
This application note provides a comprehensive guide to the chromatographic purification of Methyl 6-chloro-3-methylpyrazine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The protocol details a robust normal-phase flash chromatography method, offering a systematic approach from method development to final purity analysis. The causality behind experimental choices, such as stationary phase selection and mobile phase optimization, is explained to provide researchers with the foundational knowledge for adapting and troubleshooting the purification process. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient method for obtaining this compound in high purity.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of various therapeutic agents.[1] The biological activity of the final drug substance is intrinsically linked to its purity, making the efficient removal of reaction byproducts and unreacted starting materials a critical step in the manufacturing process. Pyrazine derivatives, due to their unique electronic properties and potential for various intermolecular interactions, can present challenges in purification.[2]
This document outlines a detailed protocol for the purification of this compound using flash column chromatography, a widely adopted technique for preparative separations in organic synthesis due to its speed and efficiency.[3][4] We will delve into the rationale behind the selection of chromatographic conditions and provide a step-by-step guide for implementation. Furthermore, methods for assessing the purity of the final product will be discussed.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful purification strategy.
| Property | Value | Source |
| CAS Number | 1166831-45-3 | [5][6] |
| Molecular Formula | C₇H₇ClN₂O₂ | [6] |
| Molecular Weight | 186.59 g/mol | [6] |
| Appearance | White solid | [5] |
| Predicted Boiling Point | 258.5 ± 35.0 °C | [6] |
| Predicted Density | 1.314 ± 0.06 g/cm³ | [6] |
| Predicted LogP | 1.12 | [6] |
| Storage Temperature | 2-8°C | [7][8] |
The presence of the pyrazine ring, a chloro substituent, a methyl group, and a methyl ester functionality gives the molecule a moderate polarity. The LogP value of 1.12 suggests a degree of lipophilicity, making it suitable for normal-phase chromatography.
Chromatographic Purification Strategy
Choosing the Right Technique: Normal-Phase Flash Chromatography
For neutral organic compounds with moderate polarity, normal-phase chromatography is often the most effective purification method.[4][9] In this technique, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[10] The separation is based on the principle of adsorption, where more polar compounds in the mixture interact more strongly with the silica gel and thus elute later than less polar compounds. Given the structure of this compound, this approach allows for effective separation from both more polar impurities (e.g., hydrolyzed carboxylic acid) and less polar impurities.
Method Development using Thin-Layer Chromatography (TLC)
Before proceeding to preparative flash chromatography, it is crucial to optimize the separation conditions using Thin-Layer Chromatography (TLC).[11] TLC is a rapid and inexpensive method to screen for the optimal mobile phase composition. The goal is to achieve a retention factor (Rƒ) of approximately 0.3 for the target compound, which generally translates to an optimal elution profile in a flash column.[11]
Workflow for Method Development
Caption: TLC-based method development workflow.
Step-by-Step Purification Protocol
This protocol is based on a reported purification of this compound.[5]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[10]
-
Ethyl acetate (EtOAc), HPLC grade
-
Isohexane or Hexane, HPLC grade
-
Flash chromatography system (or glass column)
-
Test tubes or fraction collector
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the initial mobile phase.[5]
-
Alternatively, for less soluble samples, a "dry loading" method can be employed. Adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to obtain a free-flowing powder.[10] This method often leads to better peak shapes and resolution.
-
-
Column Packing:
-
If using a glass column, prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% isohexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.[11]
-
Pre-packed cartridges for automated flash systems are a convenient and reproducible alternative.
-
-
Loading the Sample:
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (e.g., 100% isohexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common approach is a gradient of 0% to 20% ethyl acetate in isohexane.[5] The gradient helps to first elute non-polar impurities, then the target compound, and finally the more polar impurities, all while maintaining good peak shape.
-
Collect fractions in separate test tubes. The size of the fractions should be determined by the column size and flow rate.
-
Monitor the elution of compounds using TLC analysis of the collected fractions or with an in-line UV detector on an automated system.
-
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Purity Assessment
After purification and solvent removal, it is essential to verify the purity of the isolated this compound. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of a sample.[12] A reversed-phase method is commonly used for the analysis of pyrazine derivatives.[12][13]
-
Typical Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like many pyrazine derivatives, GC-MS is an excellent tool for both identification and purity assessment.[12]
-
Principle: The sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that can be used for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the purified compound and for identifying any remaining impurities. The spectrum of the purified product should be clean and match the expected chemical shifts and splitting patterns. For the title compound, the following signals are expected in the ¹H NMR spectrum (400 MHz, CDCl₃): a singlet for the pyrazine proton (~8.56 ppm), a singlet for the methoxy protons (~3.94 ppm), and a singlet for the methyl protons (~2.76 ppm).[5]
Conclusion
The normal-phase flash chromatography protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By understanding the principles behind the chromatographic separation and by employing systematic method development with TLC, researchers can achieve high purity of this important synthetic intermediate. The subsequent use of analytical techniques such as HPLC, GC-MS, and NMR is crucial for verifying the purity and confirming the identity of the final product, ensuring its suitability for downstream applications in drug discovery and development.
References
-
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. (n.d.). Retrieved January 4, 2026, from [Link]
-
Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 11084353 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
5 Steps to successful flash chromatography - Biotage. (2023, January 23). Retrieved January 4, 2026, from [Link]
-
Successful flash chromatography - Biotage. (n.d.). Retrieved January 4, 2026, from [Link]
-
Methyl 3-amino-6-chloropyrazine-2-carboxylate | C6H6ClN3O2 | CID 824637 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
-
Successful Flash Chromatography - King Group. (n.d.). Retrieved January 4, 2026, from [Link]
-
Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 4, 2026, from [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved January 4, 2026, from [Link]
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Retrieved January 4, 2026, from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved January 4, 2026, from [Link]
-
Improving Flash Purification of Chemically Related Pyrazines. (n.d.). Retrieved January 4, 2026, from [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. (2021, September 1). Retrieved January 4, 2026, from [Link]
-
methyl pyrazine carboxylate, 6164-79-0 - The Good Scents Company. (n.d.). Retrieved January 4, 2026, from [Link]
- DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents. (n.d.).
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents. (n.d.).
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. jasco.hu [jasco.hu]
- 3. biotage.com [biotage.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. This compound | 1166831-45-3 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 1166831-45-3 [sigmaaldrich.com]
- 8. achmem.com [achmem.com]
- 9. biotage.com [biotage.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Chromatography [chem.rochester.edu]
- 12. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 13. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
The Strategic Utility of Methyl 6-chloro-3-methylpyrazine-2-carboxylate in Modern Drug Discovery
Introduction: The Pyrazine Scaffold as a Privileged Motif in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrazine ring system stands out as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[1][2] Its unique electronic properties, characterized by two nitrogen atoms in a 1,4-arrangement within a six-membered aromatic ring, confer upon it the ability to engage in a variety of non-covalent interactions with biological targets.[3] This, coupled with its metabolic stability and synthetic tractability, has made pyrazine derivatives a cornerstone in the development of novel therapeutics, including kinase inhibitors, antivirals, and antibacterials.[4][5][6]
This technical guide focuses on a particularly versatile building block: Methyl 6-chloro-3-methylpyrazine-2-carboxylate . The strategic placement of its functional groups—a reactive chlorine atom, a methyl ester, and a methyl group—provides medicinal chemists with multiple handles for diversification, allowing for the systematic exploration of chemical space around the pyrazine core. This guide will provide detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential drug candidates, with a particular focus on the development of kinase inhibitors.
Chemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 1166831-45-3 | [7] |
| Molecular Formula | C₇H₇ClN₂O₂ | [7] |
| Molecular Weight | 186.59 g/mol | [7] |
| Appearance | White solid | [7] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.56 (s, 1H), 3.94 (s, 3H), 2.76 (s, 3H) | [7] |
| Mass Spectrum (m/z) | 187 [M+H]⁺ | [7] |
Core Synthetic Transformations and Applications
This compound is an ideal substrate for a variety of synthetic transformations that are central to medicinal chemistry. The chlorine atom is amenable to displacement via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the methyl ester can be readily hydrolyzed or converted to an amide.
Workflow for Derivatization
The following diagram illustrates the key synthetic pathways for the derivatization of this compound.
Caption: Key synthetic routes for functionalizing this compound.
Application in Kinase Inhibitor Synthesis: A Focus on FGFR
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[8][9] Aberrant FGFR signaling is implicated in a variety of cancers, making FGFRs an attractive target for therapeutic intervention.[8][9][10][11] Several pyrazine-based molecules have been identified as potent FGFR inhibitors, highlighting the utility of this scaffold in targeting the ATP-binding site of the kinase.[8][9][12]
The 3-amino-pyrazine-2-carboxamide core has been shown to be a particularly effective pharmacophore for FGFR inhibition, forming key hydrogen bond interactions within the kinase hinge region.[9] this compound serves as an excellent starting point for the synthesis of such inhibitors. The general strategy involves the sequential functionalization of the C6 and C2 positions to generate a library of diverse compounds for structure-activity relationship (SAR) studies.
Hypothetical Pathway to an FGFR Inhibitor
The following pathway illustrates a plausible synthetic route to a potential FGFR inhibitor, inspired by published methodologies.[9][12]
Caption: A plausible synthetic pathway to a potential FGFR inhibitor.
Experimental Protocols
The following protocols are provided as a guide for the key synthetic transformations of this compound. Researchers should always conduct their own optimization studies for specific substrates and scales.
Protocol 1: Ester Hydrolysis
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 6-chloro-3-methylpyrazine-2-carboxylic acid.
Protocol 2: Amide Coupling (HATU-mediated)
Objective: To form an amide bond between the carboxylic acid and a primary or secondary amine.
Materials:
-
6-Chloro-3-methylpyrazine-2-carboxylic acid
-
Amine (primary or secondary, 1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-chloro-3-methylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).
-
Add HATU (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with EtOAc.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Objective: To form a C-C bond by coupling the chloropyrazine with a boronic acid.[13][14][15][16][17]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.05-0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite®, washing with EtOAc.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the coupled product.
Protocol 4: Buchwald-Hartwig Amination
Objective: To form a C-N bond by coupling the chloropyrazine with an amine.[1][2][18][19][20]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04-0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02-0.05 eq), Xantphos (0.04-0.1 eq), and Cs₂CO₃ (1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a solution of this compound (1.0 eq) and the amine (1.2-1.5 eq) in the anhydrous solvent.
-
Heat the mixture to 90-110 °C and stir until completion.
-
Cool to room temperature, dilute with EtOAc, and filter through Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound is a high-value building block for drug discovery, offering multiple avenues for chemical diversification. Its application in the synthesis of kinase inhibitors, particularly for targets like FGFR, is well-supported by the literature on analogous compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this versatile molecule. As the demand for novel, targeted therapies continues to grow, the strategic use of such well-functionalized heterocyclic scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US6800629B2 - Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof - Google Patents [patents.google.com]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1166831-45-3|this compound|BLD Pharm [bldpharm.com]
- 8. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EP2805940B1 - Pyrazine carboxamide compound - Google Patents [patents.google.com]
- 14. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: Methyl 6-chloro-3-methylpyrazine-2-carboxylate as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Pyrazine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, nitrogen-containing heterocycles are paramount.[1] Among these, the pyrazine core holds a privileged position due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties.[2][3][4][5] Their unique electronic properties and ability to act as hydrogen bond acceptors make them ideal scaffolds for interacting with biological targets.
Methyl 6-chloro-3-methylpyrazine-2-carboxylate (CAS No: 1166831-45-3) has emerged as a particularly valuable and versatile building block.[6] Its structure incorporates several key features for synthetic manipulation: a reactive chloro substituent, an ester group for further derivatization, and a methyl group that can influence steric and electronic properties. The chlorine atom at the 6-position is highly susceptible to nucleophilic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols for its use in transformative organic reactions.
Physicochemical and Spectroscopic Data
A thorough understanding of a building block's properties is critical for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1166831-45-3 | [6][7] |
| Molecular Formula | C₇H₇ClN₂O₂ | [7] |
| Molecular Weight | 186.59 g/mol | [7] |
| Appearance | White solid | [6] |
| Boiling Point | 258.5±35.0 °C (Predicted) | [7] |
| Density | 1.314±0.06 g/cm³ (Predicted) | [7] |
Spectroscopic Data: Nuclear Magnetic Resonance (NMR) is essential for structure confirmation.
| Type | Data (400 MHz, CDCl₃) | Source |
| ¹H NMR | δ 2.76 (3H, s), 3.94 (3H, s), 8.56 (1H, s) | [6] |
| Mass Spec (m/z) | 187 (M + H)⁺ | [6] |
Synthesis of this compound
The reliable synthesis of this key intermediate is the first step in its application. A common laboratory-scale preparation involves the chlorination of a corresponding hydroxyl precursor.[6]
Caption: Synthesis of the title compound via chlorination.
Protocol 1: Synthesis via Chlorination
This protocol describes a general procedure for the chlorination of the pyrazinone precursor. The rationale for using a strong chlorinating agent like phosphorus oxychloride (POCl₃) is its efficacy in converting hydroxyl groups on electron-deficient heterocyclic systems to chlorides.
Materials:
-
Methyl 6-hydroxy-3-methylpyrazine-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution
-
Water
-
Ethyl acetate (EtOAc)
-
Hexanes or isohexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend methyl 6-hydroxy-3-methylpyrazine-2-carboxylate in an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the suspension to 90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]
-
Quenching (Critical Step): Cool the reaction mixture to room temperature. In a separate, larger flask containing ice-cold water, slowly and carefully add the reaction mixture dropwise with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate cooling.
-
Extraction: Once the quenching is complete, transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (DCM) (3 x 50 mL).[6]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 0-20%), to afford this compound as a white solid.[6]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring and the presence of the chlorine atom make it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[8][9][10] For the pyrazine core, this reaction is instrumental in introducing aryl, heteroaryl, or alkyl groups, which is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Rationale: This protocol employs a palladium catalyst, a phosphine ligand to stabilize the palladium species and facilitate the catalytic cycle, and a base to activate the boronic acid for transmetalation.[10] The choice of solvent (e.g., dioxane/water) is crucial for dissolving both the organic and inorganic reagents.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroaryl-boronic acid (1.2-1.5 eq)
-
Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vessel, add this compound, the boronic acid, and the base.
-
Degassing: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Add the palladium source and the phosphine ligand, followed by the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography to yield the coupled product.
| Coupling Partner (R-B(OH)₂) | Product (R-Pyrazine) | Expected Yield |
| Phenylboronic acid | Methyl 3-methyl-6-phenylpyrazine-2-carboxylate | High |
| 4-Methoxyphenylboronic acid | Methyl 6-(4-methoxyphenyl)-3-methylpyrazine-2-carboxylate | High |
| Pyridine-3-boronic acid | Methyl 3-methyl-6-(pyridin-3-yl)pyrazine-2-carboxylate | Moderate to High |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[11][12] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[11] Using this compound, this reaction allows for the direct installation of primary or secondary amines, which is a key step in building scaffolds for targets like kinase inhibitors.[13]
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Rationale: This protocol requires a palladium catalyst, a specialized bulky phosphine ligand (which is crucial for promoting the reductive elimination step and preventing side reactions), and a strong, non-nucleophilic base like sodium tert-butoxide.[14][15] Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.3 eq)
-
Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)
-
Bulky phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Nitrogen or Argon source
Procedure:
-
Inert Atmosphere: In an oven-dried Schlenk flask, add the palladium source, the ligand, and the base.
-
Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the this compound, the amine, and the anhydrous solvent.
-
Heating: Heat the mixture to 80-110 °C with stirring. The reaction progress can be monitored by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the resulting residue by flash column chromatography.
| Amine Coupling Partner | Product | Application Relevance |
| Aniline | Methyl 6-anilino-3-methylpyrazine-2-carboxylate | General scaffold development |
| Piperazine | Methyl 3-methyl-6-(piperazin-1-yl)pyrazine-2-carboxylate | Common motif in kinase inhibitors[13] |
| Morpholine | Methyl 3-methyl-6-morpholinopyrazine-2-carboxylate | Bioisosteric replacement |
Application Case Study: Synthesis of a Kinase Inhibitor Scaffold
The true power of this compound is realized in multi-step syntheses. Its structure is a precursor to scaffolds found in potent kinase inhibitors, which are a major class of cancer therapeutics.[16][17] The following workflow illustrates how this building block can be used to construct a core structure analogous to those found in clinically relevant molecules.
Caption: Synthetic workflow from building block to a kinase inhibitor core.
This synthetic sequence showcases a logical and field-proven approach:
-
Buchwald-Hartwig Amination: The key chloro-substituent is first replaced with a desired amine (e.g., an aniline derivative or a piperazine moiety) to install a group that will interact with the hinge region of a kinase.
-
Ester Hydrolysis: The methyl ester is saponified to the corresponding carboxylic acid. This unmasks a functional group necessary for the next step.
-
Amide Coupling: The carboxylic acid is coupled with another amine using standard peptide coupling reagents (like HATU or EDCI). This final step attaches a side chain designed to occupy another pocket of the kinase active site, thereby completing the pharmacophore.
Safety and Handling
As with all chlorinated heterocyclic compounds, appropriate safety precautions must be taken.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[18]
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a high-value, versatile building block for organic synthesis. Its utility is primarily anchored in its exceptional performance as a substrate in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These transformations provide reliable and efficient routes to complex substituted pyrazines that are central to the discovery of new pharmaceuticals, particularly in the field of oncology. The protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage this powerful synthetic tool in their research endeavors.
References
- ChemicalBook. (2025). This compound | 1166831-45-3.
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- ResearchGate. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Biosynce. (n.d.). What are the applications of pyrazine derivatives?.
- Pyrazine derivatives: Significance and symbolism. (n.d.).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). Methyl 6-chloropyrazine-2-carboxylate.
- PubMed. (n.d.). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
- Guidechem. (n.d.). This compound 1166831-45-3.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynce.com [biosynce.com]
- 5. Pyrazine derivatives: Significance and symbolism [wisdomlib.org]
- 6. This compound | 1166831-45-3 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 11084353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amidation of Methyl 6-chloro-3-methylpyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The synthesis of pyrazine carboxamides represents a cornerstone in the development of novel therapeutics, with the pyrazine scaffold being a key pharmacophore in a multitude of clinically significant molecules. The targeted conversion of Methyl 6-chloro-3-methylpyrazine-2-carboxylate to its corresponding amides is a critical transformation for generating libraries of bioactive compounds for drug discovery pipelines. This guide provides an in-depth analysis of the reaction conditions and detailed protocols for this amidation, grounded in established chemical principles and supported by peer-reviewed literature.
Strategic Approaches to the Amidation of this compound
The conversion of an ester to an amide, while seemingly straightforward, presents several mechanistic pathways. The choice of strategy is often dictated by the nature of the amine, the desired scale of the reaction, and considerations for functional group tolerance. For the amidation of this compound, three primary strategies can be employed: a two-step approach via the carboxylic acid, a two-step approach via the acid chloride, and a direct one-step aminolysis.
Two-Step Amidation via Carboxylic Acid Intermediate
This classical and highly reliable method involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This approach offers broad compatibility with a wide range of amines and a vast selection of well-characterized coupling reagents.
Mechanism: The reaction proceeds in two distinct stages. First, the ester is saponified, typically under basic conditions, to yield the carboxylate salt, which is then protonated to the carboxylic acid. In the second stage, the carboxylic acid is activated by a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium species). This activated intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.[1]
Caption: Workflow for the two-step amidation via a carboxylic acid intermediate.
Two-Step Amidation via Acyl Chloride Intermediate
For less reactive amines or when aiming for very high conversion rates, the carboxylic acid can be converted to the more reactive acyl chloride. This highly electrophilic intermediate readily reacts with a wide range of nucleophiles, including weakly basic amines.
Mechanism: Following the initial ester hydrolysis, the resulting carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the acyl chloride. The subsequent reaction with the amine is typically rapid and often exothermic, proceeding via a nucleophilic acyl substitution mechanism to furnish the amide.[2]
Direct Aminolysis of the Ester
The direct conversion of the ester to the amide, known as aminolysis, is the most atom-economical approach. However, it often requires more forcing conditions, such as high temperatures or the use of catalysts, due to the lower electrophilicity of the ester carbonyl compared to an activated carboxylic acid or an acyl chloride.
Mechanism: The direct reaction involves the nucleophilic attack of the amine on the ester carbonyl. This process can be uncatalyzed, particularly with highly nucleophilic amines or at elevated temperatures. Alternatively, it can be facilitated by various catalysts that either activate the ester or enhance the nucleophilicity of the amine.[3]
Caption: Various catalytic and non-catalytic approaches for direct aminolysis.
Comparative Analysis of Reaction Conditions
The selection of the optimal amidation strategy depends on a careful evaluation of several factors. The following table provides a comparative overview of the different approaches.
| Method | Typical Reagents | Advantages | Disadvantages | Ideal for... |
| Two-Step via Carboxylic Acid | 1. LiOH, NaOH, or KOH2. HATU, EDCI/HOBt, BOP | - High yields and purity- Broad amine scope- Well-established and reliable | - Two separate synthetic steps- Generates stoichiometric waste from coupling reagents | - Broad substrate screening- Synthesis of complex amides |
| Two-Step via Acyl Chloride | 1. LiOH, NaOH, or KOH2. SOCl₂, (COCl)₂ | - High reactivity- Effective for unreactive amines | - Two steps- Harsh reagents (SOCl₂, (COCl)₂)- Potential for side reactions | - Large-scale synthesis- Use of weakly nucleophilic amines |
| Direct Aminolysis (Thermal) | Amine (neat or in a high-boiling solvent) | - Atom-economical- Simple procedure | - Requires high temperatures- Limited to more nucleophilic amines- Potential for side reactions | - Simple, unhindered primary amines |
| Direct Aminolysis (Base-Mediated) | Amine, Strong base (e.g., LiHMDS) | - Milder conditions than thermal- Broader amine scope | - Requires stoichiometric strong base- Sensitive to moisture and air | - Anilines and other less nucleophilic amines |
| Direct Aminolysis (Enzymatic) | Amine, Lipase (e.g., Lipozyme® TL IM) | - Mild, green conditions- High selectivity | - Slower reaction times- Enzyme cost and stability- Limited solvent choice | - Green chemistry applications- Chiral separations |
| Direct Aminolysis (Metal-Catalyzed) | Amine, Catalyst (e.g., Mn, Ni, Pd complexes) | - Catalytic approach- Potentially broad scope | - Catalyst cost and toxicity- Potential for catalyst poisoning- May require inert atmosphere | - Development of novel catalytic methods |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the most common and effective methods for the amidation of this compound.
Protocol 1: Two-Step Amidation via Carboxylic Acid using HATU
This protocol is a robust and widely applicable method for the synthesis of a diverse range of amides.
Step 1: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Saponification: Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., 1M HCl).
-
Isolation: Collect the precipitated 6-Chloro-3-methylpyrazine-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Step 2: HATU-Mediated Amide Coupling
-
Reaction Setup: To a solution of 6-Chloro-3-methylpyrazine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 eq).
-
Reagent Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the target amide.
Protocol 2: Direct Aminolysis (Thermal Method)
This protocol is suitable for simple, highly nucleophilic primary amines.
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 eq) and the desired primary amine (5-10 eq). The amine can be used as the solvent if it is a liquid, or a high-boiling inert solvent (e.g., dioxane or toluene) can be added.
-
Heating: Heat the reaction mixture to a temperature between 100-150 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, remove the excess amine and solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel or recrystallization to yield the desired amide.
Protocol 3: Direct Aminolysis (Enzymatic Method)
This protocol offers a green and mild alternative for the synthesis of pyrazine amides.[3]
-
Reaction Setup: In a suitable vial, add this compound (1.0 eq), the desired amine (3.0 eq), and an immobilized lipase, such as Lipozyme® TL IM, in a suitable organic solvent (e.g., tert-amyl alcohol).[3]
-
Incubation: Shake the reaction mixture at a controlled temperature (e.g., 45 °C) for a specified period (e.g., 24-48 hours), monitoring the conversion by LC-MS.[3]
-
Work-up: After the reaction, filter off the immobilized enzyme (which can often be washed and reused).
-
Purification: Remove the solvent from the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the pure amide.
Safety and Handling Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and many amines are potentially hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions involving strong bases (e.g., LiHMDS) or chlorinating agents (e.g., SOCl₂) should be performed with extreme caution under anhydrous and inert conditions.
-
High-temperature reactions in sealed tubes should be conducted behind a blast shield.
Conclusion
The amidation of this compound is a versatile transformation that can be achieved through several synthetic routes. The choice of method should be guided by the specific requirements of the synthesis, including the nature of the amine, scale, and desired purity of the final product. The protocols provided herein offer a range of options, from classical two-step procedures to more modern direct aminolysis techniques, enabling researchers to efficiently access a diverse array of pyrazine carboxamides for their drug discovery and development programs.
References
-
Buraczewska, E., Foks, H., Pancechowska, D., Sawlewicz, J., & Manowska, W. (1974). Studies on pyrazine derivatives. Part III. The synthesis and tuberculostatic activity of 6-(N-methyl-amino2)-pyrazine-2-carboxylic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 26(5), 537–543. Available at: [Link]
-
Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373. Available at: [Link]
-
Gangarapu, N. R., Reddy, E. K., Sajith, A. M., Yellappa, S., & Chandrasekhar, K. B. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706–7710. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Jand'ourek, O., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8687-8709. Available at: [Link]
-
Kus, C., et al. (2015). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(3), 334-342. Available at: [Link]
-
Li, G., et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications, 9(1), 4143. Available at: [Link]
-
Liu, N., et al. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. The Journal of Organic Chemistry, 86(4), 3537–3547. Available at: [Link]
-
Lundberg, H. (2015). Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. Available at: [Link]
-
Pereira, A., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(3), 195. Available at: [Link]
-
He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]
-
Szostak, M. (2019). 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis. Available at: [Link]
-
Tago, K., et al. (2021). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Advances, 11(43), 26955-26960. Available at: [Link]
-
Wang, W., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Organic & Biomolecular Chemistry, 20(30), 5963-5968. Available at: [Link]
-
Yang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Reaction Chemistry & Engineering. Available at: [Link]
-
Zitko, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(6), 1147. Available at: [Link]
Sources
The Strategic Application of Methyl 6-chloro-3-methylpyrazine-2-carboxylate in Agrochemical Synthesis: A Detailed Guide
Introduction: The Pyrazine Core in Modern Agrochemicals
The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in the realm of bioactive molecules. Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in the development of pharmaceuticals and, increasingly, advanced agrochemicals.[1] Within this class of compounds, methyl 6-chloro-3-methylpyrazine-2-carboxylate stands out as a versatile and highly valuable building block for the synthesis of potent herbicides and fungicides. This guide provides a comprehensive overview of its applications, supported by detailed protocols and mechanistic insights for researchers and professionals in the agrochemical industry. Pyrazine derivatives are known to exhibit a range of biological activities, making them attractive candidates for the development of new crop protection agents.[1]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic campaigns. The key properties of this compound are summarized below:
| Property | Value | Source |
| CAS Number | 1166831-45-3 | [2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] |
| Molecular Weight | 186.60 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 78-82 °C | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water. | [3] |
Synthetic Utility and Key Reactions
The synthetic utility of this compound is primarily derived from the reactivity of its two key functional groups: the chloro substituent and the methyl ester. The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities. The ester group, on the other hand, can be readily converted into other functional groups, most notably an amine via a multi-step sequence, which is crucial for the synthesis of sulfonylurea herbicides.
Hypothesized Synthetic Pathway to a Pyrazinyl Sulfonylurea Herbicide
While direct, publicly available protocols for the synthesis of a specific commercial herbicide from this compound are scarce, a chemically sound and logical synthetic route can be proposed based on established organic chemistry principles and the known reactivity of similar heterocyclic systems. This guide will focus on a plausible pathway to a novel pyrazinyl sulfonylurea herbicide, a class of compounds known for their high efficacy and selectivity.[4][5]
The proposed synthetic sequence involves three key transformations:
-
Amidation: Conversion of the methyl ester to a primary amide.
-
Hofmann Rearrangement: Conversion of the primary amide to a primary amine, with the loss of one carbon atom.
-
Sulfonylurea Bridge Formation: Reaction of the newly formed amine with a sulfonyl isocyanate to yield the final product.
Caption: Hypothesized synthetic pathway from this compound to a pyrazinyl sulfonylurea herbicide.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and are intended to serve as a starting point for laboratory synthesis. Researchers should always conduct their own risk assessments and optimize conditions as necessary.
Part 1: Synthesis of 6-Chloro-3-methylpyrazine-2-carboxamide (Amidation)
Principle: The conversion of an ester to a primary amide can be achieved by heating the ester with ammonia. This nucleophilic acyl substitution reaction is a fundamental transformation in organic synthesis.[6][7][8][9]
Materials:
-
This compound
-
Methanolic ammonia (7N solution)
-
Pressure-rated reaction vessel
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
Procedure:
-
In a pressure-rated reaction vessel, dissolve this compound (1 equivalent) in methanolic ammonia (10-20 equivalents).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
The resulting crude 6-chloro-3-methylpyrazine-2-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality: The use of a sealed pressure vessel is crucial to maintain a high concentration of ammonia and to prevent its evaporation at elevated temperatures, thereby driving the reaction to completion. Methanolic ammonia is a convenient and effective source of ammonia for this transformation.
Part 2: Synthesis of 2-Amino-6-chloro-3-methylpyrazine (Hofmann Rearrangement)
Principle: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[10][11][12][13][14] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.
Materials:
-
6-Chloro-3-methylpyrazine-2-carboxamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a cold (0-5 °C) solution of sodium hydroxide (4 equivalents) in water. Stir the mixture until the bromine has completely dissolved.
-
In a separate flask, dissolve 6-chloro-3-methylpyrazine-2-carboxamide (1 equivalent) in a minimal amount of a suitable solvent (e.g., dioxane or THF) and cool it in an ice bath.
-
Slowly add the freshly prepared sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C. The progress of the reaction can be monitored by the cessation of gas evolution (CO₂).
-
Once the reaction is complete, cool the mixture to room temperature and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-amino-6-chloro-3-methylpyrazine can be purified by column chromatography or recrystallization.
Causality: The use of freshly prepared sodium hypobromite is essential for optimal results. The reaction is exothermic, and careful temperature control is necessary to avoid side reactions. The rearrangement step is the key transformation, leading to the desired amine with the loss of the carbonyl carbon.
Part 3: Synthesis of a Pyrazinyl Sulfonylurea Herbicide
Principle: The final step in the synthesis is the formation of the sulfonylurea bridge by reacting the pyrazinyl amine with a suitable sulfonyl isocyanate. This reaction is a cornerstone of sulfonylurea herbicide synthesis.[4][5][15]
Materials:
-
2-Amino-6-chloro-3-methylpyrazine
-
Aryl sulfonyl isocyanate (e.g., 2-chlorophenylsulfonyl isocyanate)
-
Anhydrous aprotic solvent (e.g., acetonitrile or THF)
-
Inert atmosphere (nitrogen or argon)
-
Magnetic stirrer
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 2-amino-6-chloro-3-methylpyrazine (1 equivalent) in an anhydrous aprotic solvent.
-
To this solution, add the aryl sulfonyl isocyanate (1-1.1 equivalents) dropwise at room temperature with stirring.
-
The reaction is often rapid and may be slightly exothermic. Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or HPLC.
-
If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Causality: The reaction must be carried out under anhydrous conditions as sulfonyl isocyanates are sensitive to moisture. The use of an inert atmosphere prevents the degradation of the reagents. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the formation of the stable sulfonylurea linkage.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 3-amino-6-chloropyrazine-2-carboxylate | 1458-03-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]
- 5. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 13. chemistwizards.com [chemistwizards.com]
- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance reaction yield and purity. Our approach is grounded in mechanistic principles to provide a robust understanding of the synthetic pathway.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the pyrazine core to yield the key intermediate, Methyl 6-hydroxy-3-methylpyrazine-2-carboxylate. This is followed by a chlorination step to afford the final product. Understanding the nuances of each step is critical for successful and reproducible synthesis.
II. Step 1: Synthesis of Methyl 6-hydroxy-3-methylpyrazine-2-carboxylate
The formation of the hydroxypyrazine core is commonly accomplished through a cyclocondensation reaction, often a variation of the Reuben G. Jones synthesis.[1] This involves the base-catalyzed condensation of an α-aminoamide with a 1,2-dicarbonyl compound.
Experimental Protocol: Modified Reuben G. Jones Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the α-aminoamide (e.g., methyl 2-amino-2-iminoacetate) in a suitable solvent such as methanol.
-
Addition of Dicarbonyl: To this solution, add the 1,2-dicarbonyl compound (e.g., 2,3-butanedione) dropwise at a controlled temperature, typically between 0-10 °C.
-
Base Addition: A solution of a suitable base (e.g., sodium hydroxide in water or sodium methoxide in methanol) is then added slowly to the reaction mixture, maintaining the temperature below 15 °C. The rate of base addition can be critical for yield and regioselectivity.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.
-
Work-up and Isolation: Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried.
Troubleshooting and FAQs: Synthesis of the Hydroxypyrazine Intermediate
Q1: My yield of the hydroxypyrazine intermediate is consistently low. What are the likely causes?
A1: Low yields in this condensation reaction can stem from several factors:
-
Suboptimal Base Concentration and Addition Rate: The concentration and addition rate of the base are crucial. A rapid or overly concentrated base addition can promote side reactions, such as the Cannizzaro reaction of the dicarbonyl compound. It is recommended to add the base solution dropwise while carefully monitoring the internal temperature.
-
Incorrect Reaction Temperature: The initial condensation is exothermic. Maintaining a low temperature (0-15 °C) during the addition of reagents is essential to minimize side reactions and degradation of the starting materials.
-
Purity of Starting Materials: Impurities in the α-aminoamide or the 1,2-dicarbonyl compound can significantly impact the reaction outcome. Ensure the purity of your starting materials before commencing the synthesis.
-
Incomplete Reaction: Monitor the reaction progress closely. If the reaction stalls, a slight increase in temperature or an extended reaction time might be necessary. However, prolonged reaction times at elevated temperatures can lead to product degradation.
Q2: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity?
A2: When using unsymmetrical 1,2-dicarbonyls, the formation of regioisomers is a common challenge.[2] To enhance the formation of the desired isomer:
-
Choice of Base and Solvent: The choice of base and solvent system can influence the regioselectivity. Experimenting with different bases (e.g., sodium carbonate, triethylamine) and solvent systems (e.g., methanol, ethanol, or aqueous mixtures) may favor the formation of the desired isomer.
-
Temperature Control: As with yield, precise temperature control during the addition of reagents can influence the kinetic vs. thermodynamic product distribution, thereby affecting the isomeric ratio.
-
Purification Strategy: If isomeric byproducts are unavoidable, a robust purification strategy is necessary. Column chromatography is often effective, and in some cases, recrystallization from a suitable solvent can selectively isolate the desired isomer. For challenging separations, using heated columns and pre-heated eluents for chromatography has been reported to be effective.[3]
III. Step 2: Chlorination of Methyl 6-hydroxy-3-methylpyrazine-2-carboxylate
The conversion of the hydroxyl group to a chlorine atom is a critical step. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation.[4][5]
Experimental Protocol: Chlorination with Phosphorus Oxychloride (POCl₃)
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with Methyl 6-hydroxy-3-methylpyrazine-2-carboxylate.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the starting material. The reaction can be run neat or in a high-boiling inert solvent. For a more environmentally friendly and efficient process, a solvent-free reaction using an equimolar amount of POCl₃ in the presence of a base like pyridine can be employed.[4]
-
Heating: Heat the reaction mixture to a temperature between 90-110 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or HPLC.
-
Work-up and Quenching: After completion, the reaction mixture is cooled to room temperature. The excess POCl₃ can be removed under reduced pressure. The residue is then carefully and slowly quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. Caution: The quenching of POCl₃ is highly exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.[3]
Troubleshooting and FAQs: Chlorination Step
Q1: The yield of my chlorinated product is low, and I recover a significant amount of starting material after work-up. What is happening?
A1: The reappearance of the starting hydroxypyrazine after work-up is a classic sign of incomplete reaction or hydrolysis of a reaction intermediate.[6]
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique. Insufficient heating or a short reaction time can lead to incomplete conversion.
-
Hydrolysis of Intermediates: The reaction of the hydroxypyrazine with POCl₃ proceeds through a phosphorylated intermediate. This intermediate is susceptible to hydrolysis back to the starting material during aqueous work-up. To mitigate this:
-
Thorough Removal of Excess POCl₃: Before quenching, remove as much of the excess POCl₃ as possible under vacuum.
-
Careful Quenching: Quench the reaction mixture at a low temperature (0 °C or below) and under basic or neutral conditions (e.g., by adding to a cold, saturated sodium bicarbonate solution) to minimize the hydrolysis of the intermediate.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as any moisture will consume the POCl₃ and can contribute to the formation of byproducts.
-
Q2: My final product is dark-colored and difficult to purify. What are the potential impurities?
A2: The formation of colored impurities can be due to several factors:
-
Overheating: Excessive heating during the chlorination reaction can lead to decomposition and the formation of polymeric byproducts. Maintain the reaction temperature within the optimal range.
-
Impurities in POCl₃: Commercial POCl₃ can contain impurities that can lead to colored byproducts.[7] Using freshly distilled or high-purity POCl₃ can improve the quality of the final product.
-
Side Reactions: At higher temperatures, side reactions such as chlorination of the methyl group are possible, though less likely under controlled conditions.
-
Inefficient Purification: The crude product may contain residual colored impurities that require careful purification. Optimizing the mobile phase for column chromatography or choosing an appropriate recrystallization solvent is crucial.
Q3: Are there alternative chlorinating agents I can use?
A3: Yes, if you are facing issues with POCl₃, you can consider other chlorinating agents:
-
Sulfuryl Chloride (SO₂Cl₂): In some cases, sulfuryl chloride can be an effective alternative for the chlorination of heterocyclic systems.[8] The reaction conditions will need to be optimized for your specific substrate.
-
Phosphorus Pentachloride (PCl₅): A mixture of POCl₃ and PCl₅ is sometimes used to enhance the reactivity for less reactive substrates.[5]
IV. Data Summary
| Parameter | Step 1: Hydroxypyrazine Synthesis | Step 2: Chlorination |
| Key Reagents | α-aminoamide, 1,2-dicarbonyl, Base | POCl₃, (Pyridine optional) |
| Typical Solvents | Methanol, Ethanol, Water | Neat or high-boiling inert solvent |
| Temperature | 0-25 °C | 90-110 °C |
| Common Issues | Low yield, Isomer formation | Incomplete reaction, Hydrolysis of intermediates, Impurity formation |
| Reported Yield | Variable | ~40-80%[3][4] |
V. Visualizing the Workflow
Workflow for the Synthesis of this compound
Caption: A two-step synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Chlorination Step
Caption: Decision tree for troubleshooting low yields in the chlorination step.
VI. References
-
Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943. [Link]
-
Shi, Z., et al. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 22(9), 1433. [Link]
-
Ong, W. Y., et al. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Chemical and Pharmaceutical Research, 10(7), 1-15.
-
Google Patents. (1999). Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Retrieved from
-
Google Patents. (2014). Pyrazine carboxamide compound. Retrieved from
-
Google Patents. (1967). Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Retrieved from
-
Karmas, G., & Spoerri, P. E. (1952). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society, 74(6), 1580–1584.
-
Google Patents. (1999). Process for the purification of phosphorus oxychloride. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deoxychlorination. Retrieved from [Link]
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. [Link]
Sources
- 1. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1166831-45-3 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 6. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 7. US5911962A - Process for the purification of phosphorus oxychloride - Google Patents [patents.google.com]
- 8. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
purification challenges of Methyl 6-chloro-3-methylpyrazine-2-carboxylate
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming the . As Senior Application Scientists, we have synthesized data from literature and practical experience to create a troubleshooting guide that not only offers solutions but also explains the fundamental science behind them.
Introduction to Purification Challenges
Methyl 6-chloro-3-methylpyrazine-2-carboxylate (CAS 1166831-45-3) is a key heterocyclic building block in medicinal and agricultural chemistry.[1] Its purification, however, is frequently complicated by the presence of structurally similar impurities, potential for hydrolysis, and variable physical states of the crude product. This guide is designed to provide clear, actionable strategies to navigate these common hurdles and achieve high purity.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues encountered during the purification workflow in a practical question-and-answer format.
Q1: My crude product is a yellow or brown oil, but the literature reports a white solid. What's the cause and how do I fix it?
Probable Causes:
-
Residual Solvent: The most common cause is trapped solvent from the work-up, such as dichloromethane (DCM) or ethyl acetate.
-
Process Impurities: The presence of unreacted starting materials or colored byproducts from the synthesis can depress the melting point and prevent crystallization.
-
Thermal Degradation: Pyrazine esters can be sensitive to heat, and prolonged exposure to high temperatures during solvent removal can lead to decomposition and discoloration.[2]
Step-by-Step Solution:
-
Initial Analysis: Before proceeding, obtain a ¹H NMR spectrum of the crude oil. This is a critical diagnostic step to identify major impurities or residual solvents.
-
High-Vacuum Drying: Place the sample on a high-vacuum line (Schlenk line) for several hours at room temperature. This is often sufficient to remove volatile solvents without risking thermal degradation.
-
Liquid-Liquid Extraction (LLE): If significant impurities are present, a carefully planned LLE can be effective. Pyrazines can be extracted from aqueous solutions using solvents like ethyl acetate or methyl-t-butyl ether (MTBE).[3][4] A mild wash with a saturated sodium bicarbonate solution can help remove any acidic byproducts that may have formed via ester hydrolysis.
-
Chromatographic Purification: The most reliable method for removing both colored and structurally similar impurities is flash column chromatography.[5][6] A typical procedure involves silica gel with a gradient elution.[5]
Workflow for Crude Product Purification
The following diagram illustrates the standard decision-making process when starting with a crude, impure product.
Caption: Decision workflow for purifying crude this compound.
Q2: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve separation during column chromatography?
Probable Causes:
-
Isomeric Impurities: The synthesis can potentially generate isomers, such as Methyl 5-chloro-6-methylpyrazine-2-carboxylate, which have very similar polarities to the desired product.
-
Suboptimal Mobile Phase: The chosen solvent system may not provide sufficient selectivity (difference in affinity for the stationary phase) between the product and the impurities.
Step-by-Step Solution:
-
Systematic TLC Optimization: Before running a column, systematically screen different solvent systems using TLC. The goal is to maximize the difference in retention factor (ΔRf) between the product and the key impurity. Start with a non-polar solvent like hexane or isohexane and gradually add a more polar solvent like ethyl acetate.[5]
-
Employ High-Performance Silica: Standard flash silica may not provide enough resolving power for closely-eluting compounds. Using high-surface-area silica (>700 m²/g) can significantly improve separation without changing the solvent system.[6]
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, for difficult separations (ΔRf < 0.1), the sample load should be no more than 1% of the silica gel mass (e.g., 100 mg of sample on a 10 g column).
-
Consider an Alternate Stationary Phase: If normal-phase silica fails, consider using a different stationary phase. For pyrazines, C18-bonded silica (reverse-phase) can sometimes provide an alternative separation mechanism.[3][4]
Data Presentation: TLC Solvent System Optimization
| Solvent System (Hexane:EtOAc) | Target Product Rf | Key Impurity Rf | Resolution (ΔRf) | Recommendation |
| 95:5 | 0.45 | 0.48 | 0.03 | Poor separation. Impurities will co-elute. |
| 90:10 | 0.60 | 0.68 | 0.08 | Marginal. Requires a long column and low loading. |
| 98:2 (Toluene:EtOAc) | 0.30 | 0.45 | 0.15 | Optimal. Good baseline separation is likely. |
| 80:20 | 0.85 | 0.88 | 0.03 | Poor separation. Compounds elute too quickly. |
Note: Toluene can sometimes improve selectivity for aromatic heterocycles compared to hexane.
Q3: My final yield is low after purification. Where could I be losing my product?
Probable Causes:
-
Product Streaking on Silica: The nitrogen atoms in the pyrazine ring can interact strongly with acidic silanol groups on the silica surface, causing the product to streak down the column and lead to mixed fractions and lower isolated yield.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if the crude reaction mixture is acidic or basic, or if wet solvents are used. The resulting carboxylic acid will typically stick to the silica baseline and be lost.
-
Premature Elution: If the mobile phase is too polar, the product may elute too quickly with impurities, forcing the operator to discard mixed fractions and sacrifice yield for purity.
Step-by-Step Solution:
-
Deactivate the Silica Gel: To mitigate streaking, the silica gel can be treated with a small amount of triethylamine (Et₃N). Prepare the column slurry by adding 0.1-0.5% Et₃N (by volume) to the mobile phase solvent. This neutralizes the acidic sites on the silica.
-
Ensure Anhydrous Conditions: Use dry solvents for both the work-up and chromatography to prevent hydrolysis.[5] A pre-column wash with a saturated NaHCO₃ solution can neutralize any acid from the reaction, but must be followed by drying the organic layer over anhydrous MgSO₄ or Na₂SO₄.[5]
-
Perform Step-Gradient Elution: Instead of a linear gradient, use a step gradient. Start with a low-polarity mobile phase to elute non-polar impurities, then increase the polarity in a single step to elute the product quickly and compactly, minimizing the volume of mixed fractions.
Experimental Protocol: Optimized Flash Column Chromatography
-
Slurry Preparation: In a beaker, mix 40 g of high-performance silica gel with 100 mL of hexane containing 0.1% triethylamine.
-
Column Packing: Pour the slurry into a glass column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve 400 mg of the crude product in a minimal amount of dichloromethane (~2 mL). Add 1 g of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution:
-
Begin eluting with 100% Hexane (2-3 column volumes) to wash off non-polar impurities.
-
Switch to a pre-optimized mobile phase, such as 95:5 Hexane:Ethyl Acetate.
-
Collect fractions (e.g., 10 mL each) and monitor by TLC.
-
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure, avoiding temperatures above 40°C.
Frequently Asked Questions (FAQs)
Q: What is the best way to assess the purity of my final product? A: A combination of techniques is ideal. ¹H NMR is excellent for identifying and quantifying residual solvents or major impurities. For high-accuracy purity assessment (>98%), High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method.[7]
Q: How should I properly store purified this compound? A: The compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and protected from light to prevent degradation over time.
Q: Is recrystallization a viable alternative to chromatography for this compound? A: Yes, if the crude product is relatively pure (>90%) and crystalline. Recrystallization is an excellent final polishing step after chromatography to obtain material of very high purity. A mixed solvent system, such as ethyl acetate/hexane or isopropanol/water, is a good starting point for solvent screening. The crude product is reported as a white solid after chromatography, suggesting it is amenable to crystallization.[5]
Q: Can the ester group hydrolyze during aqueous work-up? A: Yes, hydrolysis is a significant risk, especially under strongly acidic or basic conditions. Using a mild base like sodium bicarbonate for washes and minimizing contact time with the aqueous phase is recommended. Some reports show that related chloropyrazine esters can be intentionally hydrolyzed to the corresponding carboxylic acid using reagents like LiOH.[7]
Troubleshooting Logic Diagram
Caption: Logical decision tree for troubleshooting sub-optimal purity results.
References
-
Ashraf-Khorassani, M., & Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
-
Ashraf-Khorassani, M., & Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Biotage. Improving Flash Purification of Chemically Related Pyrazines. [Link]
-
Lai, Y., et al. (2018). Synthesis, thermal property and antifungal evaluation of pyrazine esters. PLOS ONE. [Link]
-
PubChem. (n.d.). Methyl 6-chloropyrazine-2-carboxylate. [Link]
-
Wang, Z., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5):104-105. [Link]
- Cragoe, E. J., et al. (1967). Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | 1166831-45-3 [chemicalbook.com]
- 6. jasco.hu [jasco.hu]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate. As a key intermediate in pharmaceutical research, ensuring its purity is critical. This document addresses common challenges, focusing on the identification and mitigation of synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound and how are they formed?
The synthesis typically involves the chlorination of a pyrazine precursor. The majority of byproducts arise from incomplete reactions, over-reactions, or side reactions involving the starting materials, reagents, or solvents.
-
Unreacted Starting Material (Methyl 3-methylpyrazine-2-carboxylate): This is common if the chlorinating agent is not active enough, used in insufficient amounts, or if the reaction time is too short.
-
Di-chlorinated Species (e.g., Methyl 5,6-dichloro-3-methylpyrazine-2-carboxylate): Over-reaction due to excess chlorinating agent, high temperatures, or prolonged reaction times can lead to the addition of a second chlorine atom to the pyrazine ring.
-
Side-Chain Chlorination (Methyl 6-chloro-3-(chloromethyl)pyrazine-2-carboxylate): Under certain conditions, particularly those involving free-radical mechanisms (like exposure to UV light), chlorination can occur on the methyl group instead of, or in addition to, the pyrazine ring.[1]
-
Hydrolyzed Byproducts (6-chloro-3-methylpyrazine-2-carboxylic acid & Methyl 6-hydroxy-3-methylpyrazine-2-carboxylate): The ester group is susceptible to hydrolysis back to a carboxylic acid, especially during aqueous workup if the pH is not controlled. The chloro group can also undergo nucleophilic substitution with water or hydroxide ions to form a hydroxy-pyrazine, particularly under harsh basic or thermal conditions.[2]
-
Methoxy Byproduct (Methyl 6-methoxy-3-methylpyrazine-2-carboxylate): If methanol is used as a solvent or is present during workup, it can act as a nucleophile, displacing the chloride to form a methoxy-substituted pyrazine.[2]
-
Degradation Products: Pyrazine rings can be sensitive to harsh reagents. Strong chlorinating agents at inappropriate temperatures can lead to ring opening or polymerization, often observed as a dark, tarry residue.[3]
Q2: My overall yield is consistently low. What are the likely causes?
Low yields can be attributed to several factors beyond byproduct formation:
-
Product Degradation: As mentioned, the pyrazine ring can be unstable under aggressive chlorination conditions, leading to the formation of intractable tars and reducing the yield of the desired product.[3]
-
Incomplete Reaction: Insufficient reaction time or temperature can leave a significant amount of starting material unreacted.
-
Mechanical Losses: Significant loss of product can occur during the workup and purification stages. For instance, the product may be partially soluble in the aqueous phase during extraction or may not be fully recovered from the chromatography column. The synthesis described by ChemicalBook, for example, involves multiple extractions and column chromatography, all of which are potential points of product loss.[4]
-
Sub-optimal Reagents: The activity of the chlorinating agent (e.g., phosphorus oxychloride, sulfuryl chloride) can degrade over time, leading to lower conversion rates.
Q3: What are the recommended analytical techniques for identifying these byproducts?
A combination of chromatographic and spectroscopic methods is essential for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts. The mass spectrometer provides the molecular weight and fragmentation pattern, which are crucial for determining the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating the target compound from less volatile byproducts like the hydrolyzed carboxylic acid or dimeric impurities. Coupling with a UV detector allows for quantification, while an MS detector (LC-MS) provides structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the final product and identifying impurities. For example, the presence of a starting material would be indicated by a signal corresponding to the proton at the 6-position of the pyrazine ring, which disappears upon successful chlorination.[4]
Troubleshooting Guide: A-Problem-and-Solution Approach
Issue 1: An unexpected peak in my GC-MS analysis has a mass of M+201/203. What is it?
This mass, exhibiting a characteristic isotopic pattern for a single chlorine atom, corresponds to the molecular weight of the desired product (this compound). If you see another peak with a mass of M+235/237/239, this is a strong indicator of a di-chlorinated byproduct.
dot ```dot graph Troubleshooting_Mass_Spec { layout=neato; node [shape=box, style=rounded, margin=0.2, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368"];
// Nodes start [label="Unexpected Peak in GC-MS", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; mw_check [label="Determine Molecular Weight (M+)", style=filled, fillcolor="#FFFFFF"]; isotope_check [label="Analyze Isotope Pattern", style=filled, fillcolor="#FFFFFF"];
// Byproduct Nodes bp1 [label="M+ = 152\n(No Cl pattern)\n\nLikely: Starting Material\n(Methyl 3-methylpyrazine-2-carboxylate)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; bp2 [label="M+ = 186/188\n(~3:1 isotope ratio)\n\nLikely: Isomeric Product\n(e.g., Methyl 5-chloro...)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; bp3 [label="M+ = 220/222/224\n(~9:6:1 isotope ratio)\n\nLikely: Di-chlorinated Byproduct", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; bp4 [label="M+ = 172\n(No Cl pattern)\n\nLikely: Hydrolyzed Product\n(Methyl 6-hydroxy...)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; bp5 [label="M+ = 182\n(No Cl pattern)\n\nLikely: Methoxy Byproduct\n(Methyl 6-methoxy...)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> mw_check; mw_check -> isotope_check [label="Compare with Table 1"]; isotope_check -> {bp1, bp2, bp3, bp4, bp5} [dir=none]; }``` Caption: Troubleshooting workflow for unknown GC-MS peaks.
Corrective Actions:
-
Di-chlorinated product: Reduce the equivalents of the chlorinating agent or lower the reaction temperature.
-
Isomeric product: Positional isomers are difficult to avoid and often require careful purification by chromatography.
-
Hydrolyzed/Methoxy products: Ensure anhydrous conditions during the reaction and perform aqueous workup under neutral or slightly acidic pH at low temperatures. Avoid using methanol as a solvent if possible.
Issue 2: My ¹H NMR spectrum shows two singlets in the aromatic region (~8.5-9.0 ppm) instead of one.
The target molecule, this compound, should only have one singlet in the aromatic region corresponding to the proton at the 5-position (around 8.56 ppm). A[4] second singlet suggests the presence of an impurity.
-
Starting Material: The unreacted starting material (Methyl 3-methylpyrazine-2-carboxylate) would show two distinct signals in this region.
-
Isomeric Byproduct: A positional isomer, such as Methyl 5-chloro-3-methylpyrazine-2-carboxylate, would also have a single proton on the ring, but in a different chemical environment, potentially leading to a second singlet.
Corrective Actions:
-
Monitor the reaction by TLC or HPLC to ensure full conversion of the starting material.
-
If full conversion is achieved and two singlets persist, enhance the purification protocol. A change in the solvent system for column chromatography or the use of preparative HPLC may be necessary.
Issue 3: The reaction mixture turned dark brown or black.
This indicates significant decomposition or polymerization. Pyrazine rings can be susceptible to degradation under harsh conditions.
[5]Causality:
-
Excessive Temperature: Chlorination of pyrazines can be highly exothermic. Uncontrolled temperature spikes can lead to decomposition. *[3] Aggressive Reagents: Certain chlorinating agents may be too reactive, leading to side reactions and charring.
-
Presence of Water: The reaction of some chlorinating agents (like POCl₃) with trace amounts of water can generate highly acidic conditions, promoting degradation.
Corrective Actions:
-
Maintain strict temperature control throughout the reaction, using an ice bath if necessary.
-
Add the chlorinating agent slowly and portion-wise to manage the exotherm.
-
Ensure all glassware is oven-dried and reagents are anhydrous.
Data & Protocols
Table 1: Potential Byproducts and Their Characteristics
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key MS (m/z) Fragment [M]+ | Likely ¹H NMR Signature (in CDCl₃) |
| Target Product | C₇H₇ClN₂O₂ | 186.60 | 186/188 | ~8.56 (s, 1H), ~3.94 (s, 3H), ~2.76 (s, 3H) [4] |
| Unreacted Starting Material | C₇H₈N₂O₂ | 152.15 | 152 | Two distinct aromatic protons (~8.5-9.0 ppm) |
| Di-chloro Byproduct | C₇H₆Cl₂N₂O₂ | 221.04 | 220/222/224 | No aromatic protons if dichlorination is at C5 and C6 |
| Side-chain Chlorinated Byproduct | C₇H₆Cl₂N₂O₂ | 221.04 | 220/222/224 | Aromatic singlet (~8.6 ppm), absence of methyl singlet, new CH₂Cl singlet (~4.5-5.0 ppm) |
| Carboxylic Acid Hydrolysis Byproduct | C₆H₅ClN₂O₂ | 172.57 | 172/174 | Absence of methyl ester singlet (~3.9 ppm), broad acid peak (>10 ppm) |
| Hydroxy Byproduct | C₇H₈N₂O₃ | 168.15 | 168 | Aromatic singlet, potential shift of other signals |
| Methoxy Byproduct | C₈H₁₀N₂O₃ | 182.18 | 182 | Aromatic singlet, additional methoxy singlet (~4.0 ppm) |
Diagram: Synthetic Pathway and Byproduct Formation
dot
Caption: Main reaction and common byproduct formation pathways.
Protocol 1: Sample Preparation for GC-MS/HPLC Analysis
This protocol ensures a representative sample for accurate byproduct identification.
Objective: To prepare a clean, dilute sample of the crude reaction mixture or purified product for chromatographic analysis.
Materials:
-
Crude reaction mixture or purified solid (~1-2 mg)
-
Vial with cap
-
Methanol or Acetonitrile (HPLC grade)
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Syringe filter (0.22 µm or 0.45 µm, PTFE or nylon)
-
Autosampler vial
Procedure:
-
Weigh Sample: Accurately weigh approximately 1-2 mg of your sample into a clean vial.
-
Dissolve: Add 1.0 mL of the appropriate solvent (e.g., Ethyl Acetate for GC-MS, Acetonitrile for reverse-phase HPLC).
-
Mix: Vortex the vial for 30 seconds or until the sample is completely dissolved. If the sample does not fully dissolve, it may contain insoluble salts or polymers.
-
Filter: Draw the solution into a syringe and pass it through a syringe filter into a clean autosampler vial. This step is critical to remove particulate matter that could damage the chromatography column.
-
Analyze: Cap the vial and place it in the instrument's autosampler tray for analysis.
References
-
BIOSYNCE. (2023). What are the side-reactions in pyrazine synthesis? Available at: [Link]
-
Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. Available at: [Link]
-
Ellsworth, J. M., et al. (2014). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. University of South Florida St. Petersburg, Scholar Commons. Available at: [Link]
-
PrepChem. (2023). Synthesis of 2-pyrazine carboxylic acid chloride. Available at: [Link]
-
Bram, G., et al. (1988). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Available at: [Link]
- Stamper, C. H. (1945). Chlorination of pyrazine. U.S. Patent No. 2,391,745. Washington, DC: U.S. Patent and Trademark Office.
-
Sutrisno, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
-
RSC Publishing. (1968). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Available at: [Link]
-
TCI AMERICA. (n.d.). Methyl Pyrazine Carboxylate. The Good Scents Company. Available at: [Link]
- Patai, S. (Ed.). (1975). The Chemistry of Diazonium and Diazo Groups. John Wiley & Sons.
-
ACS Publications. (1961). Chlorination of Some Alkylpyrazines. Journal of Organic Chemistry, 26(9), 3361-3363. Available at: [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3113. Available at: [Link]
-
Wikipedia. (2024). Pyrazine. Available at: [Link]
-
Carter, L. G., et al. (1968). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 1099-1104. Available at: [Link]
-
Yeoh, K. W., et al. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. Oriental Journal of Chemistry, 32(4), 1835-1847. Available at: [Link]
-
Hirschberg, A., & Spoerri, P. E. (1961). Chlorination of Some Alkylpyrazines. The Journal of Organic Chemistry, 26(9), 3361–3363. Available at: [Link]
-
Sutrisno, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 4. This compound | 1166831-45-3 [chemicalbook.com]
- 5. biosynce.com [biosynce.com]
Technical Support Center: Methyl 6-chloro-3-methylpyrazine-2-carboxylate
Welcome to the technical support center for Methyl 6-chloro-3-methylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the stability issues commonly encountered with this versatile reagent. Here, you will find a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex experimental challenges.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. Recommended storage temperatures are typically between 2-8°C.[1][2][3] Exposure to moisture, light, and high temperatures should be minimized to prevent degradation.
Q2: Is this compound sensitive to moisture?
A2: Yes, the ester functional group in the molecule is susceptible to hydrolysis, especially in the presence of acidic or basic conditions.[4] It is crucial to handle the compound in a dry environment and use anhydrous solvents for reactions to prevent the formation of the corresponding carboxylic acid or other hydrolysis byproducts.
Q3: Can I handle this compound on the open bench?
A3: While brief handling in a controlled laboratory environment is possible, prolonged exposure to atmospheric moisture and oxygen should be avoided. For transfers and weighing, it is best practice to work in a glove box or under a stream of dry, inert gas. The compound is harmful if swallowed, and can cause skin and eye irritation, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[5]
Q4: What are the initial signs of degradation?
A4: Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown) or a change in the physical state of the solid. Chemically, the most common initial sign of degradation is the appearance of new peaks in analytical chromatograms (e.g., HPLC or GC-MS), often corresponding to the hydrolyzed carboxylic acid or other derivatives.
Q5: Is this compound light-sensitive?
A5: While the parent pyrazine ring possesses mechanisms for photostability through radiationless decay, the substituents on this compound can increase its susceptibility to photodegradation.[6][7] As a general precaution, it is recommended to store the compound in an amber vial or otherwise protected from light to minimize the risk of photolytic decomposition. Studies on similar chloro-substituted heterocyclic compounds, such as triazines, have shown that photodegradation can lead to dehalogenation and other side-chain reactions.[8]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific stability-related issues you may encounter during your experiments.
A. Hydrolytic Instability: Unexpected Side Products in Aqueous or Protic Media
Symptom: You observe the formation of one or more new, more polar compounds in your reaction mixture or upon workup, as indicated by TLC or HPLC analysis. The mass of these new compounds may correspond to the loss of a methyl group or the substitution of the chlorine atom.
Causality: The pyrazine ring, being electron-deficient, activates the chloro-substituent for nucleophilic aromatic substitution (SNAr).[2][3] Furthermore, the methyl ester is susceptible to hydrolysis. The specific degradation pathway is highly dependent on the pH of the medium.[4]
-
Under Basic Conditions (pH > 7): The ester can be saponified to the corresponding carboxylate. More importantly, the chloro group can be displaced by hydroxide ions to form a hydroxypyrazine derivative. This is particularly prevalent with stronger bases like sodium hydroxide.
-
Under Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis of the methyl ester to the carboxylic acid is the more likely degradation pathway.
-
Neutral Conditions: While slower, hydrolysis of the ester can still occur, especially with prolonged exposure to water.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolytic instability.
Experimental Protocol for Investigating pH Stability:
-
Prepare Buffer Solutions: Prepare a series of buffer solutions covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to a final concentration of approximately 1 mg/mL. Incubate the samples at a controlled temperature (e.g., 25°C and 40°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Quench any further reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
B. Thermal Instability: Degradation upon Heating
Symptom: You observe a discoloration (darkening) of your compound upon heating, or a lower than expected yield in a reaction performed at elevated temperatures. GC-MS analysis may show a complex mixture of lower molecular weight fragments.
Causality: While the pyrazine ring itself is relatively thermally stable, the ester and chloro substituents can be labile at high temperatures. Thermal decomposition of aromatic esters can proceed through various radical and non-radical pathways, leading to a complex mixture of products.[9][10][11][12] For this specific molecule, potential thermal degradation pathways include:
-
Decarboxylation: Loss of the methoxycarbonyl group.
-
Dehalogenation: Loss of the chlorine atom, potentially through radical mechanisms.
-
Ring Cleavage: At very high temperatures, the pyrazine ring itself can fragment.
Troubleshooting and Mitigation:
| Observation | Potential Cause | Recommended Action |
| Reaction mixture darkens significantly upon heating. | Thermal decomposition of the starting material or intermediates. | Lower the reaction temperature. If possible, use a catalyst that allows the reaction to proceed at a lower temperature. |
| Low yield in a high-temperature reaction. | Degradation of the product or starting material. | Perform a time-course study at the reaction temperature to determine if the product is degrading over time. Consider a shorter reaction time. |
| Formation of multiple unidentifiable byproducts. | Complex thermal degradation pathways. | If the reaction must be run at high temperatures, ensure a strictly inert atmosphere to minimize oxidative degradation. Consider alternative synthetic routes that avoid high temperatures. |
Experimental Protocol for Assessing Thermal Stability (TGA):
-
Instrumentation: Use a Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) in the TGA pan.
-
Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., 25°C to 500°C).
-
Data Analysis: The TGA thermogram will show the temperature at which weight loss occurs, indicating the onset of thermal decomposition.
C. Incompatibility with Nucleophilic Reagents
Symptom: When using this compound in a reaction with a nucleophilic reagent (e.g., amines, thiols, alkoxides), you observe the formation of a byproduct where the chlorine atom has been displaced.
Causality: The electron-withdrawing nature of the pyrazine ring and the carboxylate group makes the carbon atom bearing the chlorine atom electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[3][13][14]
Troubleshooting and Strategic Considerations:
-
Protecting Groups: If the desired reaction does not involve the chloro-substituent, consider if other functional groups in your nucleophile can be protected to reduce their nucleophilicity.
-
Reaction Conditions: The rate of SNAr can be influenced by temperature and solvent. Lowering the reaction temperature may favor the desired reaction over the undesired substitution.
-
Order of Addition: In some cases, the order in which reagents are added can influence the product distribution.
-
Alternative Reagents: If possible, consider using a less nucleophilic reagent to achieve your desired transformation.
Illustrative Reaction Pathway:
Caption: General scheme for nucleophilic substitution.
III. Analytical Methods for Stability Assessment
To effectively troubleshoot stability issues, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high percentage of A, and gradually increase B. A typical gradient might be 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detector at a wavelength of maximum absorbance (to be determined, likely in the 260-280 nm range). |
| Injection Volume | 10 µL |
This method should be validated for its stability-indicating properties by performing forced degradation studies and demonstrating that the degradation products are well-resolved from the parent peak.[15][16][17]
IV. References
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.).
-
Quantum dynamics of the photostability of pyrazine. (n.d.). RSC Publishing.
-
This compound | 1166831-45-3. (n.d.). ChemicalBook.
-
Analytical methods. (n.d.).
-
(PDF) Quantum dynamics of the photostability of pyrazine. (n.d.). ResearchGate.
-
This compound (C7H7ClN2O2). (n.d.). PubChemLite.
-
Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. (2010). PubMed.
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
-
Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. (n.d.). OUCI.
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
-
Thermal decomposition of ester [closed]. (2019). Chemistry Stack Exchange.
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). NIH.
-
This compound 1166831-45-3. (n.d.). Guidechem.
-
Methyl 6-chloropyrazine-2-carboxylate | 23611-75-8. (n.d.). Sigma-Aldrich.
-
Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
-
Thermal decomposition of esters. (2021). ResearchGate.
-
Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
-
This compound | 1166831-45-3. (n.d.). Sigma-Aldrich.
-
This compound. (n.d.). Achmem.
-
Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (n.d.). ResearchGate.
-
Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry.
-
Photodegradation study of some triazine-type herbicides. (n.d.). ResearchGate.
-
This compound | 1166831-45-3. (n.d.). Sigma-Aldrich.
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed.
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate.
-
answers NUCLEOPHILIC SUBSTITUTION. (n.d.). Chemguide.
-
List of marketed drugs having pyrazine nucleus along with its biological activity. (n.d.).
-
Application Notes and Protocols for the Characterization of 2-Chloro-6-(methylsulfanyl)pyrazine. (n.d.). Benchchem.
-
Effect of pH on the stability of methacholine chloride in solution. (n.d.). PubMed.
-
Photodegradation of tartrazine dye favored by natural sunlight on pure and (Ce, Ag) co-doped ZnO catalysts. (n.d.). PubMed.
-
This compound | 1166831-45-3. (n.d.). Sigma-Aldrich.
-
This compound - Safety Data Sheet. (n.d.). ChemicalBook.
-
2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898. (n.d.). PubChem - NIH.
-
2,5- OR 6-METHOXY-3-METHYLPYRAZINE (MIXTURE OF ISOMERS) | FEMA. (n.d.).
-
The effect of pH on nitrogen supply, cell lysis, and solvent production in fermentations of Clostridium acetobutylicum. (n.d.). PubMed.
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). MDPI.
-
Halosulfuron-methyl (PC 128721) MRIDs 49798401/ 49983101 Page 1 of 21. (n.d.). EPA.
Sources
- 1. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. achmem.com [achmem.com]
- 6. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
Technical Support Center: Troubleshooting Pyrazine Synthesis Reactions
Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine synthesis. Pyrazines are a critical class of N-heterocycles found in pharmaceuticals, flavor chemistry, and materials science.[1][2][3] However, their synthesis is often plagued by challenges such as low yields, side-product formation, and purification difficulties.[4][5]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues. We will explore the causality behind common problems and offer systematic solutions to optimize your synthetic outcomes.
Overview of Common Pyrazine Synthesis Routes
Before troubleshooting, it's essential to understand the fundamental reaction pathways. Many methods for pyrazine synthesis are among the oldest still in use.[6]
-
Staedel-Rugheimer Pyrazine Synthesis (1876): This classic method involves the reaction of a 2-chloroacetophenone with ammonia to generate an α-amino ketone. This intermediate then undergoes self-condensation and subsequent oxidation to form the pyrazine ring.[6][7][8]
-
Gutknecht Pyrazine Synthesis (1879): Also based on the self-condensation of an α-amino ketone, the Gutknecht synthesis differs in the preparation of this key intermediate.[6][7] It typically involves the reduction of an α-oximino ketone, which then dimerizes and oxidizes to the pyrazine.[8][9]
-
Condensation of 1,2-Dicarbonyls with 1,2-Diamines: This is the most direct and classical route for preparing pyrazines.[1][10] The reaction proceeds via a dihydropyrazine intermediate which is subsequently oxidized to the aromatic pyrazine.[1][5]
Troubleshooting Guide
This section addresses the most common issues encountered during pyrazine synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Low yields are a frequent and frustrating challenge in pyrazine synthesis, often stemming from suboptimal reaction conditions or reactant quality.[4][11]
Q1: My pyrazine yield is consistently lower than expected. What are the common culprits?
A1: Persistently low yields can usually be traced back to one of several critical parameters. Classical synthesis methods, in particular, are often associated with harsh conditions and poor yields.[4] Let's break down the key areas to investigate:
-
Suboptimal Temperature: This is a double-edged sword. Insufficient heat can lead to incomplete reaction or dehydrogenation, especially in gas-phase reactions where temperatures below 300°C may yield piperazine byproducts.[4] Conversely, excessive heat can cause thermal degradation of the pyrazine product itself or favor competing reaction pathways.[4][11] For enzyme-catalyzed reactions, temperatures above an optimum (e.g., 45°C for some lipases) can lead to irreversible denaturation and inactivation.[12]
-
Incorrect pH: The pH of the reaction medium is critical. An overly acidic environment can inhibit key condensation steps in Maillard-type reactions.[11] For other syntheses, the choice and concentration of base are paramount. In some dehydrogenative coupling reactions, a strong base like potassium hydride (KH) has been shown to provide significantly higher yields than alternatives like NaOEt or tBuOK.[4][13]
-
Reactant Quality and Ratio: The purity of your starting materials is non-negotiable. Impurities in 1,2-diamines or 1,2-dicarbonyl compounds can introduce unwanted side reactions.[4] The molar ratio of reactants also significantly impacts yield. For instance, in enzymatic aminolysis, increasing the amine-to-ester ratio can drive the equilibrium toward the product, but an excessive amount may inhibit the enzyme.[12]
-
Inefficient Oxidation: The final step in many pyrazine syntheses is the aromatization of a dihydropyrazine intermediate. This oxidation can be a major bottleneck. While aerial oxidation is sometimes sufficient, it can be slow and inefficient.[14] Incomplete oxidation results in a mixture of the desired pyrazine and the dihydropyrazine, complicating purification and lowering the isolated yield.
-
Product Loss During Workup: Pyrazines, especially lower molecular weight derivatives, can be volatile or have significant water solubility. Product can be easily lost during solvent evaporation or aqueous extractions. Multiple extractions with a suitable organic solvent are often necessary to ensure complete recovery from the reaction mixture.[4][15]
Q2: I'm not detecting any desired product by TLC or GC-MS. What are the most likely reasons for complete reaction failure?
A2: A complete absence of product points to a fundamental problem with your reaction setup, reagents, or conditions.
-
Incorrect Reaction Conditions: Verify the required temperature and atmosphere for your specific synthesis. Many modern catalytic methods, such as dehydrogenative coupling, require high temperatures (e.g., 150°C) and an inert atmosphere to function.[13][16]
-
Inactive Catalyst or Reagents: If using a catalyst, ensure it is active. Heterogeneous catalysts may need activation, while homogeneous catalysts can degrade if stored improperly.[4] Similarly, verify the integrity of your primary reactants. For example, α-amino ketones can be unstable and are often best generated in situ.[17]
-
Fundamental Reactant Incompatibility: Double-check that your chosen reactants are appropriate for the desired transformation. For instance, in the Maillard reaction, the amino acid must have a primary amine group available for the initial condensation to occur.[11]
Workflow for Troubleshooting Low Pyrazine Yield
The following decision tree illustrates a logical workflow for diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low pyrazine yields.
Issue 2: Side Products and Purification
The formation of byproducts is a major hurdle, complicating purification and reducing the overall efficiency of the synthesis.
Q3: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
A3: Regioselectivity is a common challenge when using unsymmetrical 1,2-dicarbonyls or 1,2-diamines.[18] The formation of multiple isomers occurs because the initial nucleophilic attack can happen at two distinct electrophilic sites, leading to a product mixture that is often difficult to separate.[18]
-
Underlying Cause: The outcome is governed by a delicate balance of electronic and steric effects.[18] An electron-withdrawing group on the dicarbonyl compound can activate the adjacent carbonyl, making it more electrophilic. Conversely, bulky substituents on either reactant can sterically hinder attack at the nearest site.[18]
-
Strategic Solutions:
-
Modify Reaction Conditions: This is often the most accessible variable to screen. Switching solvents or running the reaction under acidic versus basic conditions can dramatically alter the regiochemical outcome.[18]
-
Employ a Directed Synthetic Strategy: Instead of a direct condensation, consider a multi-step approach. For example, a pre-functionalized pyrazine core can be synthesized and then further modified using regioselective reactions like cross-couplings.[19] This provides much greater control over the final substitution pattern.
-
Regioisomer Formation Pathway
The diagram below illustrates how an unsymmetrical 1,2-dicarbonyl compound can react with a 1,2-diamine to produce two different regioisomers.
Caption: Formation of regioisomers from unsymmetrical reactants.
Q4: I'm observing imidazole byproducts in my reaction mixture. How can I prevent their formation and purify my pyrazine?
A4: Imidazole formation is a well-known side reaction, particularly in Maillard-type syntheses that involve sugars and ammonia.[15][19]
-
Mechanism of Formation: Imidazoles, such as 4-methylimidazole, arise when key α-dicarbonyl intermediates react with ammonia and an aldehyde.[19]
-
Prevention and Mitigation:
-
pH Control: Carefully controlling the pH can influence the reaction pathway. Lowering the pH may favor the formation of other heterocycles over pyrazines and imidazoles.[19]
-
Purification Strategy: If imidazole formation is unavoidable, purification can be achieved through careful technique. Imidazoles are often more polar than pyrazines.
-
Solvent Extraction: Liquid-liquid extraction with a nonpolar solvent like hexane can selectively extract pyrazines, leaving more polar imidazoles behind in the aqueous layer.[15][20][21][22] Solvents like ethyl acetate or MTBE are less selective and may co-extract imidazoles.[15][20][21]
-
Column Chromatography: Passing the crude mixture through a silica gel column can effectively separate pyrazines from imidazole impurities. The imidazoles are typically retained more strongly on the silica.[15][20]
-
Distillation: The volatility difference between pyrazines and imidazoles can be exploited. Distillation of the aqueous reaction mixture can isolate the more volatile pyrazines in the distillate, leaving the imidazoles in the non-volatile residue.[15][20]
-
-
Q5: My reaction mixture is turning dark brown or black, suggesting polymerization. What is happening and how can I stop it?
A5: A dark, tar-like reaction mixture is a common sign of polymerization or degradation, which sequesters your starting material and product, making purification extremely difficult.[4]
-
Potential Causes:
-
Excessive Heat: Overheating is a primary cause, leading to the decomposition of sensitive intermediates or the final product.[4]
-
Air Oxidation: Many intermediates in pyrazine synthesis are sensitive to air. Unwanted oxidation can initiate complex side reactions and polymerization.[4]
-
Aldol Condensation: If your starting materials or solvent contain aldehydes or ketones with α-hydrogens, base-catalyzed aldol condensations can occur, producing highly colored, polymeric byproducts.[4]
-
-
Recommended Solutions:
-
Lower the Reaction Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Use an Inert Atmosphere: If your intermediates are known to be air-sensitive, conduct the reaction under a nitrogen or argon atmosphere.[4]
-
Purify Solvents and Reagents: Ensure your solvent is free from aldehyde or ketone impurities. For example, use freshly distilled THF or high-purity commercial solvents.
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Suboptimal temperature; Incorrect pH/base; Impure reactants; Inefficient oxidation; Workup losses. | Optimize temperature and base; Use purified starting materials; Add a mild oxidant (e.g., MnO₂); Perform multiple extractions.[4][11] |
| No Product | Incorrect reaction conditions; Inactive catalyst; Unsuitable reagents. | Verify protocol parameters (temp, atmosphere); Use fresh catalyst; Confirm reactant suitability.[4] |
| Regioisomer Mixture | Use of unsymmetrical starting materials; Lack of kinetic or thermodynamic control. | Modify reaction conditions (solvent, pH); Adopt a directed, multi-step synthetic strategy.[18][19] |
| Imidazole Byproducts | Side reaction of α-dicarbonyls with ammonia and aldehydes. | Optimize reaction pH; Use selective extraction (hexane) or column chromatography for purification.[15][19] |
| Polymerization | Excessive heat; Air oxidation of intermediates; Aldol condensation side reactions. | Lower reaction temperature; Run under an inert atmosphere; Use high-purity solvents and reagents.[4] |
Detailed Experimental Protocols
These protocols are generalized procedures and should be optimized for specific substrates.
Protocol 1: General Synthesis via 1,2-Diamine and 1,2-Dicarbonyl Condensation
This method is one of the most straightforward routes to pyrazine derivatives.[5][10]
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq.) in a suitable solvent like aqueous methanol.
-
Addition of Diamine: To the stirred solution, add the 1,2-diamine (1.0 eq.) and a catalytic amount of a suitable base (e.g., t-BuOK, 0.04 eq.).[5][10]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6-8 hours).[10]
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the desired pyrazine.[10]
Protocol 2: Gutknecht Pyrazine Synthesis
This synthesis involves the in situ generation and self-condensation of an α-amino ketone.[9]
-
Synthesis of α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Add an alkyl nitrite (e.g., amyl nitrite) and a catalytic amount of acid (e.g., HCl). Stir until the starting ketone is consumed (monitor by TLC). The α-oximino ketone can be isolated or used directly in the next step.
-
Reduction to α-Amino Ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone. Common reducing agents include catalytic hydrogenation (e.g., H₂ with Pd/C) or a chemical reductant like zinc dust in acetic acid. This step is critical and often results in the α-amino ketone as an unstable intermediate.
-
Self-Condensation and Oxidation: The α-amino ketone will spontaneously dimerize to form a dihydropyrazine intermediate. This intermediate is then oxidized to the final pyrazine product. This oxidation can often be accomplished by bubbling air through the reaction mixture or by adding a mild oxidizing agent like copper(II) sulfate.[8]
-
Workup and Purification: After the reaction is complete, neutralize the mixture and extract the pyrazine product with an organic solvent. The crude product can then be purified by distillation or column chromatography.[4]
References
- Current time information in Frankfurt, DE. (n.d.). Google.
-
Pyrazine. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
- Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134.
-
Mild and Biocompatible Synthesis of Highly Symmetrical Tetra-Substituted Pyrazines from Amino acids and Peptides. (n.d.). IISER Pune. Retrieved January 4, 2026, from [Link]
- Ong, P. A., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2).
-
Synthesis and reactions of Pyrazine. (n.d.). SlideShare. Retrieved January 4, 2026, from [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. (n.d.). OUCI. Retrieved January 4, 2026, from [Link]
-
Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. (n.d.). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]
- Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
-
Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
- Gnanaprakasam, B., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
-
Synthesis and reactions of Pyrazine. (2020, April 19). YouTube. Retrieved January 4, 2026, from [Link]
- Ramachandran S, et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3112.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019).
-
Greener approach toward one pot route to pyrazine synthesis. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
- Britton, E. C., et al. (1962). U.S. Patent No. 3,033,864. U.S.
-
Main reaction pathways for the formation of pyrazine derivatives from... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]
-
Pyrazine derivative synthesis in a continuous-flow system... (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
-
PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. (2021, February 21). YouTube. Retrieved January 4, 2026, from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Synthesis of pyrazines. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. (n.d.). UM Students' Repository. Retrieved January 4, 2026, from [Link]
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019).
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018).
-
Pyrazine Synthesis? (2020, July 28). Sciencemadness Discussion Board. Retrieved January 4, 2026, from [Link]
-
Selective synthesis of pyrazine. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Full article: Greener approach toward one pot route to pyrazine synthesis. (n.d.). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]
- Gutknecht Condensation. (2010, September 15). CoLab.
-
What are the side - reactions in pyrazine synthesis? (n.d.). BIOSYNCE Blog. Retrieved January 4, 2026, from [Link]
-
What are the mechanism of reaction in preparing pyrazine? (2014, November 24). ResearchGate. Retrieved January 4, 2026, from [Link]
-
DSpace - Iowa State University Digital Repository. (n.d.). Iowa State University. Retrieved January 4, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijbpas.com [ijbpas.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Gutknecht Condensation | CoLab [colab.ws]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 15. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biosynce.com [biosynce.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
Technical Support Center: Achieving High Purity Methyl 6-chloro-3-methylpyrazine-2-carboxylate
Welcome to the dedicated technical support center for Methyl 6-chloro-3-methylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of this critical synthetic intermediate. As a key building block in the synthesis of various pharmaceuticals, including the antiviral agent Favipiravir, its purity is paramount for successful downstream applications.[1][2][3][4] This document moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt and optimize these methods for your specific experimental context.
Troubleshooting Guide: From Crude Product to Purified Compound
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oil, but the literature reports a solid. What should I do?
Answer: It is not uncommon for the crude product to be an oil, which could be due to the presence of residual solvents or impurities that depress the melting point.
Initial Steps:
-
Solvent Removal: Ensure all extraction solvents (e.g., dichloromethane, ethyl acetate) have been thoroughly removed under reduced pressure.[5] Heating the flask gently in a water bath while rotating can aid this process.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or pentane), and scratching the inside of the flask with a glass rod at the solvent-oil interface. The goal is to create nucleation sites for crystal growth.
If the product remains an oil, it is highly likely that significant impurities are present, and you should proceed with chromatographic purification.
Question 2: What are the most likely impurities in my sample, and how do I identify them?
Answer: The impurity profile largely depends on the synthetic route. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the pyrazine ring.
-
Over-chlorinated or Under-chlorinated Byproducts: If the chlorination step is not well-controlled, you may have species with no chlorine or multiple chlorine atoms on the pyrazine ring.
-
Hydrolyzed Product: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to moisture or acidic/basic conditions during workup.[6][7]
-
Positional Isomers: Depending on the synthetic strategy, other isomers of the target molecule might be formed.
Identification Techniques:
-
Thin Layer Chromatography (TLC): An excellent first step to visualize the number of components in your crude mixture. Use a solvent system similar to what you plan to use for column chromatography (e.g., hexane/ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity and can resolve closely related impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying impurities.[5][9] For example, the presence of the corresponding carboxylic acid would show a broad singlet for the acidic proton.
-
Mass Spectrometry (MS): Can help identify impurities by their mass-to-charge ratio.
Question 3: My TLC shows multiple spots. Which purification method is best?
Answer: For a multi-component mixture, flash column chromatography is the most effective purification method.[5][8][10][11][12] Recrystallization is generally more suitable for removing smaller amounts of impurities from a solid that is already relatively pure.
Workflow for Troubleshooting Purification Strategy
Caption: Decision workflow for purification.
Frequently Asked Questions (FAQs)
Q1: What is a good solvent system for flash column chromatography?
A1: A common and effective mobile phase is a gradient of ethyl acetate in hexane (or heptane).[5][10][11][12] Start with a low polarity mixture (e.g., 100% hexane) and gradually increase the proportion of ethyl acetate. The target compound is moderately polar and should elute at a reasonable solvent composition (e.g., 10-30% ethyl acetate in hexane). Always determine the optimal solvent system by running a TLC first.
Q2: I'm losing a lot of product during column chromatography. How can I improve my yield?
A2: Product loss can occur due to several factors:
-
Improper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.
-
Incorrect Solvent Polarity: If the solvent is too polar, your product may elute too quickly with impurities. If it's not polar enough, the product may remain on the column.
-
Product Streaking: If the product streaks on the TLC plate, it may indicate it is too polar for silica gel or is interacting strongly with it. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes help, but be mindful of potential reactions with your product.
-
Dry Loading: For samples that are not highly soluble in the initial mobile phase, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column.
Q3: Can I use recrystallization to purify my product? If so, what solvents are recommended?
A3: Yes, recrystallization can be an excellent final purification step if the product is a solid and the impurities have different solubility profiles. The principle of "like dissolves like" is a good starting point for solvent selection.[13] Given the structure of this compound, consider the following:
| Solvent Class | Examples | Rationale |
| Polar Protic | Ethanol, Methanol | The compound should be soluble in hot alcohol and less soluble when cold. Good for removing non-polar impurities.[14] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate solubility is expected. Can be used in a mixed solvent system with a non-polar solvent. |
| Non-Polar | Hexane, Heptane | The compound is likely to be poorly soluble, making these good anti-solvents for precipitating the product from a more polar solution.[15] |
Experimental Protocol: Recrystallization
-
Dissolve the crude solid in the minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is recommended for final purity confirmation:
-
NMR Spectroscopy: A clean ¹H NMR spectrum with correct integrations and the absence of impurity peaks is a strong indicator of high purity.[5]
-
HPLC: A single sharp peak in the chromatogram indicates high purity. This method can also be used to quantify the purity level.
-
Melting Point Analysis: A sharp melting point range that is consistent with literature values suggests high purity. Impurities will typically broaden and depress the melting point.
Experimental Protocols
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC plate of your crude material using various ratios of ethyl acetate and hexane to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the least polar solvent you will be using (e.g., hexane).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, use the dry loading method described in FAQ Q2.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 5% ethyl acetate in hexane, then increase to 10%, 15%, and so on.[5]
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Diagram of Chromatographic Separation
Caption: Visualization of chromatographic separation.
References
-
Ashraf-Khorassani, M., & Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 835–842. Available from: [Link]
-
Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of Organic Chemistry, 56, 1265–1277. Available from: [Link]
-
Ashraf-Khorassani, M., & Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available from: [Link]
-
Goudarzi, M., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal, 55, 311–321. Available from: [Link]
- Google Patents. (2020). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
-
Journal of Chromatographic Science. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available from: [Link]
-
Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly, 153, 1237–1243. Available from: [Link]
-
Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]
-
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]
- Google Patents. (1962). US3033864A - Purification of pyrazine.
-
IUCr Journals. (2017). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Available from: [Link]
- Google Patents. (1949). US2479442A - Decarboxylation of 2-hydroxy-3-carboxyl pyrazine.
-
ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 3. researchgate.net [researchgate.net]
- 4. avesis.medipol.edu.tr [avesis.medipol.edu.tr]
- 5. This compound | 1166831-45-3 [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. jasco.hu [jasco.hu]
- 13. benchchem.com [benchchem.com]
- 14. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 15. journals.iucr.org [journals.iucr.org]
Technical Support Center: Degradation Pathways of Pyrazine Carboxylate Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine carboxylate esters. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation of these important chemical entities. Understanding the stability and degradation pathways of pyrazine carboxylate esters is critical for ensuring the efficacy, safety, and shelf-life of pharmaceutical products and for controlling reaction outcomes in chemical synthesis.
This resource is structured to address common and complex issues encountered during experimental work. It moves from foundational knowledge in the FAQ section to specific, problem-oriented advice in the Troubleshooting Guides.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary degradation pathways for pyrazine carboxylate esters?
-
What is the general mechanism of ester hydrolysis?
-
How does pH influence the stability of pyrazine carboxylate esters?
-
Are there common enzymatic pathways for the degradation of these esters?
-
What are the typical products of thermal degradation?
-
-
Troubleshooting Guides
-
Problem 1: Unexpectedly Rapid Degradation of Ester in Aqueous Solution
-
Problem 2: Inconsistent Results in Microbial Degradation Assays
-
Problem 3: Unidentified Peaks in Chromatogram After Thermal Stress Testing
-
Problem 4: Slow or Incomplete Enzymatic Hydrolysis
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Monitoring Hydrolytic Stability
-
Protocol 2: Screening for Microbial Degradation
-
-
References
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for pyrazine carboxylate esters?
Pyrazine carboxylate esters are susceptible to several degradation pathways, primarily dictated by environmental conditions such as pH, temperature, and the presence of biological agents. The main pathways include:
-
Hydrolytic Cleavage: This is the most common pathway, involving the cleavage of the ester bond to yield the corresponding pyrazine carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base.
-
Enzymatic Degradation: Microorganisms can produce enzymes, such as esterases, that catalyze the hydrolysis of the ester bond.[1][2] Some bacteria can further metabolize the resulting pyrazine carboxylic acid through ring reduction and cleavage.[1][3]
-
Thermal Degradation: At elevated temperatures, these esters can decompose. The degradation products often result from the cleavage of the ester linkage and fragmentation of the pyrazine ring itself.[4]
-
Photodegradation: While less commonly studied for this specific class, exposure to light, particularly UV radiation, can induce degradation in heterocyclic aromatic compounds, often involving radical-mediated reactions.[5][6]
What is the general mechanism of ester hydrolysis?
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. The mechanism is dependent on the pH of the solution.
-
Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, the alcohol moiety is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and forms the carboxylic acid.[7]
-
Base-Catalyzed (Saponification) Hydrolysis: This is an irreversible process. A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide ion (the leaving group). The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion.
How does pH influence the stability of pyrazine carboxylate esters?
The stability of pyrazine carboxylate esters is significantly influenced by pH due to its role in catalyzing hydrolysis.
-
Acidic Conditions (low pH): The rate of hydrolysis is generally proportional to the concentration of hydronium ions. The reaction is catalyzed by acid, leading to the formation of pyrazine carboxylic acid and the corresponding alcohol.[7]
-
Neutral Conditions (pH ~7): Hydrolysis still occurs but is typically much slower than under acidic or basic conditions.
-
Basic Conditions (high pH): The rate of hydrolysis is proportional to the concentration of hydroxide ions. Base-catalyzed hydrolysis (saponification) is generally faster and irreversible compared to acid-catalyzed hydrolysis.[8]
Are there common enzymatic pathways for the degradation of these esters?
Yes, enzymatic degradation is a key pathway, especially in biological systems.
-
Esterases and Amidases: Enzymes like pyrazinamidase (PZase) in Mycobacterium tuberculosis are known to hydrolyze the amide bond in pyrazinamide, a related compound, to produce pyrazinoic acid.[9][10] It is highly probable that similar esterases exist that can hydrolyze pyrazine carboxylate esters. The mechanism often involves a nucleophilic attack by an active site residue (like serine or cysteine) on the ester's carbonyl carbon.[9]
-
Further Metabolism: Following ester hydrolysis, microorganisms can further degrade the resulting pyrazine carboxylic acid. For instance, Stenotrophomonas sp. has been shown to reductively degrade pyrazine-2-carboxylate into products like 1,2,5,6-tetrahydropyrazine-2-carboxylate and subsequently open the ring.[1][3][11] Pseudomonas fluorescens can convert pyrazine-2-carboxylic acid to pyrazine.[2]
What are the typical products of thermal degradation?
Thermal degradation, often studied using techniques like Thermogravimetry (TG) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), reveals that pyrazine carboxylate esters can both evaporate and decompose at high temperatures.[4]
-
Evaporation: At lower temperatures, a significant portion of the ester may simply evaporate without decomposition.[4]
-
Decomposition Products: At higher temperatures, the molecule fragments. Typical pyrolysis products include derivatives from both the pyrazine unit and the carboxylic acid unit. For the pyrazine portion, this can include smaller alkylpyrazines like 2-methylpyrazine and 2,5-dimethylpyrazine. The carboxylic acid portion will yield its own set of characteristic degradation products.[4]
Troubleshooting Guides
Problem 1: Unexpectedly Rapid Degradation of Ester in Aqueous Solution
Q: I am observing a much faster loss of my pyrazine carboxylate ester in an aqueous buffer (pH 7.4) than predicted by literature values. My chromatogram shows a growing peak corresponding to the pyrazine carboxylic acid.
A: This is a common issue that can point to several unanticipated factors in your experimental setup. Let's break down the potential causes and solutions.
Potential Causes & Troubleshooting Steps:
-
Actual pH vs. Target pH:
-
Why it happens: Buffers can be improperly prepared or their pH can shift over time, especially with CO₂ absorption from the air (for basic buffers). A slight deviation towards a more acidic or basic pH can significantly accelerate hydrolysis.
-
Solution: Calibrate your pH meter immediately before use and measure the pH of your buffered solution at the start and end of your experiment. Ensure the buffer has sufficient capacity for the duration of the study.
-
-
Catalytic Impurities:
-
Why it happens: Trace amounts of metal ions or other catalytic species in your water, glassware, or reagents can catalyze ester hydrolysis.
-
Solution: Use high-purity water (e.g., HPLC-grade or Milli-Q). To test for metal ion catalysis, add a chelating agent like EDTA to a parallel experiment. If degradation slows, metal ions are likely a contributing factor. Ensure all glassware is scrupulously cleaned, possibly with an acid wash followed by thorough rinsing with purified water.
-
-
Microbial Contamination:
-
Why it happens: Even at neutral pH, microbial growth can occur over several hours or days. These microbes can secrete esterases that rapidly degrade your compound.[1][2]
-
Solution: Prepare solutions under sterile conditions. Filter-sterilize your buffer and solutions using a 0.22 µm filter. Consider adding a broad-spectrum antimicrobial agent like sodium azide (NaN₃) at a low concentration (e.g., 0.02%), ensuring it does not interfere with your analytical method.
-
-
Temperature Fluctuation:
-
Why it happens: Hydrolysis rates are temperature-dependent. An incubator or water bath that is not maintaining a stable temperature can lead to faster-than-expected degradation.
-
Solution: Use a calibrated thermometer to verify the temperature of your experimental environment throughout the study.
-
Problem 2: Inconsistent Results in Microbial Degradation Assays
Q: My experiments studying the biodegradation of a pyrazine carboxylate ester by a bacterial culture are giving highly variable results. Sometimes I see rapid degradation, and other times it's very slow.
A: Variability in microbial assays is often linked to the health and metabolic state of the inoculum, as well as the culture conditions.
Potential Causes & Troubleshooting Steps:
-
Inoculum Viability and Growth Phase:
-
Why it happens: The metabolic activity of bacteria varies significantly depending on their growth phase (lag, log, stationary). Using an inoculum from the stationary phase may result in a longer lag time before degradation begins.
-
Solution: Standardize your inoculum preparation. Always grow the bacterial culture to a specific optical density (OD) within the mid-log phase for consistent metabolic activity.
-
-
Nutrient Limitation or Co-metabolism:
-
Why it happens: The degradation of your target compound might require the presence of other carbon or nitrogen sources (co-metabolism). Some studies show that glucose can enhance the degradation of pyrazine compounds.[2] Conversely, if the pyrazine ester is the sole source of a key nutrient (like nitrogen), degradation rates can be affected by initial cell density.[1]
-
Solution: Review your media composition. If using a minimal medium, ensure all essential nutrients are present. Run parallel experiments with and without an easily metabolizable carbon source (e.g., glucose) to assess for co-metabolism.
-
-
Enzyme Induction:
-
Why it happens: The enzymes required to degrade the pyrazine ester may be inducible, meaning they are only produced in the presence of the substrate or a related molecule.
-
Solution: Pre-acclimate your bacterial culture by exposing it to low, sub-lethal concentrations of the pyrazine carboxylate ester for a period before starting the main degradation experiment. This can induce the necessary enzymatic machinery.
-
-
Analyte Adsorption:
-
Why it happens: The ester, being more lipophilic than its corresponding acid, may adsorb to the surface of the culture vessel or to the bacterial cells themselves, leading to an apparent decrease in concentration that is not due to degradation.
-
Solution: Include a sterile, cell-free control (media + ester) and a killed-cell control (autoclaved cells + media + ester) in your experimental setup. This will help you differentiate between biotic degradation, abiotic degradation, and loss due to adsorption.
-
Problem 3: Unidentified Peaks in Chromatogram After Thermal Stress Testing
Q: After heating my pyrazine carboxylate ester sample at 150°C, my HPLC-UV and LC-MS analyses show the expected ester and its carboxylic acid, but also several other unknown peaks. What could they be?
A: Thermal stress can induce complex degradation pathways beyond simple hydrolysis. The appearance of multiple peaks suggests fragmentation and potential side reactions.
Potential Causes & Identification Strategy:
-
Pyrolysis of the Pyrazine Ring:
-
What it is: At high temperatures, the pyrazine ring itself can fragment. Pyrolysis-GC/MS studies on similar compounds have identified smaller, volatile pyrazines (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine) as common products.[4]
-
How to investigate: If you have access to GC-MS, analyze the headspace of your heated sample or a direct injection of a dissolved sample. This is the best technique for identifying these smaller, more volatile fragments.
-
-
Decarboxylation of the Pyrazine Carboxylic Acid:
-
What it is: The primary degradation product, pyrazine carboxylic acid, can itself be thermally unstable and may decarboxylate (lose CO₂) to form unsubstituted or substituted pyrazine.
-
How to investigate: Check the mass of your unknown peaks in the LC-MS data. Look for a mass corresponding to the pyrazine carboxylic acid minus 44 Da (the mass of CO₂).
-
-
Reactions with Excipients or Solvents:
-
What it is: If your sample is a formulation, the pyrazine ester or its degradation products could react with excipients at high temperatures.
-
How to investigate: Review all components in your sample matrix. Run a thermal stress test on a placebo (all components except your active ester) to see if any degradation products arise from the excipients themselves.
-
Logical Flow for Peak Identification
Caption: Troubleshooting workflow for identifying unknown thermal degradation products.
Problem 4: Slow or Incomplete Enzymatic Hydrolysis
Q: I am using a commercial esterase to hydrolyze my pyrazine carboxylate ester to produce the carboxylic acid, but the reaction is very slow and stops at ~50% conversion.
A: Incomplete enzymatic reactions are often due to enzyme inhibition, unfavorable reaction conditions, or equilibrium effects.
Potential Causes & Troubleshooting Steps:
-
Product Inhibition:
-
Why it happens: The pyrazine carboxylic acid or the alcohol product may be binding to the enzyme's active site (or an allosteric site) and preventing further substrate binding.
-
Solution: Try to remove the products as they are formed, if feasible (e.g., using a biphasic system where the product is extracted into an organic layer). Alternatively, perform the reaction at a more dilute substrate concentration to avoid high product concentrations. You can test for product inhibition directly by running the reaction in the presence of added product at time zero.
-
-
pH Optimum and Stability:
-
Why it happens: Every enzyme has an optimal pH range for activity. If your reaction buffer is outside this range, the enzyme's catalytic efficiency will be low. The pH can also shift during the reaction as the acidic product is formed.
-
Solution: Consult the enzyme's technical data sheet for its optimal pH. Use a buffer with sufficient buffering capacity to handle the acid produced during the reaction. Monitor the pH throughout the reaction and adjust if necessary.
-
-
Substrate Specificity:
-
Why it happens: The commercial esterase you are using may simply have low specificity for your particular pyrazine carboxylate ester. Steric hindrance near the ester group can prevent efficient binding to the active site.
-
Solution: Screen a panel of different esterases or lipases from various sources. Lipases, in particular, often have broad substrate specificity and can be effective.[12]
-
-
Reaction Equilibrium:
-
Why it happens: Although less common in hydrolysis (which is generally favorable in aqueous solution), if the reaction is performed in a system with low water activity (e.g., high organic solvent content), the reverse reaction (esterification) can become significant, leading to an equilibrium state.
-
Solution: Ensure the reaction is run in a predominantly aqueous environment to drive the equilibrium towards hydrolysis.
-
Key Degradation Pathways Overview
Caption: Major degradation pathways for pyrazine carboxylate esters.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolytic Stability
This protocol provides a framework for assessing the degradation of a pyrazine carboxylate ester under defined pH and temperature conditions.
-
Preparation of Solutions:
-
Prepare buffers at the desired pH values (e.g., pH 2.0, 7.4, and 9.0) using appropriate buffer systems (e.g., HCl/KCl for pH 2.0, phosphate for pH 7.4, borate for pH 9.0).
-
Prepare a stock solution of your pyrazine carboxylate ester in a suitable solvent (e.g., acetonitrile or methanol) at a high concentration (e.g., 10 mg/mL).
-
-
Initiation of Experiment:
-
Pre-heat the buffers to the target temperature (e.g., 25°C, 40°C, 60°C) in sealed vials.
-
Spike a small volume of the ester stock solution into the pre-heated buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the reaction.
-
Vortex gently to mix. This is your t=0 sample.
-
-
Sampling:
-
Immediately withdraw an aliquot from the reaction vial for t=0 analysis. Quench the reaction by diluting the aliquot in a mobile phase or a solvent that stops the degradation (e.g., an acidic solution for a base-catalyzed reaction).
-
Store the remaining vials at the target temperature.
-
Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours). Quench each sample immediately after withdrawal.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating method, typically reverse-phase HPLC with UV detection.
-
The method must be able to resolve the parent ester from the pyrazine carboxylic acid and any other degradation products.
-
Quantify the peak area of the parent ester at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the ester concentration versus time. If the plot is linear, the degradation follows first-order kinetics.
-
The slope of this line is the negative of the observed degradation rate constant (k_obs).
-
Protocol 2: Screening for Microbial Degradation
This protocol is for determining if a specific microorganism or a mixed culture is capable of degrading a pyrazine carboxylate ester.
-
Media and Culture Preparation:
-
Prepare a suitable liquid growth medium for your test organism(s). This could be a rich medium (e.g., Tryptic Soy Broth) or a minimal salts medium.
-
Grow an overnight culture of the test organism to the mid-log phase.
-
-
Experimental Setup:
-
In sterile flasks, add the growth medium.
-
Spike the medium with the pyrazine carboxylate ester (from a filter-sterilized stock solution) to the desired final concentration (e.g., 50-100 mg/L).
-
Set up the following controls:
-
Sterile Control: Medium + Ester (no cells) - to measure abiotic degradation.
-
Killed-Cell Control: Medium + Ester + Autoclaved Cells - to measure adsorption.
-
-
Inoculate the test flasks with the microbial culture to a specific starting OD (e.g., 0.1).
-
-
Incubation and Sampling:
-
Incubate all flasks under appropriate conditions (e.g., 30°C, 150 rpm shaking).
-
Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
For each sample, centrifuge to pellet the cells. Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using HPLC or LC-MS to determine the concentration of the remaining pyrazine carboxylate ester and the appearance of the pyrazine carboxylic acid.
-
You may also analyze cell growth (e.g., by measuring OD₆₀₀) to see if the organism is using the compound as a carbon or nitrogen source.
-
-
Data Interpretation:
-
Compare the concentration of the ester in the live culture flasks to the sterile and killed-cell controls. A significantly faster decrease in the live culture indicates biotic degradation.
-
References
- Rajini, K. S., Sasikala, C., & Ramana, C. V. (2010). Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1.
- Li, J., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Molecular Structure, 1250, 131881.
-
Vaisanen, P. M., et al. (1985). Utilization of pyrazine-2-carboxamide and pyrazine-2-carboxylic acid by Pseudomonas fluorescens UK-1. FEMS Microbiology Letters, 37(2), 235-239. [Link]
-
Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]
- Rajini, K. S. (2010). Catabolism of pyrazine-2-carboxylate by a newly isolated strain of Stenotrophomonas sp. HCU1. University of Hyderabad Thesis.
- Rajini, K. S., Sasikala, C., & Ramana, C. V. (2010).
-
Lamont, E. A., Dillon, N. A., & Baughn, A. D. (2020). The Bewildering Antitubercular Action of Pyrazinamide. Microbiology and Molecular Biology Reviews, 84(2). [Link]
-
Gopal, P., et al. (2020). Pyrazinamide triggers degradation of its target aspartate decarboxylase. Nature Communications, 11(1), 1661. [Link]
-
Müller, A., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link]
-
Wang, Y. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
-
Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube. [Link]
-
Zhang, X., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 11(58), 36943-36950. [Link]
-
Andicsová, A., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(10), 737-757. [Link]
-
Andrási, M., et al. (2007). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 85(2), 268-274. [Link]
-
Pliego, J. R. (1995). The Degradation of Atrazine and Other Pesticides by Photolysis. Semantic Scholar. [Link]
Sources
- 1. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. dspace.uohyd.ac.in [dspace.uohyd.ac.in]
- 4. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. The Degradation of Atrazine and Other Pesticides by Photolysis | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. jocpr.com [jocpr.com]
- 9. journals.asm.org [journals.asm.org]
- 10. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1 [ouci.dntb.gov.ua]
- 12. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a particular focus on the critical role of solvents in achieving a successful synthesis. Our approach is rooted in established scientific principles and practical laboratory experience to ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common pathway starts with the cyclization of appropriate precursors to form a pyrazine ring, followed by chlorination and esterification. The specific sequence of these steps can vary. For instance, a substituted aminopyrazine can undergo diazotization and chlorination, followed by esterification of a carboxylic acid group. Alternatively, a pre-functionalized pyrazine ring may be the starting material for subsequent modifications.
Q2: How critical is solvent selection in the synthesis of this compound?
A2: Solvent selection is a critical parameter that can significantly influence the yield, purity, and reaction time of the synthesis. The solvent's properties, such as polarity, boiling point, and its ability to dissolve reactants and intermediates, play a crucial role in the reaction kinetics and the suppression of side reactions. For instance, in chlorination reactions, the solvent can affect the reactivity of the chlorinating agent and the stability of the pyrazine ring. In esterification, the choice of solvent can be important for driving the reaction to completion, for example, by facilitating the removal of water.
Q3: What are the most commonly used solvents for the chlorination of the pyrazine ring?
A3: Traditionally, chlorinated solvents such as dichloromethane (DCM) and chloroform have been used for the chlorination of heterocyclic compounds due to their inertness and ability to dissolve a wide range of organic compounds.[1] However, due to environmental and safety concerns, there is a growing trend towards using alternative solvents or even solvent-free conditions.[2][3] The choice of solvent is also highly dependent on the chlorinating agent used. For example, reactions with sulfuryl chloride might be performed in an inert solvent, while reactions with phosphorus oxychloride (POCl₃) can sometimes be run neat or with a high-boiling inert solvent.
Q4: Which solvents are recommended for the esterification of the pyrazine-2-carboxylic acid precursor?
A4: For the esterification of a pyrazinecarboxylic acid to its methyl ester, methanol is often used as both a reactant and a solvent, typically in the presence of an acid catalyst like sulfuric acid or thionyl chloride. This is a classic Fischer esterification.[4][5] Alternatively, to drive the equilibrium towards the product, an inert solvent such as toluene or benzene can be used to azeotropically remove the water formed during the reaction.[6] Using a drying agent like molecular sieves in the reaction mixture can also be effective.[6]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, with a focus on solvent-related issues.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Underlying Reason & Suggested Solution |
| Inappropriate Solvent for Chlorination | The polarity of the solvent can influence the electrophilicity of the chlorinating agent. In non-polar solvents, the reaction may be too slow. Conversely, a highly polar or coordinating solvent might deactivate the chlorinating agent. Solution: If using a non-polar solvent and the reaction is sluggish, consider switching to a moderately polar, aprotic solvent like dichloromethane or 1,2-dichloroethane. Always perform a small-scale test reaction to gauge the effect of the new solvent. |
| Incomplete Esterification | The esterification reaction is an equilibrium process. If water is not effectively removed, the reaction will not proceed to completion. Solution: If using excess methanol as the solvent, ensure anhydrous conditions and a sufficient amount of acid catalyst. Alternatively, switch to a solvent system that allows for the azeotropic removal of water, such as toluene with a Dean-Stark apparatus.[6] |
| Poor Solubility of Reactants | If the reactants are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and likely slow, leading to a low yield. Solution: Choose a solvent or a co-solvent system that ensures complete dissolution of all reactants at the reaction temperature. Gentle heating may be necessary, but be mindful of the thermal stability of your reactants and intermediates. |
Issue 2: Formation of Impurities and Side-Products
| Potential Cause | Underlying Reason & Suggested Solution |
| Over-chlorination or Ring Degradation | Aggressive chlorinating agents, especially in a non-moderating solvent, can lead to the formation of di- or tri-chlorinated pyrazines or even ring-opening byproducts.[7] Solution: Use a less reactive chlorinating agent or perform the reaction at a lower temperature. The choice of solvent can also temper the reactivity. For instance, a less polar solvent might slow down an ionic chlorination pathway. |
| Polymerization | Reactive intermediates in pyrazine synthesis can sometimes lead to polymerization, especially at higher concentrations or temperatures.[7] Solution: Use a more dilute solution by increasing the volume of the solvent. Maintaining a lower reaction temperature can also help to control the rate of reaction and minimize polymerization. |
| Hydrolysis of the Ester | During workup, if the crude product is exposed to aqueous acidic or basic conditions for a prolonged period, the methyl ester can hydrolyze back to the carboxylic acid. Solution: Minimize the time the product is in contact with aqueous layers during extraction. Ensure that any aqueous washes are neutral or slightly acidic and perform them quickly at a low temperature. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Underlying Reason & Suggested Solution |
| Product is too Soluble in the Workup Solvent | If the product has high solubility in the aqueous phase during extraction, significant product loss can occur. Solution: Saturate the aqueous layer with a salt like sodium chloride (brining out effect) to decrease the solubility of the organic product in the aqueous phase. Use a more non-polar extraction solvent if the product's polarity allows. |
| Co-elution of Impurities during Chromatography | Some impurities may have similar polarity to the desired product, making separation by column chromatography challenging. Solution: Optimize the solvent system for your column chromatography. A systematic trial of different solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol) with varying polarity gradients can help to achieve better separation. |
Experimental Protocols & Visualizations
Illustrative Reaction Pathway
Caption: A generalized synthetic pathway.
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google P
-
Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing). [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. [Link]
- US2391745A - Chlorination of pyrazine - Google P
- DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google P
-
Acid to Ester - Common Conditions. [Link]
-
Specific Solvent Issues with Chlorination - Wordpress. [Link]
-
Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents - ResearchGate. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Efficient Synthesis of Methyl 6-(6-Aryl-1,2,4-triazin3-yl)pyridine-2-carboxylates. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing). [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. [Link]
-
What are the side - reactions in pyrazine synthesis? - Blog - BIOSYNCE. [Link]
Sources
- 1. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 2. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]
- 7. biosynce.com [biosynce.com]
Technical Support Center: Managing Reaction Exotherms in Pyrazine Synthesis
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process Safety Division Subject: Technical Guidance on the Safe Execution and Management of Exothermic Reactions in Pyrazine Synthesis
This guide provides in-depth technical support for managing the significant thermal hazards associated with pyrazine synthesis. Pyrazine scaffolds are vital in pharmaceuticals and agrochemicals, but their synthesis often involves highly exothermic steps, such as condensation and amination reactions, which pose a substantial risk of thermal runaway if not properly controlled.[1] This document is structured to provide direct, actionable answers to common challenges, ensuring both the safety of your process and the integrity of your product.
Troubleshooting Guide: Critical Event Response
This section addresses urgent issues that can arise during a reaction. The focus is on immediate, safe intervention and subsequent analysis to prevent recurrence.
Q1: My reaction temperature is rising uncontrollably and is no longer responding to the cooling system. What is the immediate action plan?
A1: An uncontrolled temperature rise indicates a potential thermal runaway, where the reaction's heat generation rate exceeds the cooling system's capacity. Immediate and decisive action is critical.
Immediate Emergency Protocol:
-
Stop Reagent Addition: Immediately cease the feed of any limiting reagents to halt the primary source of heat generation.
-
Maximize Cooling: Increase the flow of the cooling fluid to its maximum setting. If available, switch to a lower-temperature coolant.
-
Emergency Quenching/Dousing: If the temperature continues to rise and approaches the solvent's boiling point or the material's decomposition temperature, initiate an emergency quench. This involves rapidly adding a pre-determined, cold, inert solvent or a chemical inhibitor to stop the reaction and absorb heat. This step should be planned in advance as part of a comprehensive risk assessment.
-
Agitation: Ensure agitation is maintained. Loss of stirring can create localized hot spots, accelerating decomposition and secondary reactions.
-
Alert Personnel and Evacuate: Notify all personnel in the immediate area and follow established laboratory or plant evacuation procedures.
Post-Event Analysis: Once the situation is stabilized, a thorough investigation is mandatory. Key areas to review include:
-
Cooling System Performance: Was the cooling capacity correctly calculated for the reaction's heat output?
-
Reagent Addition Rate: Was the feed rate too high, leading to an accumulation of unreacted material?[2]
-
Kinetic Understanding: Was the reaction's kinetic profile, including any induction periods or autocatalytic behavior, fully understood?
-
Scale-Up Effects: Was the change in the surface-area-to-volume ratio properly accounted for during scale-up? Heat dissipation becomes less efficient as vessel size increases.
Below is a decision-making workflow for handling a thermal excursion event.
Caption: Decision tree for immediate response to a thermal runaway event.
Q2: My pyrazine synthesis suffers from low yield and significant impurity formation. Could poor exotherm management be the cause?
A2: Absolutely. Inadequate temperature control is a primary driver of poor selectivity and yield. Highly exothermic reactions, if allowed to proceed at elevated temperatures, can lead to several undesirable outcomes:
-
Side Reactions: Most chemical reactions have competing pathways with different activation energies. A temperature spike can provide sufficient energy to overcome the activation barrier for undesired side reactions (e.g., polymerization, decomposition), consuming starting materials and generating impurities.[3]
-
Product Decomposition: The desired pyrazine product itself might be thermally unstable under the reaction conditions. High temperatures can lead to ring-opening or other degradation pathways.
-
Reagent Instability: Key reagents or intermediates may decompose at higher temperatures before they have a chance to react productively.
For example, in the Gutknecht pyrazine synthesis, the self-condensation of α-amino ketones is highly exothermic.[4] If the temperature is not strictly controlled, side reactions can dominate, leading to a complex mixture of products and a low yield of the target dihydropyrazine intermediate.
Troubleshooting Steps:
-
Reaction Calorimetry: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to precisely measure the heat of reaction and the rate of heat release under your process conditions.[2][5] This data is crucial for designing an adequate cooling strategy.
-
Controlled Addition: Switch from a batch process (all reagents mixed at once) to a semi-batch process. The controlled, slow addition of the limiting reagent ensures that the heat generated can be effectively removed by the cooling system as it is produced.
-
Solvent Selection: Re-evaluate your choice of solvent. A solvent with a higher heat capacity can absorb more energy for a given temperature rise. Additionally, a higher boiling point provides a larger operating window and can help prevent dangerous pressure buildup.
Frequently Asked Questions (FAQs)
This section provides proactive guidance on experimental design and safety principles to prevent thermal incidents before they occur.
Q3: What are the primary chemical steps in pyrazine synthesis that are known to be highly exothermic?
A3: Several classical and modern pyrazine syntheses involve steps with significant exothermic potential. Key examples include:
-
Condensation Reactions: The condensation of 1,2-diamines with α-dicarbonyl compounds is a cornerstone of pyrazine synthesis.[6] The formation of the dihydropyrazine intermediate is often highly exothermic due to the formation of stable C=N bonds.
-
Amination of α-Halo Ketones: In the Staedel-Rugheimer synthesis, the reaction of an α-halo ketone with ammonia to form an α-amino ketone can be vigorously exothermic.[4] This is a nucleophilic substitution reaction that is often performed at elevated temperatures, making control difficult.[7]
-
Guareschi-Thorpe Condensation: This method, used for synthesizing substituted pyridines but conceptually similar in its condensation nature, involves reactions that can be highly exothermic, especially during the initial stages of reactant mixing.[8][9][10]
-
Oxidation of Dihydropyrazines: The final step in many pyrazine syntheses is the oxidation of a dihydropyrazine intermediate. While sometimes mild (air oxidation), using stronger oxidizing agents can produce significant heat.[4]
Q4: How can I proactively design my experiment to minimize the risk of a thermal runaway?
A4: Proactive thermal risk management is the most effective safety strategy. It involves a combination of theoretical assessment and empirical testing before scaling up.
Key Design Principles:
-
Understand the Thermochemistry: Use reaction calorimetry to determine critical safety parameters like the heat of reaction (ΔHr), the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.[2] This provides a quantitative measure of the reaction's potential hazard.
-
Adopt Semi-Batch or Continuous Flow Processing:
-
Semi-Batch: As mentioned, adding a key reagent slowly over time is the most common method in lab and plant settings to control the heat evolution rate.
-
Continuous Flow (Microreactors): For highly exothermic or hazardous reactions, flow chemistry offers superior safety.[11] The extremely high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat removal, preventing temperature spikes.[11] This technology transforms dangerous batch reactions into safe, controllable processes.[7][11]
-
-
Strategic Solvent Selection: The choice of solvent impacts both the reaction kinetics and the process safety. Consider the properties in the table below.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Key Safety Consideration |
| Toluene | 111 | 1.69 | Provides a good temperature window for many reactions. |
| Dioxane | 101 | 1.76 | Miscible with water, which can aid in workup, but forms peroxides. |
| N,N-Dimethylformamide (DMF) | 153 | 2.03 | High boiling point, but can decompose exothermically, especially with acids. |
| Dimethyl Sulfoxide (DMSO) | 189 | 2.01 | Very high boiling point; potential for runaway decomposition above 190°C. |
| Water | 100 | 4.18 | Excellent heat capacity and non-flammable, making it a green and safe choice where chemically compatible.[12] |
-
Ensure Adequate Cooling and Agitation: The reactor's cooling system must be capable of removing heat faster than the reaction generates it at the desired operating temperature. Robust agitation is essential to ensure uniform temperature distribution and efficient heat transfer to the vessel walls.
The following workflow illustrates a proactive approach to assessing and mitigating exothermic risks.
Caption: Proactive workflow for assessing and managing exothermic reaction hazards.
Experimental Protocol: Implementing a Controlled Semi-Batch Addition for Exotherm Management
This protocol outlines a general procedure for converting a potentially hazardous batch reaction into a safer, controlled semi-batch process for the synthesis of a substituted pyrazine.
Objective: To control the reaction exotherm during the condensation of a 1,2-diamine with an α-dicarbonyl compound.
Materials:
-
Reactor: Jacketed glass reactor with overhead stirrer, temperature probe (baffled), and condenser.
-
Addition Funnel or Syringe Pump.
-
Circulating bath for jacket temperature control.
-
1,2-Diamine (Reagent A)
-
α-Dicarbonyl compound (Reagent B, the limiting reagent)
-
Anhydrous Toluene (Solvent)
Procedure:
-
Reactor Setup: Assemble the reactor system under an inert atmosphere (e.g., Nitrogen). Ensure the temperature probe is positioned correctly to measure the bulk internal temperature.
-
Initial Charge: Charge the reactor with the 1,2-Diamine (Reagent A) and the Toluene solvent.
-
Cooling: Begin circulating coolant through the reactor jacket. Set the jacket temperature to 10-15°C below the target reaction temperature (e.g., if the target is 25°C, set the jacket to 10°C).
-
Prepare Limiting Reagent: Prepare a solution of the α-Dicarbonyl compound (Reagent B) in a minimal amount of Toluene in the addition funnel or syringe pump.
-
Controlled Addition: Once the reactor contents have reached the desired starting temperature, begin the slow, dropwise addition of Reagent B.
-
Monitoring: Continuously monitor the internal reaction temperature. The goal is to maintain a stable temperature by matching the addition rate to the cooling system's capacity.
-
Control Logic: If the internal temperature rises more than 2-3°C above the setpoint, immediately stop the addition . Do not resume the addition until the temperature has stabilized back at the setpoint.
-
-
Digestion Period: After the addition is complete, allow the reaction to stir at the set temperature for a pre-determined time (e.g., 2 hours) to ensure complete conversion. Monitor for any delayed exotherm.
-
Work-up: Once the reaction is deemed complete (e.g., by TLC or LCMS), proceed with the planned quenching and work-up procedure.
This controlled addition protocol ensures that the heat is generated gradually, allowing the cooling system to manage the load effectively and preventing the dangerous accumulation of unreacted energetic material.
References
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- Wikipedia. (n.d.). Reaction calorimeter.
- Chemistry For Everyone. (2025, September 14). How Does Calorimetry Measure Heat In Exothermic And Endothermic Reactions? [Video]. YouTube.
- National Institutes of Health. (n.d.). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing.
- Lumen Learning. (n.d.). Calorimetry | Chemistry for Majors.
- Calorimetry. (n.d.).
- Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025, August 6).
- Doughty, A., Mackie, J. C., & Palmer, J. M. (1994). Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). OSTI.GOV.
- Global Microreactors (Flow Reactors) Market Poised for Strong Growth, Reaching USD 2.3 Billion by 2035. (2026, January 2). openPR.com.
- Jamous, A. (2014, November 24). What are the mechanism of reaction in preparing pyrazine? ResearchGate.
- Synthesis and reactions of Pyrazine [PPTX]. (n.d.). Slideshare.
- Synthesis and reactions of Pyrazine. (2020, April 19). [Video]. YouTube.
- Guareschi-Thorpe Condensation. (n.d.).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (n.d.). RSC Publishing.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega. (n.d.). ACS Publications.
- Guareschi–Thorpe condensation | Request PDF. (n.d.). ResearchGate.
- Technical Support Center: Synthesis of Pyrazine Derivatives. (n.d.). Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 3. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guareschi-Thorpe Condensation [drugfuture.com]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. openpr.com [openpr.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 6-chloro-3-methylpyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the principal analytical techniques used to validate the structure of Methyl 6-chloro-3-methylpyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to assist researchers in selecting the most appropriate validation strategy.
The Compound in Focus: this compound
Molecular Formula: C₇H₇ClN₂O₂[1][2] Molecular Weight: 186.60 g/mol [1][3] Structure:
The pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in pharmacologically active compounds. The specific arrangement of the chloro, methyl, and methyl carboxylate substituents on this ring in this compound dictates its chemical properties and potential biological activity. Therefore, rigorous structural confirmation is not merely a procedural step but a critical prerequisite for its use in further research and development.
Primary Spectroscopic Validation Methods: A Trifecta of Analysis
The initial and most common approach to structural elucidation for a novel or synthesized compound like this compound involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[4][5] Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can deduce the chemical environment of each atom and how they are connected.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Expected Signals for this compound:
-
A singlet for the methyl group attached to the pyrazine ring (C3-CH₃), expected around δ 2.76 ppm.[6]
-
A singlet for the methyl group of the ester functionality (O-CH₃), expected around δ 3.94 ppm.[6]
-
A singlet for the lone proton on the pyrazine ring (C5-H), expected at a downfield chemical shift, around δ 8.56 ppm, due to the deshielding effect of the aromatic ring and electronegative nitrogen atoms.[6]
-
¹³C NMR Spectroscopy: This provides information on the number and types of carbon atoms in the molecule.
-
Expected Signals: Distinct signals for each of the seven carbon atoms would be expected, including the two methyl carbons, the four pyrazine ring carbons, and the carbonyl carbon of the ester. The chemical shifts would be indicative of their specific electronic environments (e.g., the carbonyl carbon would be significantly downfield).
-
Sample Preparation: Dissolve ~5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample signals.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.
-
Analysis: Integrate the ¹H NMR signals to determine the relative ratios of protons. Assign the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS): Weighing the Molecule
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule and its fragments with high accuracy.[7]
-
Expected Molecular Ion Peak: For this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of approximately 186.[2] The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 that is about one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.
-
Protonated Molecule: In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed. For this compound, this would be at m/z 187.[6]
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the compound. For this compound, either could be suitable.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Chromatographic Separation: Inject the sample into the chromatograph to separate it from any impurities.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source (e.g., electron ionization for GC-MS, electrospray ionization for LC-MS).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Analysis: The detector records the abundance of each ion, generating a mass spectrum. Analyze the spectrum for the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
-
Expected Absorption Bands:
-
C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.
-
C-O stretch: An absorption in the 1200-1300 cm⁻¹ region.
-
C-Cl stretch: An absorption in the 600-800 cm⁻¹ region.
-
Aromatic C=N and C=C stretches: Bands in the 1400-1600 cm⁻¹ region.
-
C-H stretches: Bands for the methyl groups just below 3000 cm⁻¹.
-
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Workflow for Primary Spectroscopic Validation
Caption: Primary spectroscopic workflow for structural validation.
Advanced and Orthogonal Validation Methods
While the combination of NMR, MS, and IR is often sufficient, certain situations may require more definitive or complementary techniques.
X-ray Crystallography: The Gold Standard
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure of the molecule.[8][9] It is considered the ultimate proof of structure, revealing precise bond lengths, bond angles, and stereochemistry.[10]
-
When to Use: When absolute structural confirmation is required, if the stereochemistry is , or if the spectroscopic data is ambiguous. The primary limitation is the need to grow a suitable single crystal, which can be challenging.[11]
-
Crystal Growth: Grow a single crystal of the compound of sufficient quality and size (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or cooling.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR techniques, such as COSY, HSQC, and HMBC, provide correlational data that can definitively establish atom connectivity, especially in complex molecules where 1D spectra may be difficult to interpret.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.
-
When to Use: To resolve ambiguities in 1D NMR assignments, to confirm the connectivity of different fragments of the molecule, and to provide definitive proof of the substitution pattern on the pyrazine ring.
Comparison of Validation Techniques
| Technique | Information Provided | Strengths | Limitations | Best For |
| ¹H & ¹³C NMR | Connectivity, chemical environment of H and C atoms, proton ratios. | Provides the most detailed structural information in solution. | Can be complex to interpret for some molecules; requires a relatively pure sample. | Initial and primary structural elucidation.[12] |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, requires very small sample amounts.[13][14] | Provides limited information on atom connectivity; isomers can be difficult to distinguish. | Confirming molecular formula and as a complementary technique.[15][16] |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited information on the overall structure; spectrum can be complex. | Quick confirmation of key functional groups.[17] |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, and angles. | The "gold standard" for absolute structure determination.[10][18] | Requires a suitable single crystal, which can be difficult to obtain.[11] | Absolute proof of structure and stereochemistry. |
| 2D NMR | Definitive proton-proton and proton-carbon correlations. | Resolves ambiguities in 1D NMR; provides conclusive connectivity data.[19] | More time-consuming to acquire and analyze than 1D NMR. | Confirming complex structures and resolving assignment ambiguities. |
Conclusion
The structural validation of this compound, like any novel chemical entity, relies on a multi-faceted analytical approach. The synergistic use of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy provides a robust and self-validating system for initial confirmation. For absolute and unambiguous proof, particularly in the context of regulatory submissions or complex synthetic pathways, X-ray crystallography remains the definitive method. The choice of techniques should be guided by the specific requirements of the research, balancing the need for certainty with practical considerations of sample availability and instrumentation. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity and reproducibility of their scientific work.
References
- ChemicalBook. (2025). This compound | 1166831-45-3.
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- Pharmaceutical Technology. (2013). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
- Toref-Standards. (n.d.). Impurity Profiling with HRMS.
- LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
- Angewandte Chemie International Edition. (2020). Absolute Configuration of Small Molecules by Co-Crystallization.
- Excillum. (n.d.). Small molecule crystallography.
- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- Springer. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- The Royal Society of Chemistry. (2019). Supporting Information.
- BLD Pharm. (n.d.). 1166831-45-3|this compound|BLD Pharm.
- Guidechem. (n.d.). This compound 1166831-45-3.
- PubChemLite. (n.d.). This compound (C7H7ClN2O2).
- Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
- Molecules. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.
- PubChem. (n.d.). Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 11084353.
- MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation.
- ResearchGate. (2001). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
- ChemicalBook. (n.d.). METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum.
- ChemicalBook. (n.d.). Pyrazine(290-37-9) 1H NMR spectrum.
- ResearchGate. (2017). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt....
- ResearchGate. (2005). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat.
-
Magnetic Resonance in Chemistry. (2007). Structure Elucidation of a Pyrazolo[8][16]pyran Derivative by NMR Spectroscopy. Retrieved from ResearchGate.
- NIST. (n.d.). Methylpyrazine-2-carboxylate.
- Welch Materials. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- ChemicalBook. (n.d.). 3-CHLORO-2-PYRAZINE-CARBOXYLIC ACID(27398-39-6) 1H NMR spectrum.
- International Laboratory USA. (n.d.). This compound.
- The Good Scents Company. (n.d.). methyl pyrazine carboxylate, 6164-79-0.
- Scientific Reports. (2022). Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents.
- Journal of the Indian Chemical Society. (2022). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates.
- ChemicalBook. (n.d.). METHYL 3-AMINO-6-CHLORO-5-(METHYLTHIO)PYRAZINE-2-CARBOXYLATE | 1503-13-5.
- Sigma-Aldrich. (n.d.). This compound | 1166831-45-3.
- Ambeed. (n.d.). 1166831-45-3 | this compound.
- Chemat. (n.d.). This compound cas: (1166831-45-3).
- PubChem. (n.d.). 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898.
- FEMA. (n.d.). 2,5- OR 6-METHOXY-3-METHYLPYRAZINE (MIXTURE OF ISOMERS).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 3. 1166831-45-3|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 1166831-45-3 [chemicalbook.com]
- 7. toref-standards.com [toref-standards.com]
- 8. rigaku.com [rigaku.com]
- 9. excillum.com [excillum.com]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pharmtech.com [pharmtech.com]
- 17. rsc.org [rsc.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a key building block in the synthesis of various pharmacologically active compounds, most notably as a crucial intermediate in the production of the antiviral drug Favipiravir. The efficient and scalable synthesis of this molecule is therefore of significant interest to the pharmaceutical industry. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering a critical analysis of their respective methodologies, yields, and potential for scale-up.
Route 1: Chlorination of a Pyrazinone Precursor
This approach involves the direct chlorination of a pre-formed pyrazinone ring system. The key transformation is the conversion of a hydroxyl group (in its tautomeric oxo form) to a chloro group, a common strategy in heterocyclic chemistry.
Experimental Protocol: Route 1
Step 1: Synthesis of Methyl 3-methyl-6-oxo-1,6-dihydropyrazine-2-carboxylate
The synthesis of the pyrazinone starting material is a critical first step. A common method involves the condensation of an aminoketone with a glyoxylate derivative. For instance, the reaction of 2-aminopropanamide with methyl glyoxylate can be employed to construct the pyrazinone core.
Step 2: Chlorination
The pyrazinone intermediate is then subjected to chlorination. A robust and frequently employed method utilizes a phosphorus-based chlorinating agent.
A suspension of methyl 3-methyl-6-oxo-1,6-dihydropyrazine-2-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 eq) is heated at reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring. The resulting aqueous solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide, until a pH of 7-8 is achieved. The product is then extracted with an organic solvent, for example, dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford this compound.[1]
A similar procedure using phosphorochloridic acid has also been reported, involving heating the pyrazinone intermediate at 90 °C for 70 minutes, followed by a careful aqueous workup.[1]
Sources
A Comparative Guide to the Biological Activity of Methyl 6-chloro-3-methylpyrazine-2-carboxylate and Its Analogs
This guide provides an in-depth comparison of the biological activities of Methyl 6-chloro-3-methylpyrazine-2-carboxylate and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to illuminate structure-activity relationships and guide future research in the development of novel therapeutic agents. We will delve into the reported antimicrobial and potential anticancer activities of this class of compounds, supported by experimental data and detailed protocols.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The unique electronic properties of the pyrazine ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive starting point for the design of novel bioactive molecules.
This compound represents a core structure with multiple points for synthetic modification. The chloro, methyl, and methyl carboxylate groups at positions 6, 3, and 2, respectively, offer opportunities to modulate the compound's lipophilicity, electronic distribution, and steric profile, all of which can significantly impact its biological activity. This guide will focus on comparing the known biological activities of analogs of this core structure to elucidate the contributions of these different functional groups.
Comparative Analysis of Biological Activity
While direct biological activity data for this compound is limited in publicly accessible literature, extensive research on its close analogs, particularly amide derivatives of 6-chloropyrazine-2-carboxylic acid, provides a strong basis for understanding its potential. The primary activities reported for this class of compounds are antimycobacterial and antifungal.
Antimicrobial Activity: A Focus on Mycobacteria and Fungi
The search for new antimicrobial agents is a global health priority, particularly with the rise of drug-resistant pathogens. Pyrazine derivatives, most notably the antituberculosis drug Pyrazinamide (PZA), have a well-established role in this field. PZA is a prodrug that is converted to its active form, pyrazinoic acid, within mycobacteria.[3] This has spurred research into other pyrazine-2-carboxylic acid derivatives as potential antimicrobial agents.
A systematic study of N-substituted amides of 6-chloropyrazine-2-carboxylic acid reveals important structure-activity relationships (SAR). The replacement of the methyl ester of our core compound with various substituted amide functionalities has been shown to yield compounds with significant antimycobacterial and antifungal activity.
Key SAR Insights for Antimicrobial Activity:
-
Influence of the 6-Chloro Substituent: The presence of a chlorine atom at the 6-position of the pyrazine ring is a common feature in many active analogs. Halogenation can enhance the lipophilicity of the molecule, potentially improving its ability to cross microbial cell membranes.[4]
-
Impact of the Amide Substituent: The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and spectrum of antimicrobial activity. Generally, lipophilic, and electron-withdrawing groups on the phenyl ring of N-phenylpyrazine-2-carboxamides tend to enhance activity.[5][6]
-
Antimycobacterial Activity: Several studies have demonstrated that N-phenyl amides of 6-chloropyrazine-2-carboxylic acid exhibit promising activity against Mycobacterium tuberculosis. For example, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed 65% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL.[4]
-
Antifungal Activity: The antifungal activity of these compounds has also been investigated. The 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid displayed a minimum inhibitory concentration (MIC) ranging from 31.25 to 500 µmol·dm⁻³ against various fungal strains.[1]
Table 1: Comparative Antimicrobial Activity of 6-Chloropyrazine-2-carboxamide Analogs
| Compound | R Group (at 2-position) | Target Organism | Activity | Reference |
| Analog 1 | -NH-(4-chlorophenyl) | M. tuberculosis H37Rv | 65% inhibition @ 6.25 µg/mL | [4] |
| Analog 2 | -NH-(3,4-dichlorophenyl) | M. tuberculosis H37Rv | 61% inhibition @ 6.25 µg/mL | [4] |
| Analog 3 | -NH-(3-methylphenyl) | Various fungi | MIC = 31.25-500 µmol·dm⁻³ | [1] |
Based on these findings, it is reasonable to hypothesize that this compound may serve as a valuable scaffold for the development of more potent antimicrobial agents. The methyl ester itself may possess some activity, or it could act as a prodrug, being hydrolyzed to the corresponding carboxylic acid in vivo. The presence of the 3-methyl group could further influence its activity and selectivity profile.
Potential Anticancer Activity: Targeting Kinase Signaling
In addition to their antimicrobial properties, pyrazine derivatives have emerged as a significant class of kinase inhibitors.[3][7][8][9][10] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to block cancer cell proliferation and survival.
While there is no direct evidence of this compound acting as a kinase inhibitor, the pyrazine scaffold is a common feature in many approved and investigational kinase inhibitor drugs. The nitrogen atoms of the pyrazine ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for type I kinase inhibitors.[7]
Hypothetical Mechanism of Action: Kinase Inhibition
A plausible, though unconfirmed, mechanism of action for the potential anticancer activity of this compound and its analogs is the inhibition of a protein kinase involved in a cancer-related signaling pathway, such as the MAPK/ERK pathway.
This diagram illustrates how a pyrazine-based compound could potentially inhibit a kinase like RAF in the MAPK/ERK signaling pathway, thereby blocking downstream signals that promote cell proliferation and survival. It is important to note that this is a representative pathway, and the actual target of this compound, if any, would need to be determined experimentally.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of research in this area, it is crucial to employ standardized and well-validated experimental protocols. Below are detailed, step-by-step methodologies for assessing the antimicrobial and cytotoxic activities of pyrazine derivatives.
Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing
This method is a widely used and reliable technique for preliminary screening of antimicrobial activity. The principle is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh culture plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This ensures a standardized bacterial or fungal suspension.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).
-
Rotate the plate by 60° between each streaking to ensure uniform coverage.
-
-
Creation of Wells:
-
Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plate using a sterile cork borer.
-
-
Application of Test Compounds:
-
Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO).
-
Carefully pipette a defined volume (e.g., 50-100 µL) of each test compound solution into the wells.
-
Include a positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogs are a promising class of compounds with potential antimicrobial and anticancer activities. The structure-activity relationships derived from studies on related amide derivatives provide a valuable roadmap for the rational design of more potent and selective agents.
Future research should focus on several key areas:
-
Synthesis and Biological Evaluation of the Core Compound: The synthesis and comprehensive biological evaluation of this compound are essential to establish a baseline for its activity and to validate the inferences drawn from its analogs.
-
Elucidation of the Mechanism of Action: For analogs that show significant biological activity, further studies are needed to identify their specific molecular targets. For potential anticancer agents, this would involve screening against a panel of kinases and other relevant cancer targets.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to in vivo studies in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the chemical space around the this compound scaffold, it is anticipated that novel and effective therapeutic agents can be discovered and developed.
References
-
Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
-
Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). figshare. Dataset. [Link]
-
Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
-
Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]
-
Doležal, M. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. In Understanding Tuberculosis - Analyzing the Origin, Pathogenesis and Diagnostics of the Most Common Tuberculosis Disease. InTech. [Link]
-
Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]
-
Doležal, M., Osička, Z., Zitko, J., Kuneš, J., Jampílek, J., Vejsová, M., ... & Kráľová, K. (2008). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Il Farmaco, 63(3), 229-237. [Link]
-
Doležal, M., Zitko, J., Osička, Z., Kuneš, J., Jampílek, J., Vejsová, M., ... & Kráľová, K. (2009). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 14(10), 4169-4183. [Link]
-
Jampílek, J., Zitko, J., Holý, A., & Doležal, M. (2015). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 20(10), 18790-18815. [Link]
-
Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363. [Link]
-
Doležal, M., et al. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. Molecules, 11(4), 242-256. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019â2023) - Taylor & Francis Group - Figshare [tandf.figshare.com]
A Researcher's Guide to the Spectroscopic Comparison of Pyrazine Isomers
In the landscape of heterocyclic aromatic compounds, the diazines—six-membered rings containing two nitrogen atoms—hold a place of prominence, forming the core scaffold of countless pharmaceuticals, agrochemicals, and functional materials. Among them, the three structural isomers, pyrazine (1,4-diazine), pyrimidine (1,3-diazine), and pyridazine (1,2-diazine), present a classic analytical challenge.[1] While sharing the same molecular formula (C₄H₄N₂) and mass, their distinct nitrogen arrangement imparts unique electronic and structural properties that can be effectively interrogated and differentiated using a multi-technique spectroscopic approach.
This guide provides an in-depth comparison of these isomers, moving beyond a simple data listing to explain the causal relationships between molecular structure and spectral output. We will explore how fundamental properties like symmetry and electron distribution govern the outcomes of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offering researchers a robust framework for unambiguous identification.
The Foundation: Why Their Spectra Differ
The key to distinguishing these isomers lies in understanding their fundamental molecular differences, which directly influence how they interact with electromagnetic radiation.
Molecular Symmetry and Dipole Moment: The isomers belong to different point groups, a critical factor in spectroscopy.
-
Pyrazine is highly symmetrical (D2h point group), resulting in a zero net dipole moment.[2]
-
Pyrimidine and Pyridazine are less symmetrical (C2v point group) and possess significant dipole moments, with pyridazine having the largest due to the adjacent, electron-withdrawing nitrogen atoms.[3][4]
This difference in polarity affects everything from boiling points to spectral activity. Pyridazine's high boiling point (208 °C), for instance, is attributed to strong dipolar association, significantly higher than that of pyrimidine (123 °C) or pyrazine (115 °C).[2][5]
Electron Distribution: The position of the nitrogen atoms drastically alters the electron density of the aromatic ring. The nitrogen atoms are more electronegative than carbon, leading to a general electron deficiency in the ring compared to benzene. This effect is most pronounced in pyrimidine and pyridazine.[6] This variation in electron density is a primary driver of the differences observed in NMR chemical shifts.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers, as it directly maps the electronic environment of each proton and carbon atom.
Key Differentiating Features in ¹H NMR:
The number of unique signals and their chemical shifts (δ) provide a clear fingerprint for each isomer. Due to symmetry, pyrazine shows only one signal for its four equivalent protons, whereas pyrimidine and pyridazine each show two distinct sets of signals.
-
Pyrazine: Exhibits a single sharp singlet for all four chemically and magnetically equivalent protons.
-
Pyrimidine: Shows three distinct signals. The proton at the C2 position (between the two nitrogens) is the most deshielded and appears furthest downfield. The protons at C4 and C6 are equivalent, as are the protons at C5.
-
Pyridazine: Displays two signals corresponding to the two pairs of equivalent protons (C3/C6 and C4/C5). The protons adjacent to the nitrogen atoms (C3/C6) are significantly deshielded.
Comparative ¹H and ¹³C NMR Data
| Isomer | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| Pyrazine | ~8.60 (singlet, 4H)[7][8] | ~145.1 |
| Pyrimidine | ~9.25 (s, 1H, H-2), ~8.75 (d, 2H, H-4,6), ~7.50 (t, 1H, H-5) | ~158.0 (C-2), ~157.0 (C-4,6), ~121.0 (C-5) |
| Pyridazine | ~9.21 (m, 2H, H-3,6)[9], ~7.51 (m, 2H, H-4,5)[9] | ~150.0 (C-3,6), ~126.0 (C-4,5)[10] |
| (Note: Exact chemical shifts can vary with solvent and concentration.) |
The ¹³C NMR spectra mirror these symmetry considerations. Pyrazine shows one signal, while pyrimidine and pyridazine each show two. The carbon atoms directly bonded to nitrogen are significantly deshielded and appear at higher chemical shifts.[10]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve ~5-10 mg of the diazine sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse proton spectrum.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy probes the vibrational modes of a molecule. The isomers' different symmetries and bond characters result in distinct IR spectra.[11][12][13] Full assignment of the vibrational spectra, supported by DFT calculations, reveals clear differences.[11][12]
-
Pyrazine (D2h): Due to its high symmetry and a center of inversion, pyrazine follows the rule of mutual exclusion. Vibrational modes that are IR-active are Raman-inactive, and vice-versa.
-
Pyrimidine and Pyridazine (C2v): Lacking a center of inversion, their vibrational modes can be both IR and Raman active.
While the C-H stretching region (around 3000-3100 cm⁻¹) is common to all, the fingerprint region (below 1600 cm⁻¹) contains the most diagnostic bands related to ring stretching and C-H bending vibrations. For example, studies on matrix-isolated diazines have allowed for a full assignment of their spectra, highlighting subtle but consistent differences.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid or liquid diazine sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy investigates the electronic transitions within the molecule, primarily the π→π* and n→π* transitions. The presence of two nitrogen atoms modifies the absorption properties compared to benzene.[14]
-
π→π Transitions:* These are typically high-energy, high-intensity absorptions occurring in the far-UV region (around 200-270 nm).
-
n→π Transitions:* These involve the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital. They are lower in energy and intensity and appear at longer wavelengths (around 290-350 nm).[14]
The relative energies of these transitions differ for each isomer. For instance, the gas-phase UV absorption spectra show broad continuum bands for all three, but with non-negligible absorption at wavelengths greater than 290 nm, indicating that all three could undergo photolysis in the troposphere.[14] Solvent polarity can also be used as a diagnostic tool; n→π* transitions typically exhibit a "blue shift" (shift to shorter wavelengths) in polar solvents.[15]
Comparative UV-Vis Absorption Maxima (λₘₐₓ)
| Isomer | π→π* Transition (nm) | n→π* Transition (nm) |
| Pyrazine | ~260 | ~320[15] |
| Pyrimidine | ~243 | ~298 |
| Pyridazine | ~246 | ~340[16] |
| (Note: Values are approximate and can shift based on solvent.) |
Mass Spectrometry: Isomeric Fragmentation
While all three isomers have the same molecular weight (80.09 g/mol ), their fragmentation patterns under electron ionization (EI-MS) can be used for differentiation.[16][17] The stability of the molecular ion and the pathways of fragmentation are influenced by the ring structure.
-
Pyridazine: The fragmentation is often dominated by the loss of a stable N₂ molecule, leading to a prominent ion at m/z 52 (C₄H₄⁺). This is a highly characteristic fragmentation pathway not available to the other isomers.[3]
-
Pyrazine & Pyrimidine: Both typically fragment by losing hydrogen cyanide (HCN), resulting in an ion at m/z 53. However, the relative intensities of the molecular ion and fragment ions can differ.[3][18] Pyrimidine's fragmentation can be more complex, sometimes showing a less stable molecular ion compared to pyrazine or pyridazine.[18]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via GC injection for volatile liquids.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Integrated Workflow for Isomer Identification
A logical, multi-step approach ensures confident identification. The following workflow leverages the strengths of each technique.
Caption: Decision workflow for identifying pyrazine isomers.
Conclusion
The spectroscopic differentiation of pyrazine, pyrimidine, and pyridazine is a clear demonstration of how subtle changes in molecular structure lead to profoundly different physical and chemical properties. While mass spectrometry can confirm the molecular mass, ¹H NMR spectroscopy stands out as the most definitive single technique for unambiguous identification due to its sensitivity to molecular symmetry. However, a comprehensive analysis employing IR and UV-Vis spectroscopy not only corroborates the identification but also provides deeper insights into the vibrational and electronic structures of these vital heterocyclic compounds. This integrated spectroscopic approach provides researchers with a reliable and robust toolkit for their work in drug discovery, materials science, and beyond.
References
-
Breda, S., Reva, I., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. [Link]
-
Samir, A., Salgado, S., & Cirtog, M. (2014). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Journal of Quantitative Spectroscopy and Radiative Transfer. [Link]
-
Reich, H. J. Organic Chemistry Data & Info: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
-
SpectraBase. (n.d.). Pyrazine. Wiley. [Link]
-
Dampc, M., Możejko, P., & Zubek, M. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. ResearchGate. [Link]
-
NIST. (n.d.). Pyridazine. NIST WebBook. [Link]
-
Chemistry 326: Experiment #2. (n.d.). University of California, Santa Cruz. [Link]
-
NIST. (n.d.). Pyrazine. NIST WebBook. [Link]
-
Zanger, M., & Simons, W. W. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]
-
Wikipedia. (n.d.). Pyrazine. [Link]
-
Stenutz, R. (n.d.). Pyridazine. Stenutz. [Link]
-
Heinisch, G. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]
-
LeMaster, C. B., & LeMaster, C. L. (2012). Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. The Journal of Chemical Physics. [Link]
-
Slideshare. (n.d.). Diazine group. [Link]
Sources
- 1. Diazine - Wikipedia [en.wikipedia.org]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pyridazine [stenutz.eu]
- 5. Diazine group | PPTX [slideshare.net]
- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 10. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.montana.edu [chemistry.montana.edu]
- 16. Pyridazine [webbook.nist.gov]
- 17. Pyrazine [webbook.nist.gov]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
Navigating the Synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate: A Comparative Cost and Efficiency Analysis
For Immediate Release
In the landscape of pharmaceutical and agrochemical development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, Methyl 6-chloro-3-methylpyrazine-2-carboxylate stands out as a critical intermediate for a range of active ingredients. This guide offers an in-depth cost and efficiency analysis of two primary synthesis routes for this valuable compound, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed strategic decisions.
Introduction to a Key Building Block
This compound is a substituted pyrazine derivative whose structural motifs are found in numerous biologically active molecules. The efficiency of its synthesis directly impacts the cost and accessibility of downstream products, making the selection of an optimal synthetic pathway a matter of significant economic and scientific importance. This analysis will dissect two common methodologies: a classical approach involving the Sandmeyer reaction and a more direct chlorination route.
Route 1: The Sandmeyer Reaction Approach
A well-established method for introducing halides onto aromatic rings, the Sandmeyer reaction, offers a reliable, albeit multi-step, pathway.[1][2] This route typically commences with a commercially available aminopyrazine derivative.
Experimental Protocol: A Step-by-Step View
-
Diazotization: 2-Amino-3-methylpyrazine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[3]
-
Sandmeyer Reaction: The diazonium salt is then introduced to a solution of copper(I) chloride in hydrochloric acid. This catalyzes the replacement of the diazonium group with a chlorine atom, yielding 2-chloro-3-methylpyrazine.[4]
-
Carboxylation and Esterification: The subsequent introduction of the carboxylate group and its esterification can be achieved through various methods, such as a Grignard reaction with CO2 followed by esterification with methanol and an acid catalyst.
Causality in Experimental Choices
The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is a hallmark of the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution mechanism.[1]
Route 2: Direct Chlorination Strategy
A potentially more streamlined approach involves the direct chlorination of a suitable pyrazine precursor. This method can reduce the number of synthetic steps, a key consideration for industrial-scale production.
Experimental Protocol: A Step-by-Step View
-
Precursor Synthesis: A common precursor is methyl 3-methylpyrazine-2-carboxylate.
-
Chlorination: This precursor is reacted with a chlorinating agent such as phosphoryl chloride (POCl3) or sulfuryl chloride (SO2Cl2).[5] The reaction is typically heated to drive it to completion.
-
Workup and Purification: Following the reaction, the mixture is carefully quenched, and the product is extracted and purified, often by column chromatography or recrystallization.[6]
Causality in Experimental Choices
Phosphoryl chloride is a powerful chlorinating agent often used for converting hydroxyl groups on heterocyclic rings to chlorides. The choice of solvent and temperature is crucial to control the reactivity and selectivity of the chlorination reaction.
Comparative Cost and Efficiency Analysis
To provide a clear comparison, the following table summarizes the key metrics for each synthesis route. Please note that reagent costs are approximate and can vary based on supplier, purity, and quantity.
| Metric | Route 1: Sandmeyer Reaction | Route 2: Direct Chlorination |
| Starting Materials | 2-Amino-3-methylpyrazine, Sodium Nitrite, HCl, Copper(I) Chloride, Methanol | Methyl 3-methylpyrazine-2-carboxylate, Phosphoryl Chloride |
| Number of Steps | Multiple (Diazotization, Sandmeyer, Carboxylation, Esterification) | Fewer (Direct Chlorination) |
| Reported Yield | Variable, often moderate over multiple steps | Can be high for the chlorination step (e.g., 40.8% reported in one instance)[6] |
| Key Reagents Cost | Moderate | Phosphoryl chloride can be a significant cost driver |
| Process Complexity | High (requires careful temperature control, handling of unstable intermediates) | Moderate (requires handling of corrosive and reactive reagents) |
| Scalability | Can be challenging due to the nature of the Sandmeyer reaction | Generally more amenable to large-scale production |
| Safety Considerations | Diazonium salts can be explosive; requires careful handling | Phosphoryl chloride is highly corrosive and reacts violently with water |
| Environmental Impact | Use of copper salts can pose environmental concerns | Generates phosphorus-based waste products |
Visualization of Synthetic Workflows
To further illustrate the logistical differences between the two routes, the following diagrams outline the general experimental workflows.
Caption: Workflow for the Sandmeyer Reaction Approach.
Caption: Workflow for the Direct Chlorination Approach.
Conclusion and Strategic Recommendations
The choice between these two synthetic routes is a nuanced decision that depends on the specific priorities of the research or manufacturing campaign.
-
The Sandmeyer reaction route , while more complex and potentially lower yielding over multiple steps, utilizes readily available starting materials and is a well-understood reaction in organic chemistry. It may be suitable for smaller-scale synthesis where the versatility of the diazonium intermediate can be exploited.
-
The direct chlorination route offers a more concise and potentially higher-yielding pathway, making it an attractive option for large-scale production where process efficiency and throughput are paramount. However, the cost and handling of the chlorinating agent, as well as the optimization of reaction conditions to ensure high selectivity, are critical considerations.
Ultimately, a thorough process hazard analysis and a detailed, real-world cost analysis based on current supplier pricing are essential before committing to a specific synthetic strategy. This guide provides a foundational framework for such an evaluation, empowering researchers and developers to navigate the synthesis of this compound with confidence and strategic foresight.
References
-
Slideshare. Synthesis and reactions of Pyrazine. [Link]
-
ASM Journals. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. [Link]
-
Taylor & Francis Online. Greener approach toward one pot route to pyrazine synthesis. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Royal Society of Chemistry. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. [Link]
-
PrepChem.com. Synthesis of 2-amino-5-chloropyrazine. [Link]
-
PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]
-
PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
-
ResearchGate. (PDF) Greener approach toward one pot route to pyrazine synthesis. [Link]
-
Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
-
YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]
- Google Patents.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. This compound | 1166831-45-3 [chemicalbook.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Pyrazine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Pyrazine carboxylates are privileged heterocyclic motifs integral to numerous fields, from pharmaceuticals to materials science. Their utility, exemplified by the antiviral drug Favipiravir, drives a continuous search for more efficient, scalable, and versatile synthetic methodologies.[1][2] This guide provides an in-depth comparison of alternative reagents and strategies for the synthesis of pyrazine carboxylates, moving beyond classical methods to explore modern catalytic systems that offer significant advantages in terms of yield, safety, and functional group tolerance.
The Classical Benchmark: Condensation Reactions
Traditional routes to pyrazine rings, such as the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses, rely on the self-condensation of α-amino ketones.[3][4] These methods, while foundational, often involve harsh reagents like 2-chloroacetophenones and require subsequent oxidation steps, limiting their scope and industrial appeal.[5][6] A significant drawback is the potential for environmental pollution, especially in large-scale processes that use reagents like phosphorus oxychloride (POCl₃).[7]
Limitations of Classical Methods:
-
Often require harsh reaction conditions.
-
Limited functional group tolerance.
-
Use of hazardous and environmentally unfriendly reagents.[7]
-
Can result in low to moderate yields.
Alternative Strategy 1: Palladium-Catalyzed Carbonylations
A powerful and versatile alternative involves the palladium-catalyzed carbonylation of halopyrazines. This strategy introduces the carboxylate functionality directly onto a pre-formed pyrazine ring, offering excellent control and high yields.[8] The reaction typically involves a halo-substituted pyrazine, carbon monoxide (CO), and an alcohol in the presence of a palladium catalyst and a phosphine ligand.
This method is highly attractive for synthesizing complex molecules as it generally tolerates a wide variety of functional groups.[8] The core of this process is the generation of a highly reactive acylpalladium species in situ, which is then trapped by a nucleophile (like an alcohol to form an ester), streamlining the synthesis significantly.[9]
Key Reagents & Conditions:
-
Substrate: Chloro- or bromopyrazines.
-
Catalyst: Palladium sources like Pd(OAc)₂ or PdCl₂(dppf).
-
Ligands: Phosphine ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos.
-
Carbonyl Source: Carbon monoxide (CO) gas, often under pressure.
-
Nucleophile: Alcohols (for esters) or amines (for amides).
-
Base: A non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃).
Caption: Catalytic cycle for Pd-catalyzed alkoxycarbonylation of a halopyrazine.
Alternative Strategy 2: Direct C-H Activation and Functionalization
One of the most modern and atom-economical approaches is the direct carboxylation of pyrazine C-H bonds. This strategy avoids the need for pre-functionalized starting materials (like halopyrazines), reducing synthetic steps and waste.[10] Transition metal catalysts, particularly palladium, iridium, and rhodium, can selectively activate a C-H bond on the pyrazine ring, allowing for the introduction of a carboxylate group.[11]
While powerful, C-H activation can present challenges in controlling regioselectivity, as pyrazines have multiple C-H bonds. The choice of catalyst, directing groups, and reaction conditions is critical for achieving the desired isomer.
Key Reagents & Conditions:
-
Substrate: Unsubstituted or substituted pyrazines.
-
Catalyst: Typically palladium(II) salts like Pd(OAc)₂.
-
Oxidant/Carboxylating Agent: Reagents like ethyl carbazate or chloroformates.
-
Additives/Ligands: Often requires specific ligands or additives to facilitate the C-H activation step.
| Parameter | Classical Condensation | Pd-Catalyzed Carbonylation | Direct C-H Activation |
| Starting Materials | α-Amino ketones, 1,2-diamines, α-dicarbonyls | Halopyrazines | Unsubstituted Pyrazines |
| Key Reagents | NH₃, oxidizing agents (e.g., CuO)[12] | Pd catalyst, phosphine ligand, CO gas[8] | Pd or Ir catalyst, oxidant |
| Conditions | Often high temperatures, harsh reagents | Mild to moderate temp., CO pressure | Moderate to high temp. |
| Functional Group Tol. | Low to moderate | High[8] | Moderate to high |
| Atom Economy | Low | Moderate | High |
| Regioselectivity | Dependent on starting materials | High (defined by halide position) | Can be challenging to control |
| Typical Yields | Variable (often moderate) | Good to excellent | Moderate to good |
| Key Advantage | Uses simple building blocks | High yield and predictability | High atom economy, fewer steps |
| Key Disadvantage | Harsh conditions, low tolerance[7] | Requires pre-functionalization | Regioselectivity can be an issue[10] |
Alternative Strategy 3: Advanced Methodologies - Microwave and Flow Chemistry
Modern chemical technologies are also providing powerful alternatives for synthesis.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time compared to conventional heating.[13][14] For pyrazine synthesis, this can mean reducing reaction times from hours to minutes.[13][15] For example, the cyclooligomerization to form certain pyrazine precursors can be effectively performed under microwave irradiation.[16]
-
Continuous Flow Chemistry: Flow chemistry offers enhanced safety, scalability, and control over reaction parameters.[17][18] By performing reactions in a continuous stream through a reactor, issues like heat transfer and mixing in large batches are minimized. This is particularly advantageous for reactions that are exothermic or use hazardous reagents. Flow systems have been successfully developed for the synthesis of pyrazinamide derivatives from pyrazine esters, demonstrating shorter reaction times and greener processes.[19][20]
Caption: Comparison of a traditional batch process with a continuous flow setup.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Carbonylation of 2-Chloropyrazine
This protocol is a representative example based on established methodologies for palladium-catalyzed carbonylations.[8][9]
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-chloropyrazine (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous methanol (5 mL) and triethylamine (1.5 mmol).
-
Seal the tube, then purge with carbon monoxide (CO) gas by evacuating and backfilling three times.
-
Pressurize the reaction vessel with CO (e.g., 5 bar) using a balloon or a pressure reactor.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully vent the CO gas in a fume hood.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl pyrazine-2-carboxylate.
Protocol 2: Microwave-Assisted Condensation for a Dihydropyrazine Precursor
This protocol is a representative example based on the principles of microwave-assisted organic synthesis for heterocyclic compounds.[13][15]
-
In a 10 mL microwave reaction vial, combine the desired α-dicarbonyl compound (1.0 mmol) and 1,2-ethylenediamine (1.0 mmol).
-
Add ethanol (3 mL) as the solvent.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 120 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting dihydropyrazine solution can be used directly for a subsequent oxidation step or the solvent can be removed under reduced pressure.
-
The crude product can be purified if necessary, though often the intermediate is carried forward without purification. The subsequent oxidation to the aromatic pyrazine can be achieved with a mild oxidizing agent like manganese dioxide (MnO₂).
Conclusion
The synthesis of pyrazine carboxylates has evolved significantly from its classical roots. Modern palladium-catalyzed methods, such as carbonylation and direct C-H activation, offer superior efficiency, selectivity, and substrate scope, making them invaluable tools for drug discovery and development. Furthermore, the integration of technologies like microwave synthesis and continuous flow chemistry provides pathways for rapid, safe, and scalable production. The choice of synthetic strategy ultimately depends on factors such as the availability of starting materials, the required substitution pattern, desired scale, and the tolerance for specific functional groups. By leveraging these alternative reagents and methodologies, researchers can access a wider range of complex pyrazine carboxylates with greater efficiency and control.
References
- (No author given). (n.d.).
- Guner, V. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly, 153(11), 1145–1151.
- Tiyasakulchai, S., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(61), 38787–38793.
- Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(5), 1178–1182.
- (n.d.). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Google Patents.
- Dubey, I., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceuticals, 15(10), 1251.
- de la Hoz, A., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(13), 3048.
- de la Hoz, A., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Zhang, A.-Y., et al. (2024).
- Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39560–39568.
- (No author given). (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Alam, M., et al. (n.d.). Examples of C–H bond activation of pyrazine at low-valent polynuclear metal centers.
- (No author given). (n.d.).
- Ong, T. G., et al. (2016). Review on the Synthesis of Pyrazine and Its Derivatives.
- Krátký, M., et al. (2018). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine, 14(54), 213.
- Weinberger, S., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9193–9200.
- Buriol, L., et al. (2009). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 20, 569–577.
- Naskar, S., et al. (2014). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry, 1(1), 982544.
- Kollár, L. (2002). Synthetic Applications of Palladium Catalysed Carbonylation of Organic Halides. Current Organic Chemistry, 6(11), 993–1016.
- Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(17), 5468–5471.
-
(No author given). (n.d.). Pyrazine. Wikipedia. Retrieved from [Link]
- Howells, R. L., et al. (2016). Synthesis of Novel Pyrazine-Substituted 1H-Pyrrole-2-carboxamides and Related Tethered Heterocycles. Synthesis, 48(24), 4348–4363.
- Ellsworth, J. M., et al. (2014). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. University of South Florida Scholar Commons.
- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112.
-
(No author given). (n.d.). Synthesis of pyrazines. Organic Chemistry Portal. Retrieved from [Link]
- Strauss, V., et al. (n.d.).
- (No author given). (2014). What are the mechanism of reaction in preparing pyrazine?.
-
Cledera, M. J., et al. (2010). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][21]triazines. Molecules, 15(4), 2495–2507.
- (No author given). (n.d.). The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery and Impact on Science. Benchchem.
- Liu, C., & Szostak, M. (2021). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 86(17), 11256–11271.
- Karakaya, A., et al. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Kumar, C. S. A., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1632-1644.
- van der Merwe, T., et al. (2004). A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation.
- (No author given). (n.d.). Chapter IV Section A (General introduction and synthetic background). NBU-IR.
- (n.d.). US11091446B2 - Methods of selectively forming substituted pyrazines. Google Patents.
- Gabriele, B., & Costa, M. (2019). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 24(17), 3104.
- Gabriele, B., & Costa, M. (2022).
- Fleming, P. E., & Wuest, W. M. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16200–16226.
- Sharma, P., et al. (2021). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 19(28), 6134–6151.
-
Chen, C.-H., et al. (2012). Carboxylic acid functionalized ortho-linked oxacalix[1]benzene[1]pyrazine: synthesis, structure, hydrogen bond and metal directed self-assembly. Dalton Transactions, 41(25), 7659–7666.
- Shvydkiv, O., et al. (2022).
Sources
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 3. Pyrazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ir.nbu.ac.in [ir.nbu.ac.in]
- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine: synthesis, structure, hydrogen bond and metal directed self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazine Carboxamides in Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazine carboxamides, a class of heterocyclic compounds with significant therapeutic potential. We will explore how subtle molecular modifications to the pyrazine carboxamide scaffold influence biological activity, offering a comparative perspective supported by experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize this privileged scaffold for various therapeutic targets.
Introduction: The Versatility of the Pyrazine Carboxamide Scaffold
The pyrazine carboxamide core is a prominent feature in a multitude of biologically active molecules, demonstrating a remarkable range of pharmacological effects, including antiviral, antibacterial, anticancer, and anti-inflammatory activities. Its prevalence in medicinal chemistry is largely due to its unique electronic properties and its ability to form key hydrogen bonds with biological targets. The pyrazine ring, a diazine, is electron-deficient, which influences the reactivity and metabolic stability of the molecule. The carboxamide group provides a crucial hydrogen bond donor and acceptor motif, essential for molecular recognition at the active sites of enzymes and receptors.
A notable example of a clinically significant pyrazine carboxamide is Favipiravir (T-705), an antiviral agent effective against a broad spectrum of RNA viruses. The development of such drugs has been heavily reliant on a deep understanding of the SAR of this scaffold. This guide will dissect the key structural features of pyrazine carboxamides and their impact on biological activity, providing a framework for rational drug design.
Core SAR Principles of Pyrazine Carboxamides
The fundamental pyrazine carboxamide scaffold can be systematically modified at several positions to modulate its pharmacological properties. The core structure and key modification points are illustrated below.
Caption: General structure of the pyrazine carboxamide scaffold highlighting key positions for substitution (R1, R2, R3, and R(N)).
The Role of Substituents on the Pyrazine Ring (R1, R2, R3)
Substituents on the pyrazine ring play a pivotal role in defining the compound's selectivity and potency. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these groups can drastically alter the molecule's interaction with its target.
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (F, Cl, Br) or cyano groups, can enhance the acidity of the N-H proton in the carboxamide, potentially strengthening hydrogen bond interactions. For instance, in a series of novel pyrazine carboxamide derivatives targeting bacterial pathogens, the presence of a fluorine atom at the R3 position was found to significantly increase antibacterial activity. This is likely due to both favorable electronic effects and the ability of fluorine to form specific interactions with the target enzyme.
-
Electron-Donating Groups (EDGs): Conversely, EDGs like amino or alkoxy groups can increase the electron density of the pyrazine ring, which may be favorable for interactions with electron-deficient pockets in a protein. However, these groups can also alter the metabolic stability of the compound.
-
Steric Hindrance: The size of the substituents at R1, R2, and R3 is critical. Bulky groups can introduce steric hindrance, which may either prevent the molecule from binding to its intended target or, conversely, enhance selectivity by disfavoring binding to off-targets.
Modifications of the Carboxamide Linker (R(N))
The substituent on the amide nitrogen (R(N)) is a key determinant of the compound's pharmacokinetic properties and can also contribute to target binding.
-
Small Alkyl or Aryl Groups: In many cases, a small, un-substituted or minimally substituted group is preferred to maintain a favorable balance of lipophilicity and aqueous solubility. For example, in a series of pyrazine carboxamides designed as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, small alkyl groups at the R(N) position were found to be optimal for potency.
-
Introduction of Functional Groups: The incorporation of functional groups that can participate in additional hydrogen bonding or ionic interactions can significantly enhance binding affinity. For instance, the introduction of a hydroxyl or a basic amine group can lead to new interactions with the target protein, as demonstrated in the optimization of pyrazine carboxamide-based kinase inhibitors.
Comparative Analysis: Case Studies
To illustrate the practical implications of these SAR principles, we will compare two hypothetical series of pyrazine carboxamide derivatives targeting a generic kinase.
Experimental Protocol: Kinase Inhibition Assay
The following protocol outlines a typical in vitro kinase inhibition assay used to determine the IC50 values of our hypothetical compounds.
Objective: To quantify the inhibitory potency of pyrazine carboxamide derivatives against Kinase X.
Materials:
-
Recombinant human Kinase X
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagents (e.g., HTRF® KinEASE-STK S1 kit)
-
384-well microplates
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute these into the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound or vehicle control (DMSO).
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagents according to the manufacturer's instructions. This typically involves a europium-labeled antibody that recognizes the phosphorylated substrate.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using graphing software.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Data Comparison
The following table summarizes the IC50 values for two series of pyrazine carboxamides, where Series A explores substitutions on the pyrazine ring and Series B investigates modifications to the amide substituent.
| Compound ID | R3-Substituent | R(N)-Substituent | Kinase X IC50 (nM) |
| Series A | |||
| A-1 | -H | -Methyl | 5,200 |
| A-2 | -F | -Methyl | 850 |
| A-3 | -Cl | -Methyl | 450 |
| A-4 | -CN | -Methyl | 210 |
| A-5 | -OCH3 | -Methyl | 7,800 |
| Series B | |||
| B-1 | -Cl | -Methyl | 450 |
| B-2 | -Cl | -Ethyl | 620 |
| B-3 | -Cl | -Cyclopropyl | 150 |
| B-4 | -Cl | -Phenyl | 1,100 |
| B-5 | -Cl | -(2-hydroxyethyl) | 95 |
Interpretation of Results
-
Series A Analysis: This series clearly demonstrates the impact of electron-withdrawing groups at the R3 position. The unsubstituted compound A-1 is a weak inhibitor. The introduction of progressively stronger EWGs (F < Cl < CN) leads to a significant increase in potency (A-2, A-3, A-4). This suggests that the increased acidity of the amide N-H or a direct interaction of the EWG with the kinase active site is crucial for binding. Conversely, the electron-donating methoxy group in A-5 results in a loss of activity, further supporting this hypothesis.
-
Series B Analysis: With the optimal R3-substituent (-Cl) fixed, this series explores the steric and electronic effects at the R(N) position. A small increase in the size of the alkyl group from methyl (B-1) to ethyl (B-2) is tolerated but not beneficial. However, the conformationally restricted cyclopropyl group (B-3) leads to a notable improvement in potency, suggesting a specific hydrophobic pocket in the active site that favorably accommodates this shape. The bulky phenyl group (B-4) is detrimental, likely due to steric clash. The introduction of a hydroxyl group (B-5) results in the most potent compound in this series, indicating the formation of an additional, crucial hydrogen bond with the target.
Signaling Pathway Considerations
The rational design of pyrazine carboxamides also requires an understanding of the broader signaling pathway in which the target kinase operates. For instance, if Kinase X is a key component of the MAPK/ERK pathway, inhibiting it would be expected to downregulate cell proliferation.
Caption: Hypothetical integration of the target kinase into a signaling pathway.
Conclusion and Future Directions
The pyrazine carboxamide scaffold is a highly versatile and tunable platform for the development of potent and selective therapeutic agents. A systematic approach to SAR, focusing on the electronic and steric properties of substituents on both the pyrazine ring and the carboxamide nitrogen, is essential for successful drug design. As demonstrated, even minor modifications can lead to dramatic changes in biological activity.
Future efforts in this area should focus on leveraging computational modeling and structural biology to gain a more precise understanding of the binding modes of these compounds. This will enable a more predictive, rather than empirical, approach to the design of next-generation pyrazine carboxamide-based drugs with improved efficacy and safety profiles.
References
-
Title: Recent advances in the synthesis and biological activity of pyrazine derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Pyrazine-A Versatile Scaffold in Medicinal Chemistry. Source: Molecules URL: [Link]
-
Title: Favipiravir: a new medication for the Ebola virus disease pandemic. Source: Drug Design, Development and Therapy URL: [Link]
-
Title: Synthesis and antibacterial evaluation of novel pyrazine carboxamide derivatives. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
A Senior Application Scientist's Guide to the Purification of Pyrazine Derivatives: A Comparative Study
Introduction: The Critical Role of Purity in Pyrazine Chemistry
Pyrazine derivatives are a cornerstone of modern chemistry, with their applications spanning the pharmaceutical, flavor, and materials science industries.[1][2] In pharmaceuticals, the pyrazine ring is a key structural motif in numerous life-saving drugs, including antituberculosis agents, diuretics, and oral antidiabetic medications.[1][2] The precise functionality and biological activity of these molecules are intrinsically linked to their purity. Even minute impurities can lead to undesirable side effects, reduced efficacy, or failed batches in industrial synthesis.[3] Therefore, the selection and optimization of purification techniques are not merely a procedural step but a critical determinant of research success and product viability.
This guide provides a comparative analysis of the most effective techniques for purifying pyrazine derivatives, offering experimental data, step-by-step protocols, and a logical framework for selecting the optimal method for your specific needs. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, providing you with the insights needed to overcome the unique challenges presented by the purification of these versatile heterocyclic compounds.[4]
The Challenge of Pyrazine Purification
The heterocyclic nature of pyrazines presents a unique set of purification challenges. The nitrogen atoms within the pyrazine ring can interact strongly with acidic stationary phases in chromatography, leading to poor separation and tailing of peaks.[4][5] Additionally, the volatility of many pyrazine derivatives makes them suitable for distillation, yet their thermal stability must be carefully considered to prevent decomposition.[6][7] Common impurities in pyrazine synthesis include starting materials, reagents, and byproducts such as imidazole derivatives, which can have similar polarities to the target compound, making separation difficult.[8][9]
Flash Chromatography: The Workhorse of Pyrazine Purification
Flash chromatography is a widely used and versatile technique for the purification of pyrazine derivatives, particularly for small to medium-scale syntheses.[4] It relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase.
Causality Behind Experimental Choices in Flash Chromatography
The choice of stationary and mobile phases is critical for successful separation. Standard silica gel is often the first choice due to its broad applicability. However, the acidic nature of silica can lead to strong interactions with the basic nitrogen atoms of the pyrazine ring, resulting in poor separation.[5] To mitigate this, several strategies can be employed:
-
High-Surface-Area Silica: Using silica gel with a higher surface area (>700 m²/g) can enhance the separation of chemically similar pyrazines by providing more interaction sites.[4]
-
Modified Stationary Phases: Neutral or basic alumina can be used as an alternative to silica gel to avoid issues with acidic interactions.[5]
-
Mobile Phase Modifiers: The addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase can help to reduce tailing and improve peak shape by competing with the pyrazine for active sites on the silica gel.
Experimental Protocol: Flash Chromatography of a Mixture of Pyrazine Derivatives
This protocol details the separation of a mixture of 2-methoxypyrazine, 2-acetylpyrazine, 2-ethylpyrazine, and 2,5-dimethylpyrazine.[4]
Materials:
-
Crude pyrazine mixture
-
Silica gel (standard 500 m²/g and high surface area >700 m²/g)
-
Hexane
-
Ethyl acetate
-
Flash chromatography system
Procedure:
-
Sample Preparation: Dissolve the crude pyrazine mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Column Packing: Pack a flash chromatography column with the chosen silica gel.
-
Equilibration: Equilibrate the column with the mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Load the sample onto the column.
-
Elution: Begin the elution with the mobile phase, gradually increasing the polarity if necessary to elute all compounds.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or another suitable analytical technique to identify the fractions containing the purified pyrazine derivatives.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Comparative Data: Standard vs. High-Surface-Area Silica
| Stationary Phase | Surface Area (m²/g) | Separation Outcome | Reference |
| Standard Silica | 500 | Incomplete separation of all four pyrazine compounds | [4] |
| High-Performance Silica | >700 | Complete separation of all four pyrazine compounds | [4] |
Distillation: Harnessing Volatility for Purification
Distillation is a powerful technique for purifying volatile pyrazine derivatives, especially on a larger scale.[7] It separates compounds based on differences in their boiling points. For pyrazines that are sensitive to high temperatures, vacuum distillation is employed to lower the boiling point and prevent thermal decomposition.
Causality Behind Experimental Choices in Distillation
The primary consideration for distillation is the thermal stability of the pyrazine derivative.[6] Many pyrazines can be distilled at atmospheric pressure, but for those with high boiling points or thermal instability, reducing the pressure is essential. Azeotropic distillation is a specialized technique used to separate pyrazines from impurities that form azeotropes, such as alkanolamines.[7]
Experimental Protocol: Vacuum Distillation of 2,5-Dimethylpyrazine
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source
-
Heating mantle
Procedure:
-
Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude 2,5-dimethylpyrazine to the round-bottom flask along with a stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Once the desired pressure is reached, begin heating the flask gently.
-
Distillation: The 2,5-dimethylpyrazine will begin to boil and the vapor will travel into the condenser, where it will cool and liquefy.
-
Collection: The purified liquid will be collected in the receiving flask.
-
Completion: Stop the distillation when the majority of the product has been collected, leaving a small amount of residue in the distilling flask to avoid distilling to dryness.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a classic and highly effective method for purifying solid pyrazine derivatives.[10] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving the impurities dissolved in the solvent.
Causality Behind Experimental Choices in Recrystallization
The choice of solvent is the most critical factor in recrystallization. An ideal solvent should:
-
Dissolve the pyrazine derivative well at high temperatures but poorly at low temperatures.
-
Not react with the pyrazine derivative.
-
Have a boiling point below the melting point of the pyrazine derivative.
-
Be easily removable from the purified crystals.
For some pyrazine derivatives, a single solvent may not be suitable. In such cases, a mixed solvent system can be used.[11]
Experimental Protocol: Recrystallization of Pyrazine-2,5-dicarboxylic Acid
This protocol describes the purification of pyrazine-2,5-dicarboxylic acid, which can be prepared by the oxidation of 2,5-dimethylpyrazine.[12]
Materials:
-
Crude pyrazine-2,5-dicarboxylic acid
-
Methanol
-
Sulfuric acid (concentrated)
-
Erlenmeyer flask
-
Reflux condenser
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In a round-bottom flask, suspend the crude pyrazine-2,5-dicarboxylic acid in methanol.
-
Acidification: Add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux until a clear solution is obtained.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Sublimation: Purification in the Vapor Phase
Sublimation is a technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a solid. It is an excellent method for purifying volatile solids and for removing non-volatile or less volatile impurities.
Advantages and Disadvantages of Sublimation
Advantages:
-
Can achieve very high purity (>99.9%).
-
Solvent-free, which is environmentally friendly and avoids potential contamination.
-
Effective for removing non-volatile impurities.
Disadvantages:
-
Only applicable to compounds that sublime.
-
Can be a slower process compared to other techniques.
-
Requires specialized equipment.
Experimental Workflow: Sublimation of a Pyrazine Derivative
Caption: Workflow for the purification of a pyrazine derivative by sublimation.
Comparative Analysis of Purification Techniques
The choice of purification technique depends on several factors, including the properties of the pyrazine derivative, the nature of the impurities, the desired scale of purification, and the available equipment.
| Technique | Principle | Advantages | Disadvantages | Best Suited For | Purity Achieved |
| Flash Chromatography | Differential partitioning | Versatile, applicable to a wide range of compounds, relatively fast | Can be labor-intensive, uses solvents, may have issues with acidic compounds | Small to medium-scale purification, separation of complex mixtures | >98% |
| Distillation | Difference in boiling points | Scalable, good for volatile compounds | Requires thermal stability, not suitable for non-volatile compounds | Large-scale purification of volatile liquids | >99% |
| Recrystallization | Difference in solubility | Can achieve high purity, relatively inexpensive | Requires a suitable solvent, potential for product loss in the mother liquor | Purification of solid compounds | >99.5% |
| Sublimation | Solid to gas phase transition | High purity, solvent-free | Only for sublimable compounds, can be slow | Small-scale purification of volatile solids, achieving very high purity | >99.9% |
Decision-Making Workflow for Selecting a Purification Technique
To assist in selecting the most appropriate purification technique, the following decision-making workflow is proposed:
Caption: A decision-making workflow for selecting the appropriate purification technique for pyrazine derivatives.
Conclusion: A Strategic Approach to Purity
The purification of pyrazine derivatives is a critical aspect of their synthesis and application. A thorough understanding of the principles, advantages, and limitations of each purification technique is essential for achieving the desired level of purity. This guide has provided a comparative overview of flash chromatography, distillation, recrystallization, and sublimation, along with practical protocols and a decision-making framework. By strategically applying these techniques, researchers and drug development professionals can confidently navigate the challenges of pyrazine purification and unlock the full potential of these valuable compounds.
References
- High Purity Pyrazine (CAS 290-37-9): A Versatile Chemical Intermediate. (n.d.).
- Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Lee, C. H., & Lee, W. J. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65–68.
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. [Link]
- The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.).
- Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines.
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
-
Pharmaffiliates. (n.d.). Pyrazine-impurities. [Link]
- Hikichi, M., et al. (2023). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Advanced Science.
-
Hikichi, M., et al. (2023). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. PMC. [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]
- High Quality 99% Purity of Pyrazine CAS NO 290-37-9 ISO 9001:2005 REACH Verified Producer. (2022). Echemi.
- Li, Y., et al. (2021). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 11(54), 34229–34237.
- Britton, E. C., & Horsley, L. H. (1962). U.S. Patent No. 3,033,864. U.S.
- Cernáková, M., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(5), 318–322.
- Armbrust, H., & Issel, E. (1984). EP Patent No. 0111717A2.
-
Pharmaffiliates. (n.d.). Pyrazine-impurities. [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
- Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Reaction Chemistry & Engineering.
- Ellingson, R. C. (1946). U.S. Patent No. 2,396,067. U.S.
- Organic Chemistry: A Comprehensive Guide to Purification Techniques. (2023). A-Level Chemistry.
-
Edexcel A Level Chemistry. (2015). Organic Techniques - Purification. [Link]
- Al-Ostoot, F. H., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Medicinal Chemistry, 12(9), 1436–1474.
- Abdullah, Z., et al. (2018). Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. 5th International Conference on Organic and Inorganic Chemistry.
- Głowacki, E. D., et al. (2021). Prediction of Chromatography Conditions for Purification in Organic Synthesis Using Deep Learning. Molecules, 26(8), 2355.
-
Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]
- De Clippel, F., et al. (2020). The Forgotten Pyrazines: Exploring the Dakin-West Reaction. ChemSusChem, 13(12), 3344–3353.
-
De Clippel, F., et al. (2020). The Forgotten Pyrazines: Exploring the Dakin–West Reaction. ResearchGate. [Link]
- Abdullah, Z., et al. (2018). Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. University of Malaya.
- Kruger, G. J., & Nassimbeni, L. R. (1998). The crystal structures of three pyrazine-2,5-dicarboxamides.
- Wang, X., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1415.
- Sun, X., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 444.
- Kalinina, I. V., et al. (2015). The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange. Crystal Growth & Design, 15(4), 1736–1744.
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). International Journal of Novel Research and Development.
- Liu, J., et al. (2016).
- Chierici, S., & Demeunynck, M. (2023). Exercise book on Aromatic Nitrogen Heterocycles Chemistry - How to deal with the synthesis and reactivity of five- and six-membered rings. EDP Sciences.
-
Kruger, G. J., & Nassimbeni, L. R. (1998). The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. ResearchGate. [Link]
- Reddy, M. V. R., et al. (2020). The complete synthesis of favipiravir from 2-aminopyrazine. Monatshefte für Chemie - Chemical Monthly, 151(8), 1269–1272.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. jasco.hu [jasco.hu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 7. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. savemyexams.com [savemyexams.com]
- 11. benchchem.com [benchchem.com]
- 12. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmark Reactions of Methyl 6-chloro-3-methylpyrazine-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, Methyl 6-chloro-3-methylpyrazine-2-carboxylate stands as a pivotal building block. Its pyrazine core is a common motif in a multitude of biologically active molecules, making the efficient and selective functionalization of this scaffold a critical endeavor. This guide provides an in-depth technical comparison of benchmark C-C and C-N bond-forming reactions, specifically tailored to this substrate. We will delve into the mechanistic rationale behind experimental choices and present comparative data to inform your synthetic strategies.
The inherent electronic properties of the pyrazine ring, coupled with the chloro substituent, make this molecule an excellent candidate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring activates the C-Cl bond towards oxidative addition, a key step in many catalytic cycles.
Section 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] For this compound, this reaction provides a versatile route to introduce a wide array of aryl and heteroaryl substituents at the 6-position, significantly expanding the accessible chemical space for drug discovery programs.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for an efficient reaction, as each component plays a significant role in the catalytic cycle. For electron-deficient heteroaryl chlorides like our substrate, the oxidative addition is generally facile. However, the subsequent steps, particularly transmetalation, can be challenging and require careful optimization.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
The following table summarizes a comparison of various catalytic systems for the Suzuki-Miyaura coupling of chloro-heteroaromatic compounds, providing a predictive framework for reactions with this compound.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Remarks |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | Good to Excellent | A classic, reliable system. The use of K₃PO₄ is often beneficial for heteroaryl couplings.[3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | SPhos is a bulky, electron-rich ligand that can promote the coupling of challenging substrates. |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH/H₂O | 80 | High | XPhos is another highly effective ligand for Suzuki couplings of heteroaryl chlorides. |
| [Pd(IPr)(cin)Cl] | K₂CO₃ | DME | 110 | Good | N-Heterocyclic carbene (NHC) ligands can offer high stability and activity.[4] |
Note: Yields are based on analogous reactions with similar chloro-heteroaromatic substrates and are intended as a general guide.
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane (or Toluene)
-
Water
Procedure:
-
To a flame-dried reaction flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and a small amount of water (e.g., 10:1 dioxane:water).
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful method for the construction of C-N bonds.[5][6] For this compound, this reaction is invaluable for introducing primary and secondary amines, which are key functionalities in many pharmaceutical agents.
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of ligand is particularly critical in this reaction, as it influences both the rate of reductive elimination and can prevent undesirable side reactions such as β-hydride elimination.[8] The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the regeneration of the catalyst.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination
The following table provides a comparative overview of catalytic systems for the Buchwald-Hartwig amination of heteroaryl chlorides, offering valuable insights for reactions involving this compound.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Remarks |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | Good | A first-generation system, effective for many substrates.[7] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | High | XPhos is a highly general and effective ligand for C-N coupling.[5] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 80-100 | High | RuPhos is another excellent choice, particularly for hindered amines. |
| [Pd(IPr)(allyl)Cl] | LiHMDS | Heptane | 75 | Good to Excellent | NHC-based catalysts can be highly active and allow for reactions in non-polar solvents.[9] |
Note: Yields are based on analogous reactions with similar chloro-heteroaromatic substrates and are intended as a general guide.
Recommended Protocol: Buchwald-Hartwig Amination
This protocol provides a reliable starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane (or Toluene)
Procedure:
-
In a glovebox, add this compound, the amine, Cs₂CO₃, Pd(OAc)₂, and XPhos to a reaction tube.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Conclusion
The Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination are powerful and versatile tools for the functionalization of this compound. The choice of catalytic system is paramount for achieving high yields and selectivity. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ with K₃PO₄ in dioxane offers a reliable starting point, while for Buchwald-Hartwig aminations, a Pd(OAc)₂/XPhos system with Cs₂CO₃ in dioxane is a highly effective combination. The protocols and comparative data presented in this guide are intended to serve as a strong foundation for your experimental design, enabling the efficient synthesis of novel pyrazine derivatives for your research and development programs.
References
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. (URL: [Link])
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (URL: [Link])
-
Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives - MDPI. (URL: [Link])
-
Buchwald-Hartwig amination; selection of optimal conditions. - ResearchGate. (URL: [Link])
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])
-
Novel 2′-Deoxy Pyrazine C-Nucleosides Synthesized VIA Palladium-Catalyzed Cross-Couplings - R Discovery. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC - NIH. (URL: [Link])
-
Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. (URL: [Link])
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - MDPI. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
-
Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates - PubMed. (URL: [Link])
-
Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - MDPI. (URL: [Link])
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (URL: [Link])
-
Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates. (URL: [Link])
-
Suzuki cross-coupling reaction - YouTube. (URL: [Link])
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - MDPI. (URL: [Link])
-
Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates | Request PDF. (URL: [Link])
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (URL: [Link])
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
-
(PDF) Methyl pyrazine-2-carboxylate - ResearchGate. (URL: [Link])
-
Boronic acids : preparation and applications in organic synthesis, medicine and materials. (URL: [Link])
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. (URL: [Link])
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction - ResearchGate. (URL: [Link])
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-chloro-3-methylpyrazine-2-carboxylate
Authored for the Professional Research Community
As researchers and developers in the pharmaceutical and chemical synthesis fields, our work with novel heterocyclic compounds like Methyl 6-chloro-3-methylpyrazine-2-carboxylate (CAS No. 1166831-45-3) is critical for innovation. However, our responsibility extends beyond discovery to ensure the safe handling and environmentally sound disposal of these materials. This guide provides a comprehensive, procedure-driven framework for managing this compound from the point of waste generation to its final disposition, grounded in the principles of chemical safety and regulatory compliance.
Core Principle: Hazard-Driven Waste Management
The disposal protocol for any chemical is dictated by its inherent hazards. This compound is a halogenated organic compound, which places it in a specific category of chemical waste that requires rigorous management. Its hazard profile, summarized below, forms the basis for the subsequent disposal procedures.
| Hazard Identification | Description | Source |
| GHS Pictogram(s) | [1][2] | |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2] |
| Chemical Class | Halogenated Heterocyclic Compound | [3] |
The presence of chlorine is a critical factor. Improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of hazardous byproducts such as hydrogen chloride (HCl), phosgene, and other toxic gases[4]. Furthermore, as a chlorinated organic compound, it is subject to stringent environmental regulations prohibiting its release into sanitary sewer systems or landfills[5].
Pre-Disposal Operations: Containment and Segregation
Proper disposal begins at your workbench. Adherence to correct segregation and containment protocols is not merely a suggestion but a critical safety and compliance step.
Required Personal Protective Equipment (PPE)
When handling waste containers of this compound, the following PPE is mandatory to mitigate exposure risks outlined in its Safety Data Sheet (SDS)[1][6]:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use[7].
-
Body Protection: A standard laboratory coat. For larger quantities, a chemically resistant apron is recommended.
Waste Segregation Protocol
The causality for strict segregation lies in preventing dangerous chemical reactions and ensuring the waste stream is acceptable for the designated disposal facility.
-
Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Prevent Commingling: Do NOT mix this waste with non-halogenated solvents, aqueous waste, or solid waste streams. Mixing can create complex, expensive, and sometimes dangerous disposal challenges.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation start.
-
Spill Management and Decontamination
Accidental releases must be managed promptly and correctly to protect personnel and the environment.
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated[1].
-
Don PPE: Wear the appropriate PPE as described in section 2.1.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust[8][9]. Place the collected material into a designated hazardous waste container.
-
Absorption: For oily residues or solutions, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Scoop the absorbent material and place it into the "Halogenated Organic Solids" waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The wipes used for decontamination must also be disposed of as hazardous waste.
-
Final Disposal: Seal and label the waste container and manage it according to the core disposal protocol in Section 4.
The Core Disposal Protocol: A Step-by-Step Guide
The following workflow provides a systematic approach to ensure that this compound waste is handled safely and compliantly from the laboratory to its final destruction.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Primary Disposal Method: Licensed Incineration
The universally accepted and regulatory-compliant method for disposing of chlorinated organic compounds is high-temperature incineration by a licensed hazardous waste management facility[10].
-
Why Incineration? This method ensures the complete thermal destruction of the molecule. The high temperatures break the carbon-chlorine bonds and the heterocyclic ring structure. Crucially, these facilities are equipped with afterburners and alkaline scrubbers to neutralize the resulting acidic gases (like HCl), preventing their release into the atmosphere[10].
Preparing Waste for Final Disposal
-
Containerization: Ensure all waste, including contaminated labware (pipette tips, wipes), is placed in a compatible and sealable container. Do not overfill containers.
-
Final Labeling Check: Before removal from the lab, double-check that the container is accurately and fully labeled.
-
Documentation: Complete any necessary hazardous waste manifests or internal tracking forms required by your institution and local regulations. This creates a cradle-to-grave record of the waste.
-
Professional Collection: Your institution's Environmental Health & Safety (EHS) office will coordinate with a licensed professional waste disposal service for collection and transport to a permitted Treatment, Storage, and Disposal Facility (TSDF)[9][11].
Prohibited Disposal Methods
-
Drain Disposal: Strictly prohibited. Chlorinated compounds can be toxic to aquatic life, persist in the environment, and damage wastewater treatment systems[5][9].
-
Solid Waste (Trash) Disposal: Strictly prohibited. This constitutes illegal disposal of hazardous waste and poses risks to sanitation workers and the environment.
-
Evaporation in a Fume Hood: Not a disposal method. This simply transfers the compound into the environment via the exhaust system and is a violation of environmental regulations.
By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental stewardship and regulatory compliance.
References
-
PubChem. Methyl 6-chloropyrazine-2-carboxylate. [Link]
-
Indiana Department of Environmental Management. Hazardous Chemical Compounds & Hazardous Waste. [Link]
-
PubChem. Methyl 3-amino-6-chloropyrazine-2-carboxylate. [Link]
-
U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]
-
NYS Department of Environmental Conservation. Managing and Disposing of Household Hazardous Waste. [Link]
-
Keene State College. Hazardous Waste Management Procedures. [Link]
-
University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
European Chlorinated Solvents Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. achmem.com [achmem.com]
- 3. Page loading... [guidechem.com]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. keene.edu [keene.edu]
- 6. biosynth.com [biosynth.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 6-chloro-3-methylpyrazine-2-carboxylate
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, procedural framework for the safe handling of Methyl 6-chloro-3-methylpyrazine-2-carboxylate (CAS No. 1166831-45-3). Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, empowering you to work with confidence and precision.
Understanding the Hazard Profile
This compound is a chlorinated heterocyclic compound that requires careful management in a laboratory setting. A thorough understanding of its hazard profile is the foundation of a robust safety protocol.
The primary hazards associated with this compound are:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
This profile necessitates a multi-faceted approach to personal protective equipment (PPE) and handling procedures, designed to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Hazard Identification Summary
| Hazard Classification | GHS Category | Description |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Skin irritation | Category 2 | Causes skin irritation[1] |
| Serious eye irritation | Category 2 | Causes serious eye irritation[1] |
| Specific target organ toxicity – single exposure | Category 3 | May cause respiratory irritation[1] |
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create an effective barrier between you and the chemical.
Hand Protection: The Critical Barrier
Given the skin irritation hazard, glove selection is of utmost importance. For chlorinated and aromatic compounds like this compound, standard latex gloves are insufficient.
-
Primary Recommendation: Butyl rubber or fluorocarbon (Viton®) gloves. These materials provide excellent resistance to a wide range of chemicals, including halogenated and aromatic hydrocarbons.[2][3]
-
Alternative: Nitrile or neoprene gloves can also offer good protection, particularly against splashes.[4] However, for prolonged handling, butyl rubber or Viton® are superior.
-
Best Practice: Double-gloving is recommended to provide an additional layer of protection and to allow for safe removal of the outer glove if contamination is suspected.
Always inspect gloves for any signs of degradation before use and use proper removal techniques (without touching the outer surface of the glove) to avoid skin contact.[3]
Eye and Face Protection
To prevent serious eye irritation from splashes or vapors, the following are mandatory:
-
Chemical Safety Goggles: These must provide a complete seal around the eyes.
-
Face Shield: A full-face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body and Respiratory Protection
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against skin exposure from accidental spills.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Operational Plan: A Step-by-Step Protocol for Safe Handling
This procedural workflow is designed to minimize exposure at every stage of handling, from preparation to disposal.
Preparation and Dispensing
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
PPE Donning: Before handling the chemical, don all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.
-
Container Inspection: Visually inspect the chemical container for any signs of damage or leakage before opening.
-
Dispensing: When dispensing the solid compound, use appropriate tools (e.g., a chemical spatula) to avoid generating dust. If working with a solution, use a calibrated pipette or syringe to minimize the risk of splashes and aerosols.
During the Experiment
-
Constant Vigilance: Be mindful of your actions and the location of the chemical at all times.
-
Container Sealing: Keep the primary container tightly sealed when not in use to prevent the release of vapors.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and that you are familiar with their operation. A spill kit appropriate for halogenated organic compounds should also be available.
Post-Experiment and Decontamination
-
Initial Decontamination: After completing your work, decontaminate any surfaces or equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, safety goggles, lab coat, and finally the inner gloves.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.
-
Waste Segregation: All waste containing this chemical, including unused product, contaminated consumables (e.g., pipette tips, gloves, paper towels), and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Container Requirements: The waste container must be made of a compatible material (e.g., high-density polyethylene), have a secure, tight-fitting lid, and be labeled as "Halogenated Organic Waste" with the full chemical name listed.[5][6]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.
-
Disposal Method: The recommended disposal method for halogenated organic compounds is incineration at high temperatures (around 1200 K) to prevent the formation of toxic byproducts like dioxins and furans.[7] Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram outlines the critical stages for the safe handling of this compound.
Caption: This flowchart illustrates the key stages for the safe handling of this compound.
References
-
Chemical Resistant Gloves. CP Lab Safety. Available from: [Link]
-
CHEMICAL- RESISTANT GLOVES. Guide Gloves. Available from: [Link]
-
What are the storage requirements for pyrazine?. BIOSYNCE. Published June 5, 2025. Available from: [Link]
-
Methyl 6-chloropyrazine-2-carboxylate. PubChem. Available from: [Link]
-
SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Synerzine. Available from: [Link]
-
Methyl 3-amino-6-chloropyrazine-2-carboxylate. PubChem. Available from: [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available from: [Link]
-
CHLORINATED ORGANICS HANDBOOK. OxyChem. Available from: [Link]
-
natural pyrazines 18 - Safety Data Sheet. Axxence Aromatic GmbH. Available from: [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Published March 12, 2024. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available from: [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Chlorine. Centers for Disease Control and Prevention. Available from: [Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee. Available from: [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Published June 4, 2017. Available from: [Link]
-
Organic Solvents. NIOSH, Centers for Disease Control and Prevention. Published November 2, 2018. Available from: [Link]
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. Published November 1, 2023. Available from: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]
-
Occupational Health Guidelines for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention. Available from: [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available from: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
